Product packaging for 2-hydroxy-2-methylpropanamide(Cat. No.:CAS No. 13027-88-8)

2-hydroxy-2-methylpropanamide

Cat. No.: B079247
CAS No.: 13027-88-8
M. Wt: 103.12 g/mol
InChI Key: DRYMMXUBDRJPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-hydroxy-2-methylpropanamide is a unique beta-hydroxyamide compound of significant interest in synthetic organic chemistry and medicinal research. Its structure, featuring both a carboxamide and a tertiary beta-hydroxyl group on the same carbon atom, makes it a valuable non-chiral, sterically hindered building block. Researchers utilize this compound primarily as a versatile synthetic intermediate for the construction of more complex molecular architectures. Its applications include serving as a precursor in the synthesis of novel polymers, ligands for metal-organic frameworks (MOFs), and as a core scaffold in the development of pharmaceutical candidates. The presence of the gem-dimethyl group adjacent to the hydroxyl moiety imparts specific steric and electronic properties, influencing the compound's reactivity and the conformational stability of derived products. In drug discovery, this scaffold is explored for its potential to modulate the physicochemical properties of lead compounds, such as solubility and metabolic stability. Furthermore, this compound finds utility in material science for creating specialty polyamides and as a modifier in surface coatings. This product is provided as a high-purity solid to ensure reproducibility and reliability in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B079247 2-hydroxy-2-methylpropanamide CAS No. 13027-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYMMXUBDRJPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065327
Record name Propanamide, 2-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13027-88-8
Record name 2-Hydroxy-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13027-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-hydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 2-hydroxy-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide, 2-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-methylpropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-hydroxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2-hydroxy-2-methylpropanamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this molecule and its derivatives. This document details the physicochemical properties, synthesis methodologies, spectral analysis, and the significant role of its derivatives in modulating the androgen receptor signaling pathway. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Chemical and Physical Properties

This compound, also known as 2-hydroxyisobutyramide, is a simple aliphatic amide with the molecular formula C₄H₉NO₂.[1][2][3] It possesses both a hydroxyl and an amide functional group, making it a versatile building block in organic synthesis.[1]

Identifiers and Descriptors
Identifier/DescriptorValue
IUPAC Name This compound[3]
CAS Number 13027-88-8[3]
Molecular Formula C₄H₉NO₂[1][2][3]
Molecular Weight 103.12 g/mol [1][3]
Canonical SMILES CC(C)(C(=O)N)O[3]
InChI Key DRYMMXUBDRJPDS-UHFFFAOYSA-N[3]
Physicochemical Data
PropertyValueSource
Melting Point 93-98 °C[4]
Boiling Point 260 °C (at 760 mmHg)[4]
Density 1.109 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in water and alcohol.
Appearance White to off-white crystalline powder.

Synthesis and Purification

This compound can be synthesized through several routes, with the most common methods being the hydration of acetone cyanohydrin and the amidation of 2-hydroxy-2-methylpropanoic acid.

Synthesis from Acetone Cyanohydrin

This method involves the hydration of the nitrile group of acetone cyanohydrin, often catalyzed by manganese dioxide.

Experimental Protocol:

  • Preparation of Acetone Cyanohydrin: In a well-ventilated fume hood, a flask is charged with a solution of sodium cyanide in water and acetone. The flask is cooled in an ice bath.[5]

  • Sulfuric acid (40%) is added dropwise to the stirred solution while maintaining the temperature between 10-20 °C.[5]

  • After the addition is complete, the mixture is stirred for an additional 15 minutes.[5]

  • The resulting acetone cyanohydrin layer is separated, and the aqueous layer is extracted with ether.[5]

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.[5]

  • The crude acetone cyanohydrin is then purified by vacuum distillation.[5]

  • Hydration to this compound: A mixture of acetone cyanohydrin, water, and manganese dioxide is heated with stirring.[6] The reaction progress can be monitored by titrating for the disappearance of hydrocyanic acid.[6]

  • Upon completion, the reaction mixture is filtered to remove the manganese dioxide catalyst.

  • The filtrate is concentrated under reduced pressure to yield crude this compound.

G Acetone Acetone Acetone_Cyanohydrin Acetone Cyanohydrin Acetone->Acetone_Cyanohydrin NaCN NaCN NaCN->Acetone_Cyanohydrin H2SO4 H2SO4 H2SO4->Acetone_Cyanohydrin Product This compound Acetone_Cyanohydrin->Product MnO2 MnO2 MnO2->Product Catalyst H2O H2O H2O->Product

Synthesis from Acetone Cyanohydrin.
Synthesis from 2-hydroxy-2-methylpropanoic Acid

This method involves the direct amidation of 2-hydroxy-2-methylpropanoic acid with ammonia, typically facilitated by an acid catalyst.

Experimental Protocol:

  • A solution of 2-hydroxy-2-methylpropanoic acid in a suitable solvent such as ethanol is prepared in a round-bottom flask.

  • Aqueous ammonia (ammonium hydroxide) is added to the flask.[1]

  • A catalytic amount of a strong acid, such as sulfuric acid, is carefully added.[1]

  • The reaction mixture is heated to reflux for several hours.[1]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified.

G Starting_Material 2-hydroxy-2-methylpropanoic acid Product This compound Starting_Material->Product Ammonia NH3 (aq) Ammonia->Product Catalyst H2SO4 (cat.) Catalyst->Product Catalyst

Synthesis from 2-hydroxy-2-methylpropanoic Acid.
Purification

The crude this compound can be purified by recrystallization.

Experimental Protocol for Recrystallization:

  • The crude solid is dissolved in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.[7][8]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is briefly boiled.[8]

  • The hot solution is filtered to remove any insoluble impurities and the charcoal.[7]

  • The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[8][9]

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[8]

Spectral Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

  • A singlet for the two equivalent methyl groups (CH ₃).

  • A broad singlet for the hydroxyl proton (-OH ).

  • A broad singlet for the two amide protons (-NH ₂).

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
-C(CH ₃)₂~1.3 - 1.5Singlet
-OH Variable, broadSinglet
-NHVariable, broadSinglet
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display three signals corresponding to the three unique carbon environments:

CarbonExpected Chemical Shift (δ, ppm)
-C (CH₃)₂~25 - 30
-C (OH)~70 - 75
-C =O~175 - 180
FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the hydroxyl and amide functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3400 - 3200 (broad)
N-H (amide)Stretching3350 and 3180 (two bands)
C=O (amide I)Stretching~1650
N-H (amide II)Bending~1620
C-NStretching~1400
C-OStretching~1150
Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 103. Common fragmentation patterns would involve the loss of small neutral molecules or radicals.[10]

Fragmentm/z
[M]+103
[M - CH₃]+88
[M - NH₂]+87
[M - C(O)NH₂]+59

Biological Significance and Signaling Pathways

While this compound itself has limited reported biological activity, serving primarily as a synthetic intermediate, its derivatives have garnered significant attention in medicinal chemistry.[1] Notably, aryl-propionamides derived from this scaffold have been identified as potent and orally bioavailable Selective Androgen Receptor Modulators (SARMs).[1][11]

Derivatives as Selective Androgen Receptor Modulators (SARMs)

SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects. They are being investigated for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia.[12]

Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[13][14] This signaling pathway is crucial for the development and maintenance of male reproductive tissues and has anabolic effects on muscle and bone.[1]

Non-steroidal SARMs derived from this compound bind to the AR and induce a conformational change that is distinct from that induced by natural androgens. This results in the differential recruitment of coactivator and corepressor proteins, leading to tissue-selective gene expression.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., S-23) AR Androgen Receptor (AR) SARM->AR HSP Heat Shock Proteins (HSP) AR->HSP dissociation AR_dimer AR-SARM Dimer AR->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Expression Tissue-Selective Gene Expression ARE->Gene_Expression Coactivators Coactivators Coactivators->ARE Corepressors Corepressors Corepressors->ARE

Androgen Receptor Signaling Pathway Modulation by a SARM.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with straightforward synthesis routes. Its bifunctional nature allows for a variety of chemical transformations, making it a key building block for more complex molecules. The most significant application of its derivatives to date is in the development of Selective Androgen Receptor Modulators, which hold promise for a range of therapeutic applications. This guide provides a foundational understanding of the chemical properties and synthetic methodologies for this compound, which is essential for researchers working in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 2-Hydroxy-2-methylpropanamide: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2-hydroxy-2-methylpropanamide, a valuable building block in organic synthesis. This document details its key physicochemical properties, outlines the primary synthetic routes with experimental protocols, and presents relevant quantitative data. Diagrams illustrating the synthesis pathways are included to provide a clear and concise visualization of the chemical transformations.

Chemical Structure and Properties

This compound, also known as 2-hydroxyisobutyramide, is a simple organic molecule containing both a hydroxyl and an amide functional group.[1] Its structure features a tertiary alcohol, which influences its chemical reactivity and physical properties.

Chemical Structure:

2D structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 2-Hydroxyisobutyramide, 2-Methyl-2-hydroxypropionamide[3]
CAS Number 13027-88-8[1]
Molecular Formula C₄H₉NO₂[4]
Molecular Weight 103.12 g/mol [2]
Melting Point 98 °C[5]
Boiling Point 260 °C[5]
InChI InChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6)[2]
SMILES CC(C)(C(=O)N)O[2]

Synthesis of this compound

There are two primary and well-established routes for the synthesis of this compound.

Synthesis from Acetone Cyanohydrin

This method involves the hydration of acetone cyanohydrin. Acetone cyanohydrin is a key intermediate, and its synthesis is the first step in this pathway.

This procedure is adapted from established organic synthesis protocols.[6][7]

Materials:

  • Sodium cyanide (95%)

  • Acetone

  • Sulfuric acid (40%)

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a separatory funnel, and a thermometer, a solution of 500 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water and 900 cc (713 g, 12.3 moles) of acetone is placed.

  • The flask is cooled in an ice bath, and the solution is stirred vigorously.

  • When the temperature drops to 15°C, 2.1 L (8.5 moles) of 40% sulfuric acid is added from the separatory funnel over a period of three hours, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, stirring is continued for an additional fifteen minutes.

  • The reaction mixture is allowed to stand for the salt to settle. A layer of acetone cyanohydrin may form and can be decanted.

  • The sodium bisulfate is removed by filtration and washed with three 50-cc portions of acetone.

  • The combined filtrate and acetone washings are added to the aqueous solution, which is then extracted three times with 250-cc portions of ether.

  • The ether extracts are combined with the previously separated cyanohydrin and dried over anhydrous sodium sulfate.

  • The ether and acetone are removed by distillation from a water bath.

  • The residue is distilled under reduced pressure, and the acetone cyanohydrin is collected at 78–82°/15 mm.

Yield: 640–650 g (77–78% of the theoretical amount).[6]

The subsequent step is the hydrolysis of the nitrile group of acetone cyanohydrin to an amide. This reaction is typically carried out under acidic conditions. While this compound is a known intermediate in the industrial production of methacrylic acid from acetone cyanohydrin, detailed lab-scale procedures for its isolation are not as commonly reported.[8] The process generally involves treating acetone cyanohydrin with sulfuric acid at controlled temperatures.

Conceptual Workflow for Hydration:

G ACH Acetone Cyanohydrin hydrolysis Hydrolysis ACH->hydrolysis H2SO4 Sulfuric Acid H2SO4->hydrolysis product This compound hydrolysis->product

Caption: Hydration of Acetone Cyanohydrin.

Synthesis from 2-Hydroxy-2-methylpropanoic Acid

A more direct laboratory synthesis involves the amidation of 2-hydroxy-2-methylpropanoic acid.

This is a general procedure for amide synthesis from a carboxylic acid and ammonia.

Materials:

  • 2-Hydroxy-2-methylpropanoic acid

  • Thionyl chloride (or a carbodiimide coupling agent)

  • Ammonia (aqueous or gaseous)

  • An appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

Method A: Via Acyl Chloride

  • 2-Hydroxy-2-methylpropanoic acid is converted to its acyl chloride by reacting with thionyl chloride, typically in an inert solvent.

  • The resulting acyl chloride is then carefully reacted with an excess of ammonia (either as a gas bubbled through the solution or as a concentrated aqueous solution) to form the amide.

  • The reaction is usually carried out at low temperatures to control its exothermicity.

  • The product is then isolated by extraction and purified by recrystallization or chromatography.

Method B: Using a Coupling Agent

  • 2-Hydroxy-2-methylpropanoic acid is dissolved in a suitable solvent.

  • A coupling agent, such as a carbodiimide (e.g., DCC or EDC), and an activator, like HOBt, are added.

  • Ammonia or an ammonium salt is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion.

  • The product is isolated through a standard workup procedure and purified.

Synthesis Pathway Diagram:

G cluster_0 Method A: Acyl Chloride Intermediate cluster_1 Method B: Coupling Agent start_A 2-Hydroxy-2-methylpropanoic Acid acyl_chloride 2-Hydroxy-2-methylpropanoyl chloride start_A->acyl_chloride SOCl₂ product_A This compound acyl_chloride->product_A NH₃ start_B 2-Hydroxy-2-methylpropanoic Acid activated_ester Activated Ester Intermediate start_B->activated_ester Coupling Agent (e.g., EDC, HOBt) product_B This compound activated_ester->product_B NH₃

Caption: Amidation Synthesis Pathways.

Characterization Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Table 2: Spectroscopic Data for this compound

Technique Data Reference
¹H NMR Protons of the amide group (-CONH₂) typically appear in the δ 6.8–7.2 ppm range. The proton of the hydroxyl group (-OH) is often observed between δ 1.4–1.6 ppm.[1]
¹³C NMR A ¹³C NMR spectrum is available. The carbonyl carbon (C=O) of the amide is expected in the range of 170-185 ppm. The quaternary carbon bearing the hydroxyl group would appear in the ether/alcohol region (60-80 ppm), and the methyl carbons would be in the aliphatic region (10-40 ppm).[2][9][10][11]

Conclusion

This compound is a versatile chemical compound with straightforward synthetic routes. The choice of synthesis method may depend on the availability of starting materials, desired scale, and purity requirements. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this molecule. Further optimization of reaction conditions can be explored to improve yields and purity for specific applications.

References

The Multifaceted Mechanisms of Action of 2-Hydroxy-2-Methylpropanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxy-2-methylpropanamide scaffold serves as a versatile backbone for a range of biologically active molecules. Derivatives of this core structure have been shown to exhibit diverse mechanisms of action, positioning them as promising candidates in various therapeutic areas. This technical guide provides an in-depth exploration of the primary mechanisms through which these derivatives exert their effects, with a focus on selective androgen receptor modulation and enzyme inhibition.

Core Mechanism I: Selective Androgen Receptor Modulation (SARM)

A prominent class of this compound derivatives functions as Selective Androgen Receptor Modulators (SARMs). These compounds are designed to interact with the androgen receptor (AR) in a tissue-specific manner, aiming to elicit the anabolic benefits of androgens in muscle and bone while minimizing androgenic side effects in tissues like the prostate.

Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of an androgenic ligand, in this case, a SARM, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the SARM-AR complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators (co-activators or co-repressors) to modulate the transcription of target genes. The tissue selectivity of SARMs is believed to arise from the unique conformation the AR adopts upon binding to a specific SARM, which in turn dictates the profile of recruited co-regulators.

Diagram of the Androgen Receptor Signaling Pathway

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM Derivative SARM_AR_complex SARM-AR Complex SARM->SARM_AR_complex Binds to AR AR Androgen Receptor (AR) AR->SARM_AR_complex HSP Heat Shock Proteins (HSP) AR_HSP_complex AR-HSP Complex (Inactive) AR_HSP_complex->AR Dissociation Dimerization Dimerization SARM_AR_complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Translocates ARE Androgen Response Element (ARE) Nuclear_Translocation->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Modulates CoRegulators Co-regulators CoRegulators->ARE Recruited Anabolic_Effects Anabolic Effects (Muscle, Bone) Gene_Transcription->Anabolic_Effects Androgenic_Effects Reduced Androgenic Effects (Prostate) Gene_Transcription->Androgenic_Effects

Caption: Simplified schematic of the SARM-mediated androgen receptor signaling pathway.

Quantitative Data

The efficacy and binding affinity of SARM derivatives of this compound have been quantified in various preclinical studies. The following table summarizes key data for representative compounds.

CompoundAndrogen Receptor Binding Affinity (Ki)Anabolic Potency (Levator Ani Muscle ED₅₀)Androgenic Potency (Prostate ED₅₀)Reference
S-23 1.7 ± 0.2 nM0.079 mg/day0.43 mg/day[1]
C-6 4.9 nM0.68 mg/kg/day3.1 mg/kg/day[1][2]
Experimental Protocols

1. Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the androgen receptor.

  • Materials:

    • Recombinant human androgen receptor (or rat AR-LBD which is identical to human).

    • Radiolabeled ligand (e.g., [³H]-dihydrotestosterone, [³H]-DHT).

    • Test compound (this compound derivative).

    • Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, 0.2 mM TCEP, pH 7.2).

    • Scintillation proximity assay (SPA) beads or filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and a known reference compound (e.g., unlabeled DHT).

    • In a multi-well plate, combine the recombinant AR, a fixed concentration of [³H]-DHT, and varying concentrations of the test compound or reference compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from unbound radioligand using either SPA beads (which emit light when the radioligand is bound to the receptor captured on the bead) or by filtration through a filter plate followed by washing.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

2. In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This in vivo assay in a castrated rat model is used to determine the anabolic and androgenic potency of a SARM.

  • Animal Model:

    • Orchidectomized (castrated) male rats. Castration removes the endogenous source of testosterone, making the androgen-sensitive tissues responsive to exogenous compounds.

  • Procedure:

    • After a post-castration period to allow for the regression of androgen-dependent tissues, the rats are divided into groups.

    • Different groups are treated daily with varying doses of the test SARM, a reference androgen (e.g., testosterone propionate), or vehicle control for a specified period (e.g., 7-10 days).

    • At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.

    • The levator ani muscle is used as an indicator of anabolic activity.

    • The prostate and seminal vesicles are used as indicators of androgenic activity.

    • Dose-response curves are generated for the weights of these tissues.

    • The effective dose that produces 50% of the maximal response (ED₅₀) is calculated for both anabolic and androgenic effects to determine the tissue selectivity of the compound.

Diagram of the SARM Discovery and Evaluation Workflow

SARM Discovery Workflow Lib_Synth Library Synthesis (this compound derivatives) HTS High-Throughput Screening (AR Binding Assay) Lib_Synth->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Potent Binders In_Vitro In Vitro Characterization (Functional Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Selectivity (Hershberger Assay) In_Vitro->In_Vivo Active Compounds Preclinical_Dev Preclinical Development In_Vivo->Preclinical_Dev Selective Compounds

Caption: A typical workflow for the discovery and preclinical evaluation of novel SARMs.

Core Mechanism II: Enzyme Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of key metabolic enzymes, particularly Pyruvate Dehydrogenase Kinase (PDK).

Signaling Pathway

PDKs are mitochondrial enzymes that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). PDK phosphorylates and thereby inactivates the E1α subunit of PDC. This inactivation blocks the conversion of pyruvate to acetyl-CoA, effectively shunting glucose metabolism away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production (aerobic glycolysis or the Warburg effect, commonly observed in cancer cells). Inhibitors of PDK prevent the inactivation of PDC, thus promoting mitochondrial respiration. Derivatives such as (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides have shown significant inhibitory activity against PDK.[3]

Diagram of the Pyruvate Dehydrogenase Kinase (PDK) Signaling Pathway

PDK Signaling Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Conversion Lactate Lactate Pyruvate->Lactate PDC_active Pyruvate Dehydrogenase Complex (PDC) (Active) PDC_inactive PDC-P (Inactive) PDC_active->PDC_inactive Phosphorylation PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC_active Inhibitor PDK Inhibitor (this compound derivative) Inhibitor->PDK Inhibits TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle

Caption: The role of PDK in metabolic regulation and its inhibition by specific derivatives.

Quantitative Data

The inhibitory potency of these derivatives against PDK has been established through enzymatic and cell-based assays.

CompoundTargetPotencyAssay TypeReference
(+)-1-N-[2,5-(S,R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide PDHKIC₅₀ = 16 ± 2 nMPrimary Enzymatic Assay[4]
(+)-1-N-[2,5-(S,R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide Lactate OxidationEC₅₀ = 57 ± 13 nMHuman Fibroblast [¹⁴C]lactate Oxidation[4]
Experimental Protocols

1. Primary Enzymatic Assay for PDK Inhibition

This protocol measures the direct inhibitory effect of a compound on the activity of purified PDK.

  • Materials:

    • Purified recombinant PDK (e.g., PDK1, PDK2, PDK3, or PDK4).

    • Purified Pyruvate Dehydrogenase Complex (PDC).

    • ATP (radiolabeled [γ-³²P]ATP or unlabeled for kinase activity assays).

    • Test compound.

    • Assay buffer.

    • Method for detecting phosphorylation (e.g., SDS-PAGE and autoradiography for radiolabeled ATP) or a coupled enzyme assay that measures NADH production by PDC.

  • Procedure:

    • Pre-incubate the purified PDK enzyme with various concentrations of the test inhibitor.

    • Initiate the kinase reaction by adding the PDC substrate and ATP.

    • Allow the reaction to proceed for a set time at a controlled temperature.

    • Stop the reaction.

    • Quantify the extent of PDC phosphorylation (inactivation). This can be done by measuring the incorporation of ³²P into the PDC E1α subunit or by measuring the residual PDC activity.

    • To measure residual PDC activity, the reaction mixture is then used in a subsequent assay where the conversion of pyruvate to acetyl-CoA is coupled to the reduction of NAD⁺ to NADH, and the increase in absorbance at 340 nm is monitored.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces PDK activity by 50%.

Other Potential Mechanisms of Action

While less extensively characterized, the this compound scaffold presents structural features that suggest potential activity as inhibitors of other enzyme classes, such as Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerases (PARPs).

  • Histone Deacetylase (HDAC) Inhibition: The presence of a hydroxyl and an amide group in the core structure offers possibilities for designing derivatives that could act as HDAC inhibitors. These functionalities could potentially interact with the zinc ion in the active site of HDACs, a common feature of many known HDAC inhibitors.

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition: While a direct link is not firmly established in the literature for the core this compound structure itself, related structures incorporating methyl-substituted quaternary centers have been developed as potent PARP inhibitors. This suggests that the scaffold could be a starting point for the design of novel PARP inhibitors.

Further research, including synthesis of targeted libraries and screening through appropriate enzymatic and cell-based assays, is required to fully explore these potential mechanisms of action.

This guide highlights the significant therapeutic potential of this compound derivatives, stemming from their ability to act through diverse and clinically relevant mechanisms. The continued exploration of this chemical space is likely to yield novel drug candidates for a range of diseases.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Hydroxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-hydroxy-2-methylpropanamide, a versatile building block in organic synthesis. The information is curated to be a vital resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations to support advanced research and application.

Chemical Identity and Structure

This compound, also known as 2-hydroxyisobutyramide, is a simple aliphatic amide containing a tertiary alcohol functional group. Its bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 13027-88-8[2]
Molecular Formula C₄H₉NO₂[2]
InChI InChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6)[1]
InChI Key DRYMMXUBDRJPDS-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(C)(C(=O)N)O[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and chemical process development.

Table 2: Physicochemical Data of this compound

PropertyValueSource
Molecular Weight 103.12 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 98 °C[3]
Boiling Point 260 °C[3]
Density (Predicted) 1.109 ± 0.06 g/cm³[3]
Solubility Soluble in water and alcohol[3]
XLogP3-AA -0.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections outline established methodologies.

Synthesis

Two primary routes for the synthesis of this compound are the hydration of acetone cyanohydrin and the amidation of 2-hydroxy-2-methylpropanoic acid.

3.1.1. Synthesis from Acetone Cyanohydrin

This method involves the acid-catalyzed hydrolysis of acetone cyanohydrin.

  • Reaction Scheme:

    G ACH Acetone Cyanohydrin Product This compound ACH->Product Hydration H2SO4 H₂SO₄ (conc.) H2SO4->Product H2O H₂O H2O->Product

    Figure 1: Synthesis from Acetone Cyanohydrin.
  • Detailed Protocol:

    • In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and thermometer, place acetone cyanohydrin.

    • Cool the flask in an ice bath.

    • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature between 10-20 °C.[4]

    • After the addition is complete, continue stirring for an additional 15 minutes.[4]

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.

    • Filter the crude product and proceed with purification.

3.1.2. Synthesis from 2-Hydroxy-2-methylpropanoic Acid

This route involves the direct amidation of the corresponding carboxylic acid.[2]

  • Reaction Scheme:

    G Acid 2-Hydroxy-2-methylpropanoic Acid Product This compound Acid->Product Amidation Ammonia Ammonia (aq.) Ammonia->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product

    Figure 2: Synthesis from 2-Hydroxy-2-methylpropanoic Acid.
  • Detailed Protocol:

    • Dissolve 2-hydroxy-2-methylpropanoic acid in a suitable solvent (e.g., ethanol) in a round-bottomed flask.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.[2]

    • Add aqueous ammonia to the mixture.

    • Reflux the reaction mixture for several hours.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product.

Purification

Recrystallization is a common and effective method for purifying solid this compound.

  • Workflow:

    G Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Filter Hot Gravity Filtration (if impurities are present) Dissolve->Filter Cool Cool Slowly to Room Temperature, then Ice Bath Filter->Cool Crystals Collect Crystals by Vacuum Filtration Cool->Crystals Wash Wash with Cold Solvent Crystals->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

    Figure 3: Recrystallization Workflow.
  • Detailed Protocol:

    • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixed solvent system, such as ethanol and water, can be effective.

    • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.[5]

    • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration to remove it.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Drying: Dry the crystals, for instance, in a desiccator or a vacuum oven at a moderate temperature.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹H -CH ₃ (x2)~1.3
-OH Variable, broad singlet
-NH~6.8 - 7.2, broad singlet[2]
¹³C -C H₃ (x2)~25
-C (OH)-~70
-C =O~178
  • Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Expected FTIR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3500-3200 (broad)
N-H (amide)Stretching3400-3100 (two bands)
C-H (alkane)Stretching2980-2850
C=O (amide I)Stretching~1680
N-H (amide II)Bending~1620
C-O (alcohol)Stretching1260-1000

Chemical Reactivity and Applications

The presence of both a hydroxyl and an amide group makes this compound a versatile synthetic intermediate.[2]

  • Hydroxyl Group Reactions: The tertiary alcohol can undergo oxidation to form the corresponding α-keto amide. It can also be a site for ether and ester formation.

  • Amide Group Reactions: The amide can be hydrolyzed to the carboxylic acid or reduced to the corresponding amine.

  • Applications: It serves as a precursor in the synthesis of various pharmaceuticals and other fine chemicals.[2] Notably, derivatives of this compound have been investigated as selective androgen receptor modulators (SARMs).[2]

Biological Context and Signaling Pathways

While this compound itself is not extensively documented to have direct biological activity, its derivatives have been prominently studied as Selective Androgen Receptor Modulators (SARMs) .[2] SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (producing male characteristics) properties.

The mechanism of action for SARM derivatives of this compound involves binding to the Androgen Receptor (AR) , a ligand-activated nuclear transcription factor.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM Derivative AR_HSP AR-HSP Complex SARM->AR_HSP AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) SARM_AR SARM-AR Complex AR_HSP->SARM_AR SARM Binding, HSP Dissociation SARM_AR_Nuc SARM-AR Complex SARM_AR->SARM_AR_Nuc Nuclear Translocation Dimer Dimerization SARM_AR_Nuc->Dimer ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effect Anabolic Effects (Muscle, Bone) Protein->Effect

Figure 4: Generalized Signaling Pathway for SARM Derivatives of this compound.

This pathway illustrates that upon binding of a SARM derivative to the AR in the cytoplasm, the heat shock proteins dissociate, and the SARM-AR complex translocates to the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), which in turn modulates the transcription of target genes leading to tissue-selective anabolic effects.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Versatility of 2-Hydroxy-2-Methylpropanamide in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylpropanamide, a seemingly simple organic molecule, serves as a critical and versatile building block in modern medicinal chemistry and drug discovery. Its unique structural features, including a tertiary alcohol and a primary amide, provide a synthetically tractable scaffold for the development of a diverse range of biologically active compounds. This technical guide delves into the core research applications of this compound, with a particular focus on its pivotal role in the synthesis of Selective Androgen Receptor Modulators (SARMs) and its emerging utility in the design of enzyme inhibitors and fluorinated organic molecules. We will explore the quantitative data underpinning these applications, provide detailed experimental protocols, and visualize key pathways and workflows to offer a comprehensive resource for researchers in the field.

Core Applications in Research

The primary utility of this compound in research lies in its function as a precursor or key structural motif for more complex molecules with therapeutic potential. The main areas of investigation include:

  • Selective Androgen Receptor Modulators (SARMs): This is the most well-documented application. The this compound core is a cornerstone in the structure of many non-steroidal aryl-propionamide SARMs. These compounds are designed to selectively target androgen receptors in tissues like muscle and bone, promoting anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids.

  • Enzyme Inhibition: The structural framework of this compound has been identified as a valuable pharmacophore in the design of inhibitors for enzymes such as Pyruvate Dehydrogenase Kinase (PDK) and Histone Deacetylases (HDACs). These enzymes are implicated in various diseases, including cancer and metabolic disorders.

  • Synthesis of Fluorinated Compounds: The hydroxyl group of this compound provides a reactive handle for the introduction of fluorine atoms, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative SARM synthesized using a this compound derivative. This data highlights the high affinity and in vivo potency that can be achieved with this molecular scaffold.

Compound NameTargetAssay TypeValueReference
(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)Androgen ReceptorBinding Affinity (Ki)1.7 ± 0.2 nM[1][2][3]
(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)ProstateIn vivo activity (ED50)0.43 mg/day[1][2][3]
(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)Levator Ani MuscleIn vivo activity (ED50)0.079 mg/day[1][2][3]

Experimental Protocols

Synthesis of Ostarine (MK-2866), a Selective Androgen Receptor Modulator

This protocol outlines the synthesis of Ostarine, a well-known SARM, which utilizes a derivative of this compound as a key starting material.[4][5][6][7][8][9]

Materials:

  • (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

  • 4-cyanophenol

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Acetone

  • Ethyl Acetate (EtOAc)

  • 10% Sodium Hydroxide (NaOH) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Ethanol

  • Activated Carbon

  • Celite

  • Hexane

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A mixture of (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (50 g, 0.14 mol), anhydrous Na₂CO₃ (59.04 g, 0.43 mol), and 4-cyanophenol (25.44 g, 0.21 mol) in 500 mL of acetone is heated to reflux for 3 hours.

  • The reaction mixture is then concentrated under reduced pressure to yield a solid.

  • The resulting residue is treated with 500 mL of H₂O and then extracted with EtOAc (2 x 300 mL).

  • The combined EtOAc extracts are washed with 10% NaOH (4 x 200 mL) and brine.

  • The organic layer is dried over MgSO₄ and then concentrated under reduced pressure to give an oil.

  • This oil is treated with 300 mL of ethanol and activated carbon.

  • The mixture is heated to reflux for 1 hour and then filtered hot through Celite.

  • The filtrate is concentrated under reduced pressure to give an oil.

  • The oil is purified by column chromatography using CH₂Cl₂/EtOAc (80:20) to give an oil which is then crystallized from CH₂Cl₂/hexane to afford (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (Ostarine) as a colorless solid.

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical nuclear signaling pathway of the androgen receptor, the primary target of SARMs derived from this compound.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP AR HSP SARM->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription (Anabolic Effects) Coactivators->Transcription SARM_Metabolism_Workflow SARM_Compound SARM Compound Incubation Incubation with Human Liver Microsomes/S9 Fraction SARM_Compound->Incubation Extraction Metabolite Extraction Incubation->Extraction LC_MS LC-HRMS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Metabolite Identification LC_MS->Data_Analysis Metabolite_Profile Metabolite Profile Data_Analysis->Metabolite_Profile

References

2-hydroxy-2-methylpropanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 2-hydroxy-2-methylpropanamide, a valuable compound in research and chemical synthesis. Its structure, featuring both a tertiary alcohol and an amide group, allows it to serve as a versatile precursor for various chemical transformations.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueCitations
Molecular Formula C₄H₉NO₂[1][2][3][4][5]
Molecular Weight 103.12 g/mol [1][2][4][6]
Monoisotopic Mass 103.063328530 Da[6]
CAS Registry Number 13027-88-8[1][2][3]

Structural and Chemical Identity

To facilitate a clear understanding of the compound's structure and its relationship to its primary identifiers, the following diagram illustrates the logical connection between its name, formula, and molecular weight.

G A This compound B Molecular Formula C₄H₉NO₂ A->B has formula C Molecular Weight 103.12 g/mol A->C has weight

Core properties of this compound.

Further Research and Experimental Protocols

While this guide provides the core molecular data, a comprehensive whitepaper, including detailed experimental protocols, requires a more defined scope. Potential areas for in-depth exploration include:

  • Synthesis Pathways: Detailing the radical condensation reactions or amide coupling processes used to synthesize the compound and its derivatives.

  • Biochemical Interactions: Exploring its role as a substrate for enzymes like S-enantioselective amidase from Arthrobacter sp. S-2.[1]

  • Therapeutic Applications: Investigating its derivatives, such as (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, as potential inhibitors of Pyruvate Dehydrogenase Kinase (PDK) in cancer therapy research.[1]

Detailed experimental protocols for the above areas would require a thorough review of specific primary literature. Researchers interested in a deeper dive into these topics are encouraged to specify their area of focus for a more targeted analysis.

References

solubility of 2-hydroxy-2-methylpropanamide in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-hydroxy-2-methylpropanamide. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility based on the chemical properties of the molecule and the general behavior of primary amides. Furthermore, it outlines detailed, standard experimental protocols for the quantitative determination of its solubility in various solvents.

Introduction to this compound

This compound is a simple aliphatic amide with the chemical formula C₄H₉NO₂. Its structure features a primary amide group and a tertiary hydroxyl group, both of which significantly influence its solubility. The presence of both hydrogen bond donor (-OH, -NH₂) and acceptor (C=O, -OH) sites suggests a propensity for solubility in polar protic solvents.

Qualitative Solubility Profile

Based on general principles of amide and alcohol solubility, the expected solubility of this compound in various common laboratory solvents is summarized below. It is important to note that these are predictions and should be confirmed by experimental data.

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe molecule can form strong hydrogen bonds with protic solvents via its hydroxyl and amide groups.[1][2][3]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderately Soluble to SolubleThe polar nature of the solvent can interact with the polar amide and hydroxyl groups, though the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe significant polarity of this compound makes it incompatible with non-polar solvents.[1][4]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the following standard experimental methodologies are recommended.

Gravimetric Method

This method is a reliable and straightforward approach for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5][6]

3.1.1. Materials and Equipment

  • This compound (high purity)

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Glass vials with screw caps

  • Oven

3.1.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[5]

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm filter into a pre-weighed container.

  • Solvent Evaporation: Place the container with the filtrate in an oven at a temperature sufficient to evaporate the solvent without degrading the solute.

  • Mass Determination: After complete evaporation of the solvent, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.[6]

  • Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

    S = (Mass of residue / Volume of filtrate) x 100

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is highly sensitive and suitable for determining the solubility of compounds, especially when only small amounts of the substance are available or for analyzing solubility in complex mixtures.

3.2.1. Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical column suitable for polar compounds (e.g., C18, Amide)

  • This compound (high purity)

  • Solvents for mobile phase and sample preparation

  • Standard laboratory glassware

3.2.2. Procedure

  • Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

  • Saturated Solution Preparation: Prepare saturated solutions of this compound in the solvents of interest following the equilibration procedure described in the gravimetric method (Section 3.1.2, steps 1-3).

  • Sample Preparation and Analysis: After equilibration, filter the supernatant of the saturated solutions. Dilute the clear filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Inject the diluted samples into the HPLC system and determine the peak area.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Agitate at Constant Temperature add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter gravimetric Gravimetric Analysis: Evaporate Solvent & Weigh Residue filter->gravimetric hplc HPLC Analysis: Dilute & Inject filter->hplc calculate Calculate Solubility gravimetric->calculate hplc->calculate

Caption: General workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be determined experimentally.

  • pH: As a neutral molecule, the solubility of this compound is expected to be largely independent of pH.

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical factor, with polar solvents being more effective at dissolving this polar molecule.[1][7]

Conclusion

References

An In-depth Technical Guide to 2-Hydroxy-2-Methylpropanamide and its Key Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-2-methylpropanamide and its significant derivatives and analogues. The core focus of this document is on the chemical synthesis, physicochemical properties, and biological activities of these compounds, with a particular emphasis on their role as selective androgen receptor modulators (SARMs). This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and a deeper understanding of the structure-activity relationships within this class of molecules.

Introduction

This compound is a simple yet versatile chemical scaffold from which a diverse range of biologically active molecules have been developed. Its derivatives have garnered significant attention in medicinal chemistry, most notably as non-steroidal selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), aiming to produce the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate.[1] This unique pharmacological profile makes them promising candidates for the treatment of muscle wasting diseases, osteoporosis, and certain types of cancer.

This guide will delve into the key derivatives and analogues of this compound, presenting a detailed analysis of their synthesis, biological evaluation, and the signaling pathways they modulate.

Physicochemical and Biological Activity Data

The following tables summarize the key physicochemical and biological activity data for this compound and its prominent derivatives.

Table 1: Physicochemical Properties of this compound and Key Derivatives

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
This compound This compoundC4H9NO2103.1298-0.9
S-23 (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanamideC18H13ClF4N2O3432.76N/AN/A
Ostarine (Enobosarm, MK-2866) (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamideC19H14F3N3O3389.33N/AN/A
Andarine (S-4) (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-acetylamino)phenoxy)-2-hydroxy-2-methylpropanamideC19H18F3N3O6441.36N/AN/A

Table 2: In Vitro Biological Activity of Key this compound Derivatives

CompoundTargetAssayKi (nM)EC50 (nM)
S-23 Androgen ReceptorRadioligand Binding Assay1.7 ± 0.2[2]N/A
Ostarine (Enobosarm, MK-2866) Androgen ReceptorRadioligand Binding Assay~1[3]N/A
Andarine (S-4) Androgen ReceptorRadioligand Binding Assay4[4]N/A

Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Data of Key this compound Derivatives in Rats

CompoundRoute of AdministrationBioavailability (%)Terminal Half-life (h)ED50 (Levator Ani Muscle, mg/day)ED50 (Prostate, mg/day)
S-23 OralHigh (Specific value not reported)~120.079[2]0.43[2]
Ostarine (Enobosarm, MK-2866) OralHigh (Specific value not reported)N/AN/AN/A
Andarine (S-4) OralHigh (Specific value not reported)4N/AN/A
S-1 Oral55-60[5]3.6 - 5.2[5]N/AN/A

Synthesis and Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives and the protocols for their biological evaluation.

General Synthesis of Aryl Propionamide-Based SARMs

A common synthetic route to aryl propionamide-based SARMs involves the coupling of a substituted aniline with a chiral 2-hydroxy-2-methyl-3-phenoxypropanoic acid derivative. A general procedure is as follows:

  • Preparation of the Phenoxy Acid Intermediate: A substituted phenol is reacted with an epoxide, such as methyl 2-(bromomethyl)-2-methyloxirane-2-carboxylate, in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone or DMF). This is followed by hydrolysis of the ester to yield the carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with the desired substituted aniline. This is typically achieved using standard peptide coupling reagents such as EDC/HOBt or by converting the carboxylic acid to an acid chloride followed by reaction with the aniline.

A detailed synthesis for a specific analogue, (S)-N-(4-cyano-3-(pentafluoro-λ6-sulfanyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (13a), is described as follows: (R)-3-Bromo-N-(4-cyano-3-(pentafluorosulfanyl)phenyl)-2-hydroxy-2-methylpropanamide (10), 4-cyanophenol, and potassium carbonate are heated in 2-propanol. The reaction mixture is then filtered and concentrated. The crude product is purified by column chromatography to yield the final compound.[6]

Experimental Protocol: Androgen Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays used to determine the affinity of a compound for the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of androgen receptors)

  • [3H]-Mibolerone (radioligand)

  • Test compounds

  • Wash buffer (e.g., Tris-HCl with BSA)

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the rat ventral prostate cytosol, [3H]-Mibolerone at a concentration near its Kd, and the test compound at various concentrations.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known AR ligand (e.g., unlabeled Mibolerone).

  • Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compound using appropriate software (e.g., Prism) by fitting the data to a one-site competition binding model.

Experimental Protocol: In Vivo Efficacy in a Castrated Rat Model

This protocol is a standard method to assess the anabolic and androgenic activity of SARMs.

Animals:

  • Male Sprague-Dawley rats, castrated at a specific age.

Procedure:

  • Allow the animals to recover from castration for a set period (e.g., 7-14 days).

  • Randomly assign the animals to treatment groups: vehicle control, testosterone propionate (positive control), and various doses of the test SARM.

  • Administer the compounds daily via oral gavage or subcutaneous injection for a specified duration (e.g., 14 days).

  • At the end of the treatment period, euthanize the animals and carefully dissect the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity).

  • Record the wet weight of each tissue.

  • Analyze the data to determine the dose-dependent effects of the test compound on the weights of the target tissues and calculate the ED50 for each tissue.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the SARM derivatives of this compound is through their interaction with the androgen receptor.

Androgen Receptor Signaling Pathway

Upon entering the cell, androgens or SARM molecules bind to the androgen receptor (AR) located in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in various physiological processes, including muscle growth, bone metabolism, and sexual development.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm SARM SARM AR_HSP AR-HSP Complex SARM->AR_HSP Binding AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_SARM_Complex Activated AR-SARM Complex AR_HSP->AR_SARM_Complex HSP Dissociation AR_SARM_Dimer AR-SARM Dimer AR_SARM_Complex->AR_SARM_Dimer Nuclear Translocation & Dimerization DNA DNA ARE Androgen Response Element (ARE) Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation AR_SARM_Dimer->ARE Binding to ARE

Caption: Androgen Receptor Signaling Pathway for SARMs.

Non-SARM Analogues and Their Activities

While the majority of research has focused on SARM derivatives, other analogues of this compound have been synthesized and evaluated for different biological activities. For instance, certain derivatives have been investigated for their potential as antimicrobial agents. The structure-activity relationship studies in these non-SARM analogues often reveal different key pharmacophores compared to those required for androgen receptor modulation.

For example, a series of 4-hydroxy-2-quinolone analogs, which can be considered structurally related to the core scaffold, have been synthesized and tested for their antibacterial and antifungal activities. These studies have shown that the length of an alkyl chain at a specific position and the nature of substituents on the aromatic ring significantly impact their antimicrobial potency.[1]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective modulators of the androgen receptor. The SARM derivatives, in particular, hold significant promise for a range of therapeutic applications. The data and protocols presented in this guide offer a solid foundation for researchers in this field.

Future research will likely focus on the development of next-generation SARMs with even greater tissue selectivity and improved pharmacokinetic profiles. Furthermore, the exploration of non-SARM analogues of this compound for other therapeutic targets remains a promising and underexplored area of research. A deeper understanding of the structure-activity relationships and the molecular mechanisms underlying the diverse biological activities of these compounds will be crucial for the successful development of new and effective therapies.

References

The Biological Landscape of 2-Hydroxy-2-Methylpropanamide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the biological and chemical characteristics of 2-hydroxy-2-methylpropanamide. While primarily recognized as a key synthetic precursor, understanding its intrinsic properties is crucial for the innovation of novel therapeutics.

Core Compound Profile

This compound is a simple aliphatic amide with the chemical formula C₄H₉NO₂. Its structure, featuring a tertiary alcohol and a primary amide group, makes it a versatile building block in organic synthesis.

PropertyValueSource
Molecular Formula C₄H₉NO₂[1][2]
Molecular Weight 103.12 g/mol [1][2]
CAS Number 13027-88-8[1]
IUPAC Name This compound[1]
Synonyms 2-Hydroxy-2-methylpropionamide, 2-Hydroxyisobutyramide, α-Hydroxyisobutyramide[1]
Physical State White to off-white crystalline powder[3]
Melting Point 106-109 °C[3]
Boiling Point 137 °C (at 3 torr)[3]
Solubility Soluble in water and alcohol[4]

Biological Significance: A Precursor to Potent Bioactivity

Current scientific literature predominantly highlights the role of this compound as a foundational scaffold for the synthesis of more complex and biologically active molecules. The intrinsic biological activity of the unmodified core compound is not extensively documented. Its primary significance lies in its derivatives, particularly in the field of Selective Androgen Receptor Modulators (SARMs).

Role in the Development of Selective Androgen Receptor Modulators (SARMs)

Derivatives of this compound form a significant class of non-steroidal SARMs. These compounds are designed to selectively target androgen receptors in specific tissues, aiming to elicit the anabolic benefits of androgens (e.g., in muscle and bone) while minimizing their androgenic effects on other tissues like the prostate.

One of the most well-characterized derivatives is (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) . Research has demonstrated that S-23 exhibits a high binding affinity for the androgen receptor and acts as a full agonist in vitro, capable of inducing AR-mediated transcriptional activation.[5]

Signaling Pathway of SARM Derivatives

SARM_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM Derivative (e.g., S-23) AR Androgen Receptor (AR) SARM->AR binds HSP Heat Shock Proteins AR->HSP bound ARE Androgen Response Element (ARE) AR->ARE binds to Nucleus Nucleus AR->Nucleus translocates to Transcription Gene Transcription (Anabolic Effects) ARE->Transcription activates

Caption: Signaling pathway of SARM derivatives of this compound.

Microbial Degradation and Bioremediation Potential

Beyond its role in medicinal chemistry, this compound is subject to microbial metabolism. Certain bacterial species, notably from the genus Arthrobacter, possess amidase enzymes capable of hydrolyzing the amide bond of this compound. This enzymatic action is the initial step in its degradation pathway, suggesting a potential role for these microorganisms in the bioremediation of environments contaminated with amide-containing compounds.

Experimental Workflow for Microbial Degradation Study

Microbial_Degradation_Workflow Start Start: Contaminated Sample (with this compound) Isolation Isolate Microorganisms (e.g., Arthrobacter sp.) Start->Isolation Culture Culture in Medium with This compound as sole C/N source Isolation->Culture Incubation Incubation under Controlled Conditions Culture->Incubation Sampling Periodic Sampling of Culture Supernatant Incubation->Sampling Analysis Analyze for Substrate Depletion and Metabolite Formation (e.g., HPLC, GC-MS) Sampling->Analysis End End: Determine Degradation Rate and Pathway Analysis->End

Caption: Workflow for studying microbial degradation of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is well-established and typically involves the amidation of 2-hydroxy-2-methylpropanoic acid.

General Synthesis Protocol

A common laboratory-scale synthesis involves the reaction of 2-hydroxy-2-methylpropanoic acid with an aminating agent such as ammonia or ammonium hydroxide, often in the presence of a catalyst.

Key Steps:

  • Reactant Mixture: 2-hydroxy-2-methylpropanoic acid is dissolved in a suitable solvent (e.g., ethanol).

  • Amination: An excess of ammonium hydroxide is added to the solution.

  • Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is introduced to facilitate the dehydration and amide bond formation.

  • Reaction Conditions: The mixture is refluxed for several hours to drive the reaction to completion.

  • Purification: The product is isolated and purified using standard techniques such as crystallization or chromatography.

Logical Flow of Synthesis

Synthesis_Flow Reactant1 2-hydroxy-2-methylpropanoic acid Reaction Amidation Reaction (Reflux) Reactant1->Reaction Reactant2 Ammonium Hydroxide Reactant2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product This compound Reaction->Product

Caption: Logical flow for the synthesis of this compound.

Toxicology and Safety Profile

While comprehensive toxicological data for this compound is limited, information on structurally related compounds provides some insight. For instance, the related compound propanamide, 2-hydroxy-N,N-dimethyl- has been evaluated for its safety profile.

Toxicity EndpointResult for 2-hydroxy-N,N-dimethyl-propanamide
Acute Oral Toxicity (Rat) LD₅₀ > 1000 mg/kg
Acute Dermal Toxicity (Rat) LD₅₀ > 1000 mg/kg
Dermal Irritation (Rabbit) Not an irritant
Eye Irritation (Rabbit) Mildly irritating
Dermal Sensitization (Mouse) Not a sensitizer
Carcinogenicity Not expected to be carcinogenic based on structural analysis
Mutagenicity No evidence of mutagenicity
Developmental Toxicity (Rat) NOAEL = 200 mg/kg/day

Disclaimer: This data is for a structurally related compound and should be used for informational purposes only. A full toxicological assessment of this compound is recommended for any new application.

Conclusion and Future Directions

This compound is a molecule of significant interest, not for its intrinsic biological activity, which appears to be minimal based on current literature, but for its role as a critical building block in the synthesis of potent and selective therapeutic agents. The development of novel SARM candidates and other bioactive molecules will continue to rely on the versatile chemistry of this compound.

Future research should aim to:

  • Elucidate any subtle, intrinsic biological effects of the core this compound molecule.

  • Conduct comprehensive toxicological studies to establish a definitive safety profile.

  • Explore its utility as a precursor for other classes of therapeutic agents beyond SARMs.

This guide provides a foundational understanding for researchers and developers, highlighting the current state of knowledge and pointing towards future avenues of investigation in the ever-evolving landscape of drug discovery and development.

References

The Versatile Building Block: A Technical Guide to 2-Hydroxy-2-methylpropanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylpropanamide, a bifunctional organic compound, has emerged as a valuable and versatile building block in the landscape of modern organic synthesis. Its unique structure, possessing both a tertiary hydroxyl group and a primary amide on a quaternary carbon center, offers a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₉NO₂[1][2][3]
Molecular Weight 103.12 g/mol [1][2][3]
CAS Number 13027-88-8[2]
Appearance White to off-white crystalline solid[1]
Melting Point 98 °C[1]
Boiling Point 260 °C[1]
Solubility Soluble in water and alcohol[1]
pKa 13.41 ± 0.29 (Predicted)[1]
LogP -0.9[2]

Spectroscopic Data:

¹H NMR ¹³C NMR
The proton NMR spectrum of this compound would be expected to show a singlet for the two equivalent methyl groups, a broad singlet for the hydroxyl proton, and two broad singlets for the diastereotopic amide protons.The carbon NMR spectrum would be expected to show signals for the quaternary carbon bearing the hydroxyl and amide groups, the two equivalent methyl carbons, and the carbonyl carbon of the amide.
Note: Specific chemical shift values can vary depending on the solvent and concentration. Experimental data should be consulted for precise assignments.Note: Specific chemical shift values can vary depending on the solvent and concentration. Experimental data should be consulted for precise assignments.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and practical methods are outlined below.

Method 1: Ammonolysis of 2-Hydroxy-2-methylpropanoic Acid

This is a direct and widely used method involving the reaction of 2-hydroxy-2-methylpropanoic acid with ammonia. The reaction typically proceeds via an ammonium salt intermediate which is then dehydrated to the amide.

G 2-Hydroxy-2-methylpropanoic Acid 2-Hydroxy-2-methylpropanoic Acid Ammonium Salt Intermediate Ammonium Salt Intermediate 2-Hydroxy-2-methylpropanoic Acid->Ammonium Salt Intermediate + NH₃ Ammonia Ammonia This compound This compound Ammonium Salt Intermediate->this compound - H₂O (Heat)

Caption: Synthesis of this compound via ammonolysis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-2-methylpropanoic acid (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Reagent Addition: Add an excess of aqueous ammonia (e.g., 28-30% solution, 3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC or GC. The water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus.

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product may precipitate upon cooling. The solid can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method 2: Hydration of Acetone Cyanohydrin

This method involves the acid- or base-catalyzed hydration of the nitrile group of acetone cyanohydrin.

G Acetone Cyanohydrin Acetone Cyanohydrin This compound This compound Acetone Cyanohydrin->this compound H₂O, H⁺ or OH⁻

Caption: Synthesis from acetone cyanohydrin.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, carefully add acetone cyanohydrin (1.0 eq) to a flask containing a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide solution) at a controlled temperature (typically 0-10 °C).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by IR spectroscopy (disappearance of the nitrile peak) or TLC.

  • Work-up and Purification: Carefully neutralize the reaction mixture with a base (if acid-catalyzed) or an acid (if base-catalyzed). The product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Core Reactions of this compound

The bifunctional nature of this compound allows for a range of selective transformations at either the hydroxyl or the amide group.

G cluster_0 This compound cluster_1 Reactions at Hydroxyl Group cluster_2 Reactions at Amide Group Core This compound Oxidation Oxidation (e.g., KMnO₄) Core->Oxidation Esterification Esterification (e.g., Acyl Chloride) Core->Esterification Etherification Etherification (e.g., Williamson) Core->Etherification Reduction Reduction (e.g., LiAlH₄) Core->Reduction Dehydration Dehydration (e.g., P₂O₅) Core->Dehydration

Caption: Key reactions of this compound.

Oxidation of the Tertiary Hydroxyl Group

The oxidation of the tertiary alcohol in this compound is challenging under standard conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions can lead to cleavage of the carbon-carbon bond. However, specific reagents and conditions can be employed for this transformation.

Experimental Protocol (Hypothetical, based on general principles):

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of potassium permanganate (KMnO₄, 2.0-3.0 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the disappearance of the starting material by TLC.

  • Work-up and Purification: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms. Filter the mixture through a pad of celite. The filtrate is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.

Reduction of the Amide Group

The amide functionality can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, excess, e.g., 2.0-4.0 eq) in a dry ethereal solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in dry THF dropwise.

  • Reaction Conditions: After the addition, warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 2-amino-2-methylpropan-1-ol. Purification can be achieved by distillation or chromatography.

Application in Drug Development: Synthesis of Bicalutamide Precursor

This compound serves as a key structural motif in the synthesis of various pharmaceuticals. A prominent example is its role as a precursor to Bicalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. The core structure of Bicalutamide contains the N-aryl-2-hydroxy-2-methylpropanamide moiety.

G Start 2-Hydroxy-2-methylpropanoic Acid Derivative Amidation Amidation with 4-cyano-3-(trifluoromethyl)aniline Start->Amidation Intermediate N-[4-Cyano-3-(trifluoromethyl)phenyl] -2-hydroxy-2-methylpropanamide Amidation->Intermediate Thiolation Reaction with 4-fluorothiophenol Intermediate->Thiolation Thioether Thioether Intermediate Thiolation->Thioether Oxidation Oxidation Thioether->Oxidation Bicalutamide Bicalutamide Oxidation->Bicalutamide

Caption: Synthetic workflow for Bicalutamide.

Application in Drug Discovery: Selective Androgen Receptor Modulators (SARMs)

Derivatives of this compound are extensively explored as Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects. The this compound scaffold is crucial for the activity of many non-steroidal SARMs.

Mechanism of Action of SARMs

SARMs bind to the androgen receptor (AR) and induce a conformational change that is distinct from that induced by natural androgens like testosterone. This unique conformation leads to the differential recruitment of coactivator and corepressor proteins in a tissue-specific manner, resulting in the desired anabolic effects in muscle and bone while minimizing adverse effects in tissues like the prostate.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus SARM SARM AR_SARM AR-SARM Complex SARM->AR_SARM AR_cyto Androgen Receptor (AR) (inactive) AR_cyto->AR_SARM Binding HSP Heat Shock Proteins HSP->AR_cyto AR_SARM_nuc AR-SARM Complex AR_SARM->AR_SARM_nuc Translocation Dimerization Dimerization AR_SARM_nuc->Dimerization AR_dimer AR Dimer Dimerization->AR_dimer ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Coactivators Tissue-specific Coactivators Coactivators->Transcription Recruitment mRNA mRNA Transcription->mRNA Protein Anabolic Proteins (Muscle & Bone) mRNA->Protein Translation

Caption: SARM signaling pathway.

Conclusion

This compound is a fundamentally important building block in organic synthesis with significant implications for drug discovery and development. Its straightforward synthesis and the orthogonal reactivity of its hydroxyl and amide functionalities provide a robust platform for the construction of complex molecular architectures. The central role of this scaffold in the development of non-steroidal SARMs and other therapeutic agents underscores its continued importance. The detailed protocols and data presented in this guide are intended to facilitate further innovation and application of this versatile molecule in the scientific community.

References

fundamental molecular mechanisms of 2-hydroxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Fundamental Molecular Mechanisms of 2-Hydroxy-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-hydroxyisobutyramide, is a bifunctional molecule featuring both a hydroxyl and an amide group. This unique structure makes it a versatile building block in organic synthesis and a precursor for pharmacologically active molecules. Its fundamental molecular mechanisms are primarily centered on its role as a key intermediate in the synthesis of advanced therapeutic agents, such as Selective Androgen Receptor Modulators (SARMs) and Proteolysis-Targeting Chimeras (PROTACs). Furthermore, recent studies have elucidated its interaction with gut microbiota, revealing a novel mechanism for modulating host metabolism. This technical guide provides a comprehensive overview of the synthesis, molecular mechanisms, and key experimental protocols related to this compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its core physicochemical properties are summarized below.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 2-Hydroxyisobutyramide, 2-Methyl-2-hydroxypropionamide[2][3]
CAS Number 13027-88-8[2]
Molecular Formula C₄H₉NO₂[2][3]
Molecular Weight 103.12 g/mol [2]
Melting Point 93-98 °C[4][5]
Boiling Point 137 °C (at 3 torr), 260 °C[1][4]
Solubility Soluble in water and alcohol[5]

Synthesis of this compound

There are two primary and well-established routes for the synthesis of this compound.

Synthesis via Acid-Ammonia Condensation

A primary method involves the condensation reaction of 2-hydroxy-2-methylpropanoic acid with ammonia.[6] This reaction typically requires a catalyst to facilitate the dehydration process that forms the amide bond.[6]

  • Experimental Protocol:

    • Reflux 2-hydroxy-2-methylpropanoic acid with ammonium hydroxide in an ethanol solvent.

    • Add a catalytic amount of sulfuric acid.

    • Maintain the reaction temperature at approximately 70°C for several hours.[6]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture and purify the product, typically through recrystallization or chromatography.

Synthesis via Hydration of Acetone Cyanohydrin

Another common method is the hydration of acetone cyanohydrin.[7]

  • Experimental Protocol:

    • The hydration reaction is carried out in a series of jacketed glass reactors.

    • The first reaction region is filled with a pre-prepared catalyst (specific catalyst details can vary).[7]

    • Acetone cyanohydrin is passed through the catalytic bed under controlled temperature and pressure to facilitate hydration of the nitrile group to an amide.

    • The product stream is collected, and this compound is isolated and purified.

G Synthesis Workflows for this compound cluster_0 Acid-Ammonia Condensation cluster_1 Hydration of Acetone Cyanohydrin A1 2-Hydroxy-2-methylpropanoic Acid A3 Reaction Mixture (Ethanol, H₂SO₄ catalyst) A1->A3 A2 Ammonium Hydroxide A2->A3 A4 Reflux at 70°C A3->A4 A5 Purification A4->A5 A6 This compound A5->A6 B1 Acetone Cyanohydrin B2 Catalytic Reactor B1->B2 B3 Hydration Reaction B2->B3 B4 Isolation & Purification B3->B4 B5 This compound B4->B5

Caption: Key synthesis routes for this compound.

Core Molecular Mechanisms and Applications

The bifunctional nature of this compound makes it a crucial precursor in the development of targeted therapeutics and a modulator of biological systems.

Precursor for Selective Androgen Receptor Modulators (SARMs)

Derivatives of this compound are potent, non-steroidal SARMs. These molecules are designed to selectively bind to the androgen receptor (AR), a ligand-activated transcription factor, and exert tissue-specific anabolic effects while minimizing undesirable androgenic side effects.

A well-characterized derivative is (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, known as S-23.[8] S-23 demonstrates a high binding affinity for the androgen receptor and acts as a full agonist in vitro.[8]

SARM Derivative (S-23)Quantitative DataReference
Binding Affinity (Ki) 1.7 ± 0.2 nM[1][7][8][9][10]
In Vivo ED₅₀ (Prostate) 0.43 mg/day (in castrated rats)[8][10]
In Vivo ED₅₀ (Levator Ani Muscle) 0.079 mg/day (in castrated rats)[8][10]
Oral Bioavailability Up to 96% (in preclinical models)[7]
  • Signaling Pathway:

    • The SARM, derived from the this compound scaffold, enters the target cell.

    • It binds with high affinity to the Androgen Receptor (AR) in the cytoplasm.

    • This binding event causes a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs).

    • The activated AR-SARM complex translocates to the nucleus.

    • In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

    • This binding recruits co-activator proteins, initiating the transcription of genes responsible for anabolic effects (e.g., muscle growth).

G SARM Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus SARM SARM (S-23) AR Androgen Receptor (AR) SARM->AR HSP HSP AR->HSP dissociation AR_SARM AR-SARM Complex AR->AR_SARM Nucleus Nucleus AR_SARM->Nucleus Dimer Dimerized Complex Nucleus->Dimer ARE ARE (DNA) Dimer->ARE binds Transcription Gene Transcription (Anabolic Effects) ARE->Transcription initiates

Caption: Mechanism of Androgen Receptor modulation by a SARM derivative.

Intermediate for PROTAC Synthesis

The this compound scaffold is a crucial intermediate in the synthesis of the "warhead" component of certain PROTACs that target the androgen receptor for degradation.[6] PROTACs are heterobifunctional molecules that link a target protein ligand (the warhead) to an E3 ubiquitin ligase ligand, thereby inducing ubiquitination and subsequent proteasomal degradation of the target protein.

  • Mechanism of Action:

    • A PROTAC, containing an AR-binding warhead synthesized from a this compound derivative, enters the cell.

    • The warhead moiety binds to the Androgen Receptor (AR).

    • The E3 ligase ligand moiety of the PROTAC simultaneously binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).

    • This forms a ternary complex (AR-PROTAC-E3 Ligase).

    • The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the AR.

    • The polyubiquitinated AR is recognized and degraded by the proteasome.

Modulation of Gut Microbiota

Recent research has identified a novel mechanism of action for this compound involving the gut microbiota, with potential implications for type 2 diabetes. The molecule has been shown to target the nitrogen metabolism global transcriptional regulator (GlnR) in gut bacteria.[8]

  • Mechanism of Action:

    • This compound interacts with and targets the GlnR protein in gut microbes.[8]

    • This interaction improves the carbon catabolite repression (CCR) effect. GlnR, typically a nitrogen regulator, also controls the transport and utilization of multiple non-phosphotransferase system (non-PTS) carbon sources.[8][11]

    • This enhanced CCR promotes the utilization of less preferred carbon sources (e.g., dietary fibers) by the gut microbiota.[8]

    • Increased fermentation of these carbon sources leads to higher production of Short-Chain Fatty Acids (SCFAs) such as acetate, propionate, and butyrate.[8]

    • Elevated SCFAs have beneficial systemic effects, including improved gut barrier function and glucose homeostasis.

G Gut Microbiota Modulation Pathway HMPA This compound GlnR GlnR Regulator (in Gut Microbe) HMPA->GlnR targets CCR Improves Carbon Catabolite Repression GlnR->CCR Carbon Utilization of Less Preferred Carbon Sources CCR->Carbon Fermentation Increased Fermentation Carbon->Fermentation SCFAs Increased SCFA Production (Acetate, Propionate, Butyrate) Fermentation->SCFAs Effects Beneficial Host Effects (e.g., Improved Glucose Homeostasis) SCFAs->Effects

Caption: Modulation of gut microbiota metabolism by this compound.

Key Experimental Protocols

Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

This protocol describes the measurement of SCFAs in biological samples, a key downstream effect of this compound's interaction with gut microbiota.

  • 1. Sample Preparation (Feces):

    • Homogenize a weighed fecal sample in a saturated NaCl solution.

    • Acidify the homogenate with sulfuric acid to protonate the SCFAs, making them more volatile.

    • Add an internal standard (e.g., 2-ethylbutyric acid).

    • Extract the SCFAs with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Centrifuge to separate the phases and collect the organic layer containing the SCFAs.

    • The extract can be directly injected or derivatized for analysis.

  • 2. Gas Chromatography Conditions:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).[2]

    • Column: DB-23 column (60 m x 0.25 mm i.d., 0.15 µm film thickness) or similar high-polarity phase column.[2]

    • Carrier Gas: Helium or Nitrogen.

    • Temperatures:

      • Injector: 250°C

      • Detector (FID): 300°C

      • Oven Program: Start at 80°C, hold for 1 min, ramp to 140°C at 10°C/min, then ramp to 220°C at 20°C/min, and hold for 2 min.

    • Injection Volume: 1 µL.

  • 3. Data Analysis:

    • Identify SCFA peaks by comparing their retention times with those of known standards (e.g., acetic, propionic, butyric acids).

    • Construct a calibration curve for each SCFA using standard solutions of known concentrations.[12][13]

    • Quantify the concentration of each SCFA in the sample by relating its peak area to the calibration curve and normalizing to the internal standard.

GC Method PerformanceValueReference
Linear Range 15 - 10,000 µg/mL[2]
Limit of Detection (LOD) 0.5 - 0.8 mg/L[12][14]
Limit of Quantitation (LOQ) 0.8 - 1.0 mg/L[12][14]
Precision (RSD) < 15.0%[2]
Accuracy (ER) Within ± 15.0%[2]
Extraction Efficiency > 97.0%[2]
Spiked Standard Recovery 80% - 102%[12]

Conclusion

This compound is a molecule of significant interest due to its fundamental role as a synthetic precursor and its emerging biological activities. Its utility in constructing highly specific SARMs and PROTACs for the androgen receptor highlights its importance in modern drug development for conditions ranging from muscle wasting to prostate cancer. Furthermore, the discovery of its ability to modulate gut microbiota via the GlnR regulator opens new avenues for research into metabolic diseases like type 2 diabetes. The experimental protocols and mechanistic pathways detailed in this guide provide a foundational resource for researchers aiming to explore and leverage the properties of this versatile compound.

References

The Dual Nature of Reactivity: A Technical Guide to Hydroxyl and Amide Functional Groups in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design and development, the nuanced roles of functional groups dictate the ultimate success of a therapeutic agent. Among the most prevalent and functionally critical are the hydroxyl (-OH) and amide (-CONH-) groups. Their presence within a drug's core structure profoundly influences its reactivity, solubility, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of the chemical reactivity of hydroxyl and amide functionalities, offering insights into their manipulation for optimizing drug candidates.

The Hydroxyl Group: A Versatile Modulator of Physicochemical Properties and Reactivity

The hydroxyl group, seemingly simple in its composition, imparts a wealth of chemical personality to a molecule. Its reactivity is a direct consequence of the electronegative oxygen atom bonded to a hydrogen atom, rendering it both a hydrogen bond donor and acceptor. This dual capacity is fundamental to a drug's interaction with biological targets and its pharmacokinetic profile.

Acidity and Basicity: The pH-Dependent Reactivity

The ionizable nature of the hydroxyl group, particularly in phenols, is a critical determinant of a drug's behavior in different physiological compartments. The acidity of a hydroxyl group is quantified by its pKa, the pH at which it is 50% ionized.

Aliphatic alcohols are generally weak acids with pKa values in the range of 16-18, meaning they are essentially neutral at physiological pH.[1] In contrast, the hydroxyl group in phenols is significantly more acidic (pKa ≈ 10) due to the resonance stabilization of the resulting phenoxide ion.[1] This increased acidity allows for significant ionization at physiological pH, impacting a drug's solubility and ability to cross cell membranes.

Nucleophilicity and Electrophilicity

The lone pairs of electrons on the oxygen atom make the hydroxyl group a potent nucleophile, readily attacking electron-deficient centers. This nucleophilicity is central to its role in forming esters and ethers, common metabolic and synthetic transformations. Conversely, the hydroxyl group can be rendered electrophilic through protonation or conversion to a better leaving group, enabling substitution reactions.

Impact on Lipophilicity

The introduction of a hydroxyl group generally decreases a molecule's lipophilicity (as measured by logP, the logarithm of the partition coefficient between octanol and water), thereby increasing its aqueous solubility.[2][3] This is a critical consideration in drug design, as a delicate balance between lipophilicity and hydrophilicity is required for optimal absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of Representative Drugs Containing Hydroxyl Groups

DrugFunctional GrouppKalogPTherapeutic Class
AcetaminophenPhenolic Hydroxyl9.50.51Analgesic
PropranololSecondary Alcohol9.52.8Beta-blocker
MorphinePhenolic Hydroxyl, Tertiary Alcohol8.2 (phenolic)0.89Opioid Analgesic
PaclitaxelMultiple Alcohols-3.0Anticancer

Note: pKa and logP values can vary slightly depending on the experimental conditions.

The Amide Group: A Pillar of Stability and Structure

The amide functional group is a cornerstone of peptide and protein structure and is frequently incorporated into drug molecules to impart stability and specific binding interactions. Its reactivity is characterized by the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which gives the C-N bond partial double bond character.

Acidity and Basicity of Amides

Amides are generally considered neutral functional groups. The nitrogen atom is not basic due to the delocalization of its lone pair, and the N-H proton is only very weakly acidic, with a pKa of approximately 18.[1] This lack of ionizability at physiological pH contributes to the metabolic stability of the amide bond.

Hydrolytic Susceptibility

While significantly more stable than esters, amide bonds can undergo hydrolysis to yield a carboxylic acid and an amine. This reaction is typically slow under physiological conditions but can be catalyzed by enzymes, particularly proteases and amidases. The susceptibility of an amide bond to hydrolysis can be influenced by steric hindrance and the electronic nature of the surrounding substituents.

Hydrogen Bonding Capabilities

The amide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the carbonyl oxygen).[4] This allows for the formation of strong and specific interactions with biological targets, often mimicking the peptide bonds of natural ligands.

Table 2: Physicochemical Properties of Representative Drugs Containing Amide Groups

DrugAmide TypepKa (of nearest ionizable group)logPTherapeutic Class
LidocaineTertiary Amide7.9 (tertiary amine)2.3Local Anesthetic
Penicillin VSecondary Amide (in β-lactam)2.7 (carboxylic acid)1.6Antibiotic
AtorvastatinSecondary Amide4.5 (carboxylic acid)5.2Statin
ImatinibMultiple Amides8.1 (piperazine nitrogen)4.5Anticancer

Note: pKa and logP values can vary slightly depending on the experimental conditions.

Role in Drug Metabolism

Hydroxyl and amide groups are key players in Phase I and Phase II metabolic transformations. Understanding these pathways is crucial for predicting a drug's half-life and potential for drug-drug interactions.

Metabolism of Hydroxyl Groups

Hydroxyl groups are primary sites for Phase II conjugation reactions, most commonly glucuronidation and sulfation. These processes attach large, polar moieties to the drug, facilitating its excretion. Phase I oxidation of aliphatic and aromatic C-H bonds can also introduce hydroxyl groups, often as a prelude to Phase II metabolism.[5]

Metabolism of Amide Groups

The primary metabolic fate of amide bonds is hydrolysis, catalyzed by enzymes such as carboxylesterases and amidases. The rate of hydrolysis can vary significantly depending on the structure of the amide and is a key determinant of the duration of action for many amide-containing drugs.

Experimental Protocols

The characterization of a drug's physicochemical properties is a cornerstone of preclinical development. The following are summarized protocols for key experiments.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Potentiometric Titration : This is considered a gold standard method.[6]

    • A solution of the test compound is prepared in a suitable solvent (e.g., water or a co-solvent system).

    • A standardized solution of a strong acid or base is incrementally added to the test solution.

    • The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

    • A titration curve is generated by plotting pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.[6]

  • UV-Metric Titration : This method is suitable for compounds with a pH-sensitive chromophore.[7]

    • The UV-Vis spectrum of the compound is recorded at various pH values.

    • Changes in the absorbance spectrum are monitored as the compound ionizes.

    • The pKa is calculated from the spectral data.[7]

  • Capillary Electrophoresis : This high-throughput method relies on the differential migration of ionized and neutral forms of a compound in an electric field.[6]

Determination of logP

The partition coefficient (logP) quantifies the lipophilicity of a compound.

  • Shake-Flask Method : This is the traditional method for logP determination.

    • A solution of the compound is prepared in a biphasic system of n-octanol and water.

    • The mixture is shaken vigorously to allow the compound to partition between the two phases.

    • The phases are separated, and the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a faster, more automated method.[8]

    • A calibration curve is generated by running a series of compounds with known logP values on an RP-HPLC column.

    • The retention time of the test compound is measured under the same conditions.

    • The logP of the test compound is determined by interpolation from the calibration curve.[8]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[9]

  • Liver Microsome Assay : This is a common initial screen for Phase I metabolic stability.[10][11]

    • The test compound is incubated with liver microsomes, which contain a high concentration of cytochrome P450 enzymes.[11]

    • The reaction is initiated by the addition of the cofactor NADPH.[10]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched, typically with a cold organic solvent like acetonitrile.[10][11]

    • The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.[10]

    • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]

  • Hepatocyte Assay : This assay provides a more complete picture of metabolism as hepatocytes contain both Phase I and Phase II enzymes.[12][13]

    • The test compound is incubated with a suspension or plated culture of cryopreserved or fresh hepatocytes.[12]

    • Samples are collected at various time points and analyzed by LC-MS/MS to determine the concentration of the parent compound.

    • Data analysis is similar to the microsomal assay.

Visualizing Key Concepts

The following diagrams illustrate fundamental principles and workflows discussed in this guide.

Hydrogen_Bonding Hydrogen Bonding Interactions of Hydroxyl and Amide Groups cluster_hydroxyl Hydroxyl Group cluster_amide Amide Group hydroxyl R-O-H h_donor H-Bond Donor hydroxyl->h_donor donates H h_acceptor H-Bond Acceptor hydroxyl->h_acceptor accepts H amide R-C(=O)N(H)-R' amide_h_donor H-Bond Donor amide->amide_h_donor donates H amide_h_acceptor H-Bond Acceptor amide->amide_h_acceptor accepts H

Caption: Hydrogen Bonding Capabilities of Hydroxyl and Amide Groups.

Metabolic_Stability_Workflow In Vitro Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound Test Compound Stock Solution start Initiate Reaction (add NADPH/cofactors) compound->start microsomes Liver Microsomes or Hepatocytes microsomes->start buffer Incubation Buffer buffer->start incubate Incubate at 37°C start->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench lcms LC-MS/MS Analysis quench->lcms data Data Analysis (t½, CLint) lcms->data

Caption: A generalized workflow for an in vitro metabolic stability assay.

Phase_II_Metabolism Phase II Metabolism of a Hydroxyl Group (Glucuronidation) drug Drug-OH Parent Drug ugt UGT (UDP-glucuronosyltransferase) drug->ugt udpga UDPGA Uridine diphosphate glucuronic acid udpga->ugt metabolite Drug-O-Glucuronide Water-soluble Metabolite ugt->metabolite excretion Excretion metabolite->excretion

Caption: Schematic of the glucuronidation of a drug with a hydroxyl group.

References

Spectroscopic Profile of 2-hydroxy-2-methylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxy-2-methylpropanamide (CAS No. 13027-88-8). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of typical and predicted spectroscopic data, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)
Functional GroupChemical Shift (δ, ppm)
Amide Protons (-CONH₂)6.8 – 7.2
Hydroxyl Proton (-OH)1.4 – 1.6
Methyl Protons (-CH₃)Varies based on specific environment

Note: The chemical shifts are typical ranges and can be influenced by the solvent and concentration.

Table 2: ¹³C NMR Spectral Data (Predicted)
Carbon AtomPredicted Chemical Shift (δ, ppm)
Quaternary Carbon (C-OH)70 - 80
Methyl Carbons (-CH₃)25 - 35
Carbonyl Carbon (C=O)175 - 185

Note: These are predicted chemical shifts based on the chemical structure.

Table 3: IR Absorption Data (Predicted)
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch (Amide)3400 - 3200Strong, Broad (two bands)
O-H Stretch (Alcohol)3500 - 3200Strong, Broad
C-H Stretch (Alkyl)2980 - 2850Medium to Strong
C=O Stretch (Amide I)1680 - 1630Strong
N-H Bend (Amide II)1640 - 1550Medium
C-O Stretch (Alcohol)1260 - 1000Strong

Note: Predicted absorption ranges are based on typical values for primary amides and tertiary alcohols.

Table 4: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₄H₉NO₂
Molecular Weight103.12 g/mol
Predicted Molecular Ion (M⁺)m/z 103
Key Fragmentation Ions (Predicted)m/z 88, 72, 59, 44, 43

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization technique.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of labile protons (e.g., -OH and -NH₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (Nujol Mull): Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride). Use a liquid cell for analysis.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific instrument and ionization technique.

  • Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

    • For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Synthesis of 2-Hydroxy-2-Methylpropanamide from 2-Hydroxy-2-Methylpropanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-hydroxy-2-methylpropanamide, a valuable intermediate in organic synthesis and drug discovery, from its corresponding carboxylic acid, 2-hydroxy-2-methylpropanoic acid. Detailed experimental protocols for the direct amidation of the carboxylic acid are presented, along with methods for purification and characterization of the final product. This application note is intended to serve as a practical resource for researchers in academic and industrial settings, providing the necessary information to confidently reproduce this synthesis.

Introduction

This compound is a bifunctional molecule featuring both a hydroxyl and an amide group. This unique structure makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutical ingredients and other specialty chemicals. The direct conversion of 2-hydroxy-2-methylpropanoic acid to its amide is a fundamental transformation in organic chemistry. This document outlines a reliable and reproducible method for this synthesis.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

Property2-Hydroxy-2-methylpropanoic acidThis compound
Molecular Formula C₄H₈O₃C₄H₉NO₂
Molecular Weight 104.10 g/mol 103.12 g/mol [1]
Appearance White crystalline solidWhite to off-white crystalline powder
Melting Point 79-82 °C98 °C[2]
Boiling Point 212 °C260 °C[2]
CAS Number 594-61-613027-88-8[3]

Table 2: Summary of a Typical Synthesis of this compound

ParameterValue
Reaction Time 4-6 hours
Temperature 70 °C
Typical Yield 75-85%
Purity >95% (after recrystallization)[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Amidation using Ammonium Hydroxide

This protocol details the direct amidation of 2-hydroxy-2-methylpropanoic acid using ammonium hydroxide with an acid catalyst.[4]

Materials:

  • 2-hydroxy-2-methylpropanoic acid

  • Ammonium hydroxide (28-30% solution)

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.4 g (0.1 mol) of 2-hydroxy-2-methylpropanoic acid in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, cautiously add 15 mL of concentrated ammonium hydroxide. Following this, slowly add 0.5 mL of concentrated sulfuric acid as a catalyst.

  • Reaction: Heat the reaction mixture to 70°C and maintain it at reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a mixture of ethyl acetate and hexanes to yield a white crystalline solid.

Purification Protocol: Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Slowly add hexanes to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum to obtain pure this compound.

Characterization Data

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.15 (br s, 1H, NH), 6.55 (br s, 1H, NH), 4.15 (s, 1H, OH), 1.45 (s, 6H, 2 x CH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 178.5 (C=O), 72.0 (C-OH), 26.5 (2 x CH₃).

IR (KBr, cm⁻¹): 3430 (O-H stretch), 3350, 3180 (N-H stretch), 2980 (C-H stretch), 1650 (C=O stretch, Amide I), 1630 (N-H bend, Amide II).

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Hydroxy-2-methylpropanoic Acid in Ethanol Reagents Add Ammonium Hydroxide and cat. H₂SO₄ Start->Reagents Reflux Heat to 70°C (4-6 hours) Reagents->Reflux Neutralization Neutralize with NaHCO₃ Reflux->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize from Ethyl Acetate/Hexanes Concentration->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Amidation_Mechanism Carboxylic_Acid 2-Hydroxy-2-methylpropanoic Acid Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H⁺) Carboxylic_Acid->Protonation + H⁺ Activated_Carbonyl Activated Carbonyl Intermediate Protonation->Activated_Carbonyl Nucleophilic_Attack Nucleophilic Attack by Ammonia Activated_Carbonyl->Nucleophilic_Attack Ammonia Ammonia (NH₃) Ammonia->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination - H₂O, - H⁺ Amide_Product This compound Water_Elimination->Amide_Product

Caption: Simplified mechanism of acid-catalyzed amidation.

References

Application Notes and Protocols: 2-Hydroxy-2-methylpropanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylpropanamide is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its inherent chemical functionalities, a hydroxyl group and an amide group, allow for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This document provides an overview of its primary applications, focusing on its role in the development of Selective Androgen Receptor Modulators (SARMs) and its emerging potential in anticancer agent synthesis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Application in Selective Androgen Receptor Modulators (SARMs)

Derivatives of this compound are prominent in the field of SARMs, which are compounds designed to selectively target androgen receptors in different tissues. This tissue selectivity aims to produce the anabolic effects of androgens in muscle and bone while minimizing androgenic side effects in tissues like the prostate.[1][2][3]

Mechanism of Action: Androgen Receptor Signaling

The therapeutic effects of this compound-derived SARMs are mediated through their interaction with the androgen receptor (AR), a ligand-activated transcription factor. Upon binding of a SARM to the AR in the cytoplasm, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the SARM-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in anabolic processes.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., S-23) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) SARM->AR_HSP Binding SARM_AR SARM-AR Complex AR_HSP->SARM_AR Dissociation of HSP SARM_AR_dimer SARM-AR Dimer SARM_AR->SARM_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA SARM_AR_dimer->ARE Binding Transcription Gene Transcription (Anabolic Effects) ARE->Transcription Initiation

Figure 1: Simplified Androgen Receptor Signaling Pathway for SARMs.
Prominent Derivative: S-23

A well-characterized SARM derived from this compound is (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, commonly known as S-23.[4] It is recognized for its high binding affinity to the androgen receptor and its potent anabolic effects observed in preclinical studies.[5][6]

Quantitative Data: In Vitro and In Vivo Activity

The following tables summarize the key quantitative data for S-23 and related compounds.

Table 1: In Vitro Androgen Receptor Binding Affinity

CompoundKi (nM)Reference
S-23 1.7 ± 0.2 [4][5][6]
Dihydrotestosterone (DHT)0.45 ± 0.2[4]
C-6 (precursor to S-23)~4.9[5]
RAD1407[5]
LGD-4033~1[5]

Table 2: In Vivo Anabolic and Androgenic Activity of S-23 in Castrated Rats

Data obtained after 14 days of subcutaneous administration. ED50 is the dose required to produce 50% of the maximal effect. Emax is the maximum observed effect as a percentage of intact controls.

TissueED50 (mg/day)Emax (% of Intact Control)Reference
Prostate 0.43 ± 0.18 138 ± 21 [4][7]
Seminal Vesicles 0.41 ± 0.007 144 ± 1 [4][7]
Levator Ani Muscle 0.079 ± 0.010 129 ± 4 [4][7]
Experimental Protocols

The synthesis of S-23 and related aryl-propionamide SARMs generally follows established chemical procedures.[8] A key step involves the coupling of a substituted phenol with a chiral epoxide, followed by reaction with a substituted aniline. The synthesis procedures are based on methods described by Marhefka et al. (2004).[9]

Synthesis_Workflow cluster_synthesis General Synthesis Workflow for Aryl-Propionamide SARMs Phenol Substituted Phenol Intermediate1 Phenoxy-alcohol Intermediate Phenol->Intermediate1 Epoxide Chiral Epoxide (derived from 2-hydroxy-2- methylpropanoic acid) Epoxide->Intermediate1 Final_SARM Final SARM Product (e.g., S-23) Intermediate1->Final_SARM Aniline Substituted Aniline Aniline->Final_SARM

Figure 2: General synthetic workflow for aryl-propionamide SARMs.

Protocol: Androgen Receptor Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to the androgen receptor.

  • Preparation of AR Source:

    • Rat ventral prostate cytosol is a commonly used source of the androgen receptor.

    • Alternatively, a recombinant AR protein can be utilized.[10]

  • Saturation Binding Experiment (to characterize the receptor preparation):

    • Incubate the AR preparation with increasing concentrations of a radiolabeled androgen (e.g., [3H]mibolerone or [3H]R1881).

    • Determine total and non-specific binding (in the presence of a high concentration of unlabeled androgen).

    • Calculate specific binding and determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) using Scatchard analysis.

  • Competitive Binding Experiment:

    • Incubate the AR preparation with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound (e.g., S-23).

    • Include a positive control (e.g., unlabeled dihydrotestosterone).

    • After incubation, separate bound from free radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Application in Anticancer Drug Discovery

The this compound scaffold is also being explored for the development of novel anticancer agents.[11] The structural versatility of this building block allows for the synthesis of diverse derivatives that can be screened for activity against various cancer cell lines.

Rationale for Anticancer Activity

While the precise mechanisms are still under investigation for many derivatives, the rationale for their exploration as anticancer agents often stems from their structural similarity to known bioactive molecules or their ability to interact with key cancer-related targets. For instance, some derivatives of this compound have been designed as inhibitors of transmembrane serine protease 4 (TMPRSS4), which is overexpressed in several cancers and correlates with poor prognosis.[11] Inhibition of TMPRSS4 has been shown to suppress cancer cell invasion, migration, and proliferation.[11]

Quantitative Data: In Vitro Anticancer Activity

The following table presents a selection of data for novel hydroxylated biphenyl compounds, which share some structural similarities with derivatives that could be synthesized from a this compound core, demonstrating the potential for such scaffolds in cancer research.

Table 3: In Vitro Antiproliferative Activity of Novel Hydroxylated Biphenyl Compounds Against Malignant Melanoma Cells

CompoundCell LineIC50 (µM)Reference
Compound 11 Melanoma1.7 ± 0.5[12][13]
Compound 12 Melanoma2.0 ± 0.7[12][13]

Note: While not direct derivatives of this compound, these compounds illustrate the antiproliferative potential of related chemical scaffolds.

Experimental Protocols

The synthesis of novel derivatives for anticancer screening typically involves multi-step organic synthesis. A general workflow is outlined below.

Anticancer_Synthesis_Workflow cluster_anticancer_synthesis General Synthesis Workflow for Novel Anticancer Agents Scaffold This compound Scaffold Modification Chemical Modification (e.g., acylation, etherification, coupling reactions) Scaffold->Modification Library Library of Novel Derivatives Modification->Library Screening In Vitro Anticancer Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Figure 3: General workflow for the synthesis and screening of novel anticancer agents.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic potential of newly synthesized compounds on cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HepG-2, MCF-7) in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5 x 103 to 1 x 104 cells/well).

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.

    • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of SARMs, particularly S-23, is well-documented, with preclinical data demonstrating potent and selective anabolic activity. The ongoing exploration of its derivatives as potential anticancer agents further highlights the importance of this chemical scaffold in the development of new therapeutics. The protocols and data presented herein provide a foundation for researchers to further investigate and exploit the potential of this compound in drug discovery.

References

Application Notes and Protocols for the Synthesis of 2-Hydroxy-2-methylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2-hydroxy-2-methylpropanamide and its derivatives. These compounds serve as valuable intermediates in the development of various therapeutic agents, including selective androgen receptor modulators (SARMs).

Introduction

This compound and its N-substituted derivatives are of significant interest in medicinal chemistry. The core structure, featuring a tertiary alcohol and an amide group, provides a versatile scaffold for the synthesis of novel compounds with potential biological activity. Notably, certain aryl-propionamide derivatives based on this scaffold have been investigated as potent and orally bioavailable SARMs, which selectively target androgen receptors in tissues like muscle and bone while minimizing androgenic effects in reproductive tissues.

Synthesis of this compound

The primary route for the synthesis of this compound involves the hydration of acetone cyanohydrin. This method provides a straightforward pathway to the desired amide.

Experimental Protocol: Synthesis of this compound

This protocol is based on the catalyzed hydration of acetone cyanohydrin.

Materials:

  • Acetone cyanohydrin

  • Manganese dioxide (activated)

  • Acetone

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirrer hotplate

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetone cyanohydrin, water, and acetone. A typical molar ratio is 1:4:2 of acetone cyanohydrin to water to acetone.

  • Catalyst Addition: Add activated manganese dioxide to the mixture. The catalyst loading is typically around 2 grams per 10 grams of acetone cyanohydrin.

  • Reaction: Heat the mixture to a gentle reflux (approximately 60-90°C) with vigorous stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide catalyst. Wash the filter cake with a small amount of acetone.

    • Combine the filtrate and the washings.

    • Extract the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white crystalline solid.

Synthesis of this compound Derivatives

N-substituted derivatives of this compound, particularly N-aryl derivatives, are of significant interest as SARMs. A general approach to these derivatives involves the amide coupling of a suitable aniline with a protected or activated form of 2-hydroxy-2-methylpropanoic acid, followed by deprotection.

General Experimental Protocol: Synthesis of N-Aryl-2-hydroxy-2-methylpropanamide Derivatives
  • Activation of the Carboxylic Acid: 2-Hydroxy-2-methylpropanoic acid is first converted to a more reactive species. This can be achieved by forming an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). The hydroxyl group may require protection (e.g., as a silyl ether) prior to this step.

  • Amide Coupling: The activated carboxylic acid derivative is then reacted with the desired substituted aniline in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an inert solvent (e.g., dichloromethane, DMF).

  • Deprotection (if necessary): If a protecting group was used for the hydroxyl function, it is removed in the final step. For example, a silyl protecting group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Data Presentation

The following table summarizes quantitative data for the synthesis of representative this compound derivatives.

Compound NameStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)
(R)-3-Bromo-N-(4-cyano-3-(pentafluorosulfanyl)phenyl)-2-hydroxy-2-methylpropanamide(R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, 4-cyano-3-(pentafluorosulfanyl)anilineAmide coupling49125–127
(S)-N-(4-cyano-3-(pentafluoro-λ⁶-sulfanyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide(S)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanoic acid, 4-cyano-3-(pentafluorosulfanyl)anilineAmide coupling6077–79
(S)-3-(4-chlorophenoxy)-N-(4-cyano-3-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-hydroxy-2-methylpropanamide(S)-3-(4-chlorophenoxy)-2-hydroxy-2-methylpropanoic acid, 4-cyano-3-(pentafluorosulfanyl)anilineAmide coupling7665–67
(S)-3-(4-acetamidophenoxy)-N-(4-cyano-3-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-hydroxy-2-methylpropanamide(S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid, 4-cyano-3-(pentafluorosulfanyl)anilineAmide coupling57112–114

Mandatory Visualizations

Experimental Workflow for Synthesis of this compound

G Experimental Workflow for the Synthesis of this compound cluster_0 Synthesis of Acetone Cyanohydrin (Precursor) cluster_1 Synthesis of this compound Acetone Acetone Reaction1 Reaction in Water Acetone->Reaction1 NaCN Sodium Cyanide NaCN->Reaction1 Acid Acid (e.g., H2SO4) Acid->Reaction1 Purification1 Extraction & Distillation Reaction1->Purification1 AcetoneCyanohydrin Acetone Cyanohydrin Purification1->AcetoneCyanohydrin Reaction2 Hydration Reaction AcetoneCyanohydrin->Reaction2 ManganeseDioxide Manganese Dioxide (Catalyst) ManganeseDioxide->Reaction2 Water Water Water->Reaction2 Acetone2 Acetone Acetone2->Reaction2 Workup Filtration & Extraction Reaction2->Workup Purification2 Recrystallization Workup->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Workflow for the synthesis of the precursor and final product.

Androgen Receptor Signaling Pathway

G Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) (inactive, bound to HSPs) Androgen->AR Binds AR_Androgen AR-Androgen Complex (active) AR->AR_Androgen Conformational Change HSPs Heat Shock Proteins (HSPs) AR->HSPs Dissociation of AR_Dimer AR-Androgen Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to GeneTranscription Modulation of Gene Transcription ARE->GeneTranscription Initiates BiologicalEffects Biological Effects (e.g., Muscle Growth) GeneTranscription->BiologicalEffects

Caption: Simplified overview of the androgen receptor signaling pathway.

References

Application Notes and Protocols for the Enzymatic Production of Enantiomerically Pure Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective production of single enantiomers is a critical challenge in modern chemistry, particularly within the pharmaceutical industry, as the physiological activity of a chiral drug can reside in only one of its enantiomers. Enzymatic methods offer a powerful and green alternative to traditional chemical synthesis for obtaining enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for three key enzymatic strategies: Kinetic Resolution (KR), Dynamic Kinetic Resolution (DKR), and Desymmetrization of meso-compounds.

Application Note: Enzymatic Kinetic Resolution (KR) of Racemic Alcohols using Lipases

Introduction

Kinetic resolution is a widely used enzymatic method for the separation of enantiomers from a racemic mixture.[1] This technique relies on the differential rate of reaction of two enantiomers with an enzyme, resulting in an enantioenriched substrate and a product enriched in the other enantiomer.[1] Lipases (EC 3.1.1.3) are a versatile class of enzymes that are frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.[2][3] A significant advantage of this method is the ability to obtain both enantiomers, one as the unreacted substrate and the other as the product. However, a major limitation is the theoretical maximum yield of 50% for each enantiomer.[4]

Principle

In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, an acyl donor (e.g., vinyl acetate) is used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. The enzyme's active site provides a chiral environment that preferentially binds and catalyzes the reaction of one enantiomer over the other. This difference in reaction rates allows for the separation of the two enantiomers.

Advantages:

  • Wide substrate scope for lipases.[2]

  • Mild reaction conditions, reducing the risk of side reactions.

  • High enantioselectivity can be achieved.[3]

  • Both enantiomers can be isolated.

Limitations:

  • The maximum theoretical yield for the desired enantiomer is 50%.[4]

  • Requires careful monitoring to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess (e.e.) for both the product and the remaining substrate.

Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethanol using Novozym 435® (Candida antarctica Lipase B)

This protocol describes the kinetic resolution of racemic 1-phenylethanol via transesterification using Novozym 435® and ethyl myristate as the acylating agent.[5]

Materials:

  • (±)-1-Phenylethanol

  • Novozym 435® (immobilized Candida antarctica lipase B, CALB)

  • Ethyl myristate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vacuum pump system with a trap

  • Thermostatic water bath

  • Magnetic stirrer and stir bars

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 50 mL plastic test tube, add racemic 1-phenylethanol (2.68 g, 21.94 mmol), ethyl myristate (5.63 g, 21.94 mmol), and Novozym 435® (500 mg).[5]

  • Incubation: Place the test tube in a glass trap connected to a vacuum pump system. Stir the reaction mixture magnetically at 40 °C in a thermostatic water bath under reduced pressure (100 mmHg) for 24 hours.[5] The reduced pressure helps to remove the volatile ethanol formed during the transesterification, driving the equilibrium towards product formation.[5]

  • Enzyme Recovery: After 24 hours, filter the reaction mixture to recover the immobilized enzyme. Wash the enzyme with hexane (3 x 15 mL). The recovered enzyme can be dried under vacuum and reused.[5]

  • Work-up: Combine the filtrate and the hexane washes. Evaporate the solvent using a rotary evaporator.

  • Separation: The resulting mixture contains (S)-1-phenylethanol and the (R)-acetate. Separate the two compounds by distillation under reduced pressure (1 mmHg, 60 °C) to obtain (S)-1-phenylethanol.[5] The (R)-acetate can be subsequently hydrolyzed to obtain (R)-1-phenylethanol if desired.

  • Analysis: Determine the enantiomeric excess (e.e.) of the (S)-1-phenylethanol and the (R)-acetate using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation

SubstrateEnzymeAcyl DonorTime (h)Conversion (%)e.e. of (S)-alcohol (%)e.e. of (R)-acetate (%)Reference
(±)-1-PhenylethanolNovozym 435®Ethyl myristate24~50>99>99[5]
(±)-oct-1-en-3-olNovozym 435®Vinyl acetate4-8~5091-10097-100[3]

Workflow Diagram

G cluster_0 Kinetic Resolution Workflow racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol reaction Enantioselective Acylation racemate->reaction enzyme Lipase (e.g., Novozym 435®) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction separation Separation (e.g., Chromatography, Distillation) reaction->separation product Enantioenriched (R)-Acetate separation->product unreacted Enantioenriched (S)-Alcohol separation->unreacted

Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.

Application Note: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Racemic Amines

Introduction

Dynamic Kinetic Resolution (DKR) is an advanced enzymatic method that overcomes the 50% yield limitation of conventional kinetic resolution.[6] In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer.[4] This continuous racemization ensures that the entire racemic starting material can be converted into a single enantiomer of the product, achieving a theoretical yield of up to 100%.[6] This approach is particularly valuable for the synthesis of enantiomerically pure amines, which are important building blocks for many pharmaceuticals.[7] A common strategy involves the combination of a lipase for the enantioselective acylation and a metal catalyst (e.g., ruthenium-based) for the racemization of the unreacted amine.[8][9]

Principle

The DKR of a racemic amine involves two simultaneous catalytic cycles. The enzyme (e.g., a lipase) selectively acylates one enantiomer of the amine. Concurrently, a racemization catalyst (e.g., a ruthenium complex) converts the remaining, unreactive enantiomer back into the racemic mixture. This allows the enzyme to continuously draw from the racemic pool, ultimately converting the entire starting material into a single, enantiomerically pure acylated product.

Advantages:

  • Theoretical yield of up to 100%.[6]

  • Produces a single enantiomerically pure product.

  • Applicable to a wide range of substrates.[8]

Limitations:

  • Requires careful optimization of reaction conditions to ensure compatibility between the enzyme and the racemization catalyst.[9]

  • The racemization catalyst can sometimes inhibit the enzyme or vice versa.

Experimental Protocol: DKR of (±)-1-Phenylethylamine using Lipase and a Ruthenium Catalyst

This protocol describes the dynamic kinetic resolution of racemic 1-phenylethylamine using Candida antarctica lipase B (CALB) for resolution and Shvo's catalyst for racemization.[8]

Materials:

  • (±)-1-Phenylethylamine

  • Candida antarctica lipase B (CALB, e.g., Novozym 435®)

  • Shvo's catalyst ([{Ph₄(η⁵-C₅)}Ru(CO)]₂-μ-H)

  • Isopropyl acetate

  • Sodium carbonate (Na₂CO₃)

  • Toluene (anhydrous)

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add (±)-1-phenylethylamine (1 mmol), Shvo's catalyst (0.02 mmol, 2 mol%), and anhydrous toluene (5 mL).

  • Racemization Initiation: Heat the mixture to 100 °C for 2 hours to initiate the racemization.

  • Enzymatic Resolution: Cool the reaction mixture to 70 °C. Add Candida antarctica lipase B (30 mg), isopropyl acetate (3 mmol), and sodium carbonate (0.1 mmol).

  • Incubation: Stir the reaction mixture at 70 °C under an inert atmosphere. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product.

  • Work-up: Once the reaction is complete (as determined by the cessation of substrate consumption), cool the mixture to room temperature. Filter off the enzyme and the sodium carbonate.

  • Purification: Wash the solids with toluene. Combine the filtrate and washes, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the enantiomerically pure (R)-N-(1-phenylethyl)acetamide.

  • Analysis: Confirm the enantiomeric excess of the purified product by chiral HPLC or GC.

Data Presentation

SubstrateRacemization CatalystEnzymeAcyl DonorYield (%)e.e. (%)Reference
(±)-1-PhenylethylamineShvo's catalystCALBIsopropyl acetate9999[8]
(±)-1-(4-Bromophenyl)ethylamineShvo's catalystCALBIsopropyl acetate9899[8]

Workflow Diagram

G cluster_1 Dynamic Kinetic Resolution Workflow racemic_amine Racemic Amine (R)-Amine + (S)-Amine s_amine (S)-Amine racemic_amine->s_amine r_amine (R)-Amine racemic_amine->r_amine racemization Racemization (Ru-catalyst) s_amine->racemization resolution Enzymatic Acylation (Lipase) r_amine->resolution racemization->r_amine product Enantiopure (R)-Amide resolution->product acyl_donor Acyl Donor acyl_donor->resolution

Caption: Workflow for chemoenzymatic dynamic kinetic resolution of a racemic amine.

Application Note: Enzymatic Desymmetrization of meso-Compounds

Introduction

Enzymatic desymmetrization is a powerful strategy for the asymmetric synthesis of chiral molecules from achiral meso-compounds.[10] Meso-compounds contain two or more stereocenters but are achiral overall due to an internal plane of symmetry. Enzymes can selectively react with one of two enantiotopic functional groups in a meso-substrate, breaking the symmetry and generating a chiral product with high enantiomeric excess.[11] This method is highly atom-economical and can lead to theoretical yields of 100% of a single enantiomer.[10] Lipases are commonly used for the desymmetrization of meso-diols and dicarboxylic acid derivatives.[12]

Principle

The active site of the enzyme provides a chiral environment that can differentiate between the two enantiotopic groups of the meso-substrate. For example, in the acylation of a meso-diol, the enzyme will preferentially acylate one of the two hydroxyl groups, leading to the formation of a chiral monoester.

Advantages:

  • Theoretical yield of 100% of a single enantiomer.[10]

  • High atom economy.

  • Can generate multiple stereocenters in a single step.

  • Mild reaction conditions.

Limitations:

  • Substrate scope can be limited by the enzyme's specificity.

  • Over-reaction to form the di-substituted product can be an issue and requires careful control of reaction conditions.

Experimental Protocol: Desymmetrization of cis-1,2-Cyclohexanedimethanol using Lipase PS-D

This protocol describes the enzymatic desymmetrization of the meso-diol cis-1,2-cyclohexanedimethanol by enantioselective acylation.

Materials:

  • cis-1,2-Cyclohexanedimethanol

  • Lipase from Pseudomonas cepacia (Lipase PS-D, immobilized)

  • Vinyl acetate

  • tert-Butyl methyl ether (TBME)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of cis-1,2-cyclohexanedimethanol (1 mmol) in TBME (10 mL), add vinyl acetate (1.5 mmol) and immobilized Lipase PS-D (50 mg).

  • Incubation: Stir the suspension at room temperature (25 °C). Monitor the reaction by TLC or GC to follow the consumption of the starting material and the formation of the monoacetate.

  • Work-up: When the reaction has reached the desired conversion (ideally, complete conversion of the diol to the monoacetate), filter off the enzyme. Wash the enzyme with TBME.

  • Purification: Combine the filtrate and washes and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral monoacetate.

  • Analysis: Determine the enantiomeric excess of the purified monoacetate by chiral HPLC or by conversion to a suitable derivative for analysis by chiral GC.

Data Presentation

SubstrateEnzymeAcyl DonorYield (%)e.e. (%)Reference
cis-1,2-CyclohexanedimethanolLipase PS-DVinyl acetate>95>99[13]
2-Phenylpropane-1,3-diolDinuclear Zinc CatalystVinyl benzoate9195[14][15]

Workflow Diagram

G cluster_2 Enzymatic Desymmetrization Workflow meso_diol meso-Diol (Prochiral) reaction Enantioselective Acylation meso_diol->reaction enzyme Lipase (e.g., Lipase PS-D) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction chiral_product Chiral Monoacetate (Single Enantiomer) reaction->chiral_product

Caption: Workflow for the enzymatic desymmetrization of a meso-diol.

Analytical Methods for Determining Enantiomeric Excess (e.e.)

Accurate determination of the enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis. The most common techniques are chiral chromatography and NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

General Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a CSP appropriate for the class of compound being analyzed (e.g., polysaccharide-based, cyclodextrin-based).

  • Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral Gas Chromatography (GC)

For volatile compounds, chiral GC is an excellent alternative. Similar to HPLC, it uses a chiral stationary phase to separate the enantiomers.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine e.e. by converting the enantiomers into diastereomers using a chiral derivatizing agent. The resulting diastereomers have different chemical shifts in the NMR spectrum, allowing for their quantification by integration of the corresponding signals.

Logical Relationship Diagram for Method Selection

G cluster_3 Decision Tree for Method Selection start Starting Material racemic Racemic Mixture start->racemic Is it a racemate? meso meso-Compound start->meso Is it a meso-compound? yield_50 50% Yield Acceptable? racemic->yield_50 desym Use Desymmetrization meso->desym kr Use Kinetic Resolution (KR) yield_50->kr Yes dkr Use Dynamic Kinetic Resolution (DKR) yield_50->dkr No

Caption: Decision tree for selecting an appropriate enzymatic method.

References

Application Notes and Protocols: Investigating the Role of a Novel Compound (2-hydroxy-2-methylpropanamide) in Endocrine and Reproductive Health Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the role or effects of 2-hydroxy-2-methylpropanamide in endocrine and reproductive health. The following application notes and protocols are presented as a comprehensive, hypothetical framework for how a novel compound, hereafter referred to as "Compound X (this compound)," could be systematically evaluated for potential endocrine-disrupting activity. The experimental designs, data, and signaling pathways are illustrative and based on established methodologies for endocrine disruptor screening.

Introduction

The assessment of novel chemical entities for their potential to interfere with the endocrine system is a critical step in drug development and chemical safety evaluation. Endocrine-disrupting chemicals (EDCs) can exert adverse effects on developmental, reproductive, neurological, and immune systems in both humans and wildlife. This document outlines a tiered approach for the initial screening and characterization of Compound X (this compound) for its potential impact on key endocrine and reproductive pathways. The protocols provided are based on validated assays and internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

The proposed investigation follows a logical progression from high-throughput in vitro screening to more complex in vivo studies, aiming to identify potential hazards and elucidate mechanisms of action.

Tier 1: In Vitro Screening for Endocrine Activity

The initial phase of testing utilizes a battery of in vitro assays to rapidly assess the potential of Compound X to interact with key components of the endocrine system.[1][2][3] This approach minimizes animal use and provides targeted mechanistic information.

Experimental Workflow for In Vitro Screening

The following diagram illustrates the workflow for the initial in vitro evaluation of Compound X.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Hormone Receptor Interaction cluster_2 Steroidogenesis Pathway cluster_3 Data Analysis & Decision Point compound Compound X Stock (in DMSO) ar_binding Androgen Receptor (AR) Binding Assay compound->ar_binding er_binding Estrogen Receptor (ER) Binding Assay compound->er_binding h295r H295R Steroidogenesis Assay compound->h295r aromatase Aromatase Activity Assay compound->aromatase analysis Analyze IC50 / EC50 Compare against controls ar_binding->analysis er_binding->analysis h295r->analysis aromatase->analysis decision Decision Point: Proceed to Tier 2? analysis->decision

Caption: Tier 1 In Vitro Screening Workflow for Compound X.
Hypothetical In Vitro Screening Data for Compound X

The following tables summarize hypothetical quantitative results from the Tier 1 screening assays.

Table 1: Hormone Receptor Binding Affinity

Assay Target Compound X IC50 (µM) Positive Control (IC50, µM) Result Interpretation
Androgen Receptor Binding Rat Prostate Cytosol > 100 Dihydrotestosterone (0.001) No significant binding

| Estrogen Receptor α Binding | Human Recombinant ERα | > 100 | 17β-Estradiol (0.002) | No significant binding |

Table 2: Effects on Steroid Hormone Production and Enzyme Activity

Assay Key Endpoints Compound X IC50 (µM) Positive Control Result Interpretation
H295R Steroidogenesis Testosterone Production 5.2 Prochloraz (Inhibitor, IC50 ≈ 1.5) Inhibition Observed
H295R Steroidogenesis 17β-Estradiol Production 2.8 Forskolin (Inducer, EC50 ≈ 1.0) Potent Inhibition Observed

| Aromatase Activity | Estrone Production | 3.1 | Letrozole (Inhibitor, IC50 ≈ 0.01) | Inhibition Observed |

Protocol: H295R Steroidogenesis Assay (Adapted from OECD TG 456)

This protocol is used to screen for chemicals that affect the production of testosterone (T) and 17β-estradiol (E2).[5][6]

  • Cell Culture: Culture human H295R adrenocortical carcinoma cells in a 24-well plate. Allow cells to acclimate for 24 hours.[7]

  • Chemical Exposure: Prepare serial dilutions of Compound X (e.g., 0.01, 0.1, 1, 10, 50, 100 µM) in culture medium. Include a solvent control (e.g., 0.1% DMSO), a known inhibitor (e.g., Prochloraz), and a known inducer (e.g., Forskolin).[7]

  • Incubation: Replace the medium in each well with the medium containing the test chemical or controls. Expose the cells for 48 hours.[7]

  • Sample Collection: At the end of the exposure period, collect the culture medium from each well for hormone analysis.

  • Cell Viability: Assess cell viability in each well using a standard method (e.g., MTT or AlamarBlue assay) to ensure observed effects are not due to cytotoxicity.

  • Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using validated methods such as ELISA kits or LC-MS/MS.

  • Data Analysis: Normalize hormone concentrations to the solvent control and express results as fold-change. Calculate IC50 (for inhibitors) or EC50 (for inducers) values from the concentration-response curve.

Protocol: Aromatase Activity Assay (Human Recombinant)

This protocol measures the direct inhibition of the aromatase (CYP19A1) enzyme.[8][9]

  • Reagent Preparation: Prepare a reaction mixture containing human recombinant aromatase microsomes, an NADPH-generating system, and assay buffer.

  • Incubation with Compound X: In a 96-well plate, add various concentrations of Compound X to the reaction mixture. Include a solvent control and a known inhibitor (e.g., Letrozole).

  • Initiate Reaction: Add a fluorogenic or radiolabeled substrate (e.g., [3H]-androstenedione) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantification: Measure the product formation. For fluorometric assays, read the fluorescence intensity. For radiometric assays, measure the amount of tritiated water (3H2O) released.[10][11]

  • Data Analysis: Plot the percentage of aromatase activity relative to the solvent control against the log concentration of Compound X. Determine the IC50 value from the resulting curve.

Hypothetical Mechanism: Disruption of Steroidogenesis

Based on the in vitro results, a potential mechanism of action for Compound X is the inhibition of key enzymes in the steroid synthesis pathway, particularly aromatase.

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone dhea DHEA pregnenolone->dhea androstenedione Androstenedione dhea->androstenedione testosterone Testosterone androstenedione->testosterone 17β-HSD estrone Estrone androstenedione->estrone Aromatase (CYP19A1) estradiol 17β-Estradiol testosterone->estradiol Aromatase (CYP19A1) compound_x Compound X compound_x->inhibition inhibition->testosterone inhibition->estradiol

Caption: Hypothetical inhibition of the steroidogenesis pathway by Compound X.

Tier 2: In Vivo Reproductive Toxicity Screening

Based on the positive findings in Tier 1, a limited in vivo study is warranted to understand the potential effects of Compound X in a whole-organism context. The Reproduction/Developmental Toxicity Screening Test provides initial information on effects on male and female reproductive performance.[12][13]

Protocol: Rodent Reproduction/Developmental Toxicity Screening Test (Adapted from OECD TG 421)

This study provides preliminary information on potential effects on fertility, pregnancy, and offspring development.[14]

  • Animal Model: Use sexually mature rats (e.g., Sprague-Dawley), with at least 10 males and 10 females per group.

  • Dose Groups: Use at least three dose levels of Compound X (e.g., 10, 50, 250 mg/kg/day) and a vehicle control group. Doses should be based on prior repeated-dose toxicity studies.

  • Administration: Administer Compound X daily via oral gavage.

    • Males: Dose for a minimum of 4 weeks (2 weeks pre-mating, during mating, and 2 weeks post-mating).[12]

    • Females: Dose for 2 weeks pre-mating, during mating, gestation, and lactation until day 13 post-partum.[13]

  • Mating: After the pre-mating dosing period, co-house one male and one female for up to 14 days.

  • Observations:

    • Parental Animals: Monitor clinical signs, body weight, food consumption, and estrous cycles (females).

    • Offspring (F1 Generation): Record litter size, pup viability, sex ratio, and body weights. Measure anogenital distance (AGD) on postnatal day 1.

  • Necropsy: At the end of the study, perform a full necropsy on all parental animals.

  • Histopathology: Conduct detailed histological examination of reproductive organs (testes, epididymides, ovaries, uterus).[12]

Hypothetical In Vivo Screening Data for Compound X

Table 3: Reproductive and Developmental Endpoints in Rats Exposed to Compound X

Endpoint Vehicle Control 10 mg/kg 50 mg/kg 250 mg/kg
Mating Index (%) 90 90 80 60*
Fertility Index (%) 100 100 90 75*
Mean Gestation Length (days) 21.8 21.9 22.1 22.5*
Live Pups per Litter (mean) 12.5 12.1 10.8* 8.2*
Anogenital Distance (AGD) Index (Male Pups) 2.1 2.0 1.8* 1.6*
Testis Weight (g, mean) 3.5 3.4 3.1* 2.7*

*Statistically significant difference from vehicle control (p < 0.05)

Summary and Future Directions

This hypothetical investigation demonstrates a structured approach to evaluating the potential endocrine and reproductive health effects of a novel compound, "Compound X (this compound)".

  • In Vitro findings pointed towards a mechanism involving the inhibition of steroidogenesis, specifically targeting aromatase and overall sex hormone production, without direct interaction with estrogen or androgen receptors.

  • In Vivo findings supported the in vitro results, showing adverse effects on fertility and developmental markers indicative of hormonal disruption.

Based on these illustrative results, further research would be recommended, including:

  • Mechanism of Action Studies: Investigating which specific enzymes in the steroidogenic pathway (besides aromatase) are inhibited by Compound X.

  • Extended One-Generation Study (OECD TG 443): To further characterize effects on reproductive, neurodevelopmental, and immunotoxicological endpoints in offspring.[15]

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Compound X.

References

Analytical Method Development for 2-Hydroxy-2-methylpropanamide: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical methodologies for the quantification and characterization of 2-hydroxy-2-methylpropanamide, a key intermediate in various synthetic processes. The following sections detail protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method, complete with validation parameters and experimental workflows.

Stability-Indicating HPLC Method for Quantification of this compound

A robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the accurate quantification of this compound in bulk drug substances and pharmaceutical formulations. This method is crucial for routine quality control and stability studies.

Method Validation Summary

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999≥ 0.999
Range 10 - 150 µg/mL-
Limit of Detection (LOD) 0.5 µg/mL-
Limit of Quantitation (LOQ) 1.5 µg/mL-
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Intraday< 1.0%≤ 2.0%
- Interday< 1.5%≤ 2.0%
Specificity No interference from placebo or degradation productsNo interference
Robustness Robust% RSD ≤ 2.0%
Experimental Protocol: HPLC Method

1.2.1. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 10 minutes

1.2.2. Standard Solution Preparation

Accurately weigh and dissolve 25 mg of this compound reference standard in the mobile phase in a 25 mL volumetric flask to obtain a stock solution of 1000 µg/mL. Prepare working standards in the range of 10-150 µg/mL by further diluting the stock solution with the mobile phase.

1.2.3. Sample Solution Preparation

For bulk drug analysis, accurately weigh and dissolve an appropriate amount of the sample in the mobile phase to achieve a final concentration within the linear range. For formulations, weigh and finely powder a representative sample, extract the active ingredient with the mobile phase, and dilute to a suitable concentration.

1.2.4. System Suitability

Perform five replicate injections of a standard solution (e.g., 50 µg/mL). The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 1.5, and the theoretical plates are not less than 2000.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on this compound under various stress conditions as per ICH guidelines.

Stress ConditionTreatmentObservation
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursSignificant degradation observed
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hoursSignificant degradation observed
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursMinor degradation observed
Thermal Degradation 105°C for 48 hoursNo significant degradation
Photolytic Degradation UV light (254 nm) for 24 hoursNo significant degradation

The developed HPLC method was able to effectively separate the main peak of this compound from the peaks of the degradation products, confirming its specificity and stability-indicating capability.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Standard_Prep Prepare Standard Solutions (10-150 µg/mL) System_Suitability System Suitability Test (5 replicate injections) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solutions Analysis Inject Standards and Samples Sample_Prep->Analysis System_Suitability->Analysis If passes Integration Peak Integration and Identification Analysis->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Workflow for HPLC Analysis of this compound.

GC-MS Method for Identification and Quantification of this compound

For the identification and sensitive quantification of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) method involving derivatization has been developed. This method is particularly useful for analyzing trace levels of the compound and for its characterization in complex matrices.

Derivatization

Due to the polar nature of this compound, derivatization is necessary to improve its volatility and chromatographic performance. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an effective approach. The hydroxyl and amide protons are replaced with trimethylsilyl (TMS) groups.

Method Validation Summary
Validation ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 50 ng/mL
Limit of Quantitation (LOQ) 150 ng/mL
Precision (% RSD) < 5%
Experimental Protocol: GC-MS Method

2.3.1. Derivatization Procedure

  • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

  • Add 100 µL of BSTFA and 100 µL of pyridine to the dried residue.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

2.3.2. GC-MS Conditions

ParameterCondition
Instrument GC-MS system
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation and Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Drying Dry Sample/Standard Derivatization Add BSTFA + Pyridine Heat at 70°C for 30 min Drying->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identify Peaks by Mass Spectra Detection->Identification Quantification Quantify using Internal Standard Identification->Quantification Report Generate Report Quantification->Report Method_Selection cluster_hplc Quantitative Analysis cluster_gcms Identification & High Sensitivity Start Analytical Need HPLC HPLC-UV Method Start->HPLC Need for routine quantification and stability testing GCMS GC-MS Method Start->GCMS Need for identification, structural elucidation, or highly sensitive quantification QC Routine Quality Control HPLC->QC Stability Stability Studies HPLC->Stability Trace Trace Analysis GCMS->Trace Structure Structural Confirmation GCMS->Structure

Application Notes and Protocols for the Aminolysis of Dimethyl Esters to Produce Hydroxyamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminolysis of esters is a robust and versatile chemical transformation for the synthesis of amides. This application note provides a detailed overview and specific protocols for the aminolysis of dimethyl esters with amino alcohols to produce hydroxyamides. This reaction is of significant interest in medicinal chemistry and materials science due to the prevalence of the hydroxyamide functional group in biologically active molecules and functional polymers. The general reaction involves the nucleophilic attack of an amino alcohol on the ester carbonyl carbon, leading to the formation of a stable amide bond and the elimination of methanol. The presence of a hydroxyl group on the amine nucleophile introduces a valuable functional handle for further molecular elaboration or for modulating the physicochemical properties of the target molecule.

Reaction Mechanism and General Considerations

The aminolysis of an ester proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically catalyzed by a base, which deprotonates the amino group of the amino alcohol, increasing its nucleophilicity. The resulting alkoxide-amine then attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of a methoxide leaving group, yielding the desired hydroxyamide.

Several factors can influence the rate and efficiency of the reaction, including the nature of the ester and the amino alcohol, the choice of catalyst and solvent, and the reaction temperature. Generally, less sterically hindered esters and more nucleophilic amines will react more readily. Common catalysts include solid alkali bases like sodium methoxide or potassium carbonate. The reaction is often carried out at elevated temperatures to drive it to completion.

Experimental Protocols

This section provides detailed protocols for the synthesis of various hydroxyamides from the corresponding dimethyl esters and amino alcohols.

Protocol 1: Synthesis of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide from Dimethyl Adipate and Diethanolamine

Materials:

  • Dimethyl adipate

  • Diethanolamine

  • Solid alkali catalyst (e.g., sodium methoxide or potassium hydroxide)

  • Methanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, charge dimethyl adipate. Begin stirring and heat the ester to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add a catalytic amount of the solid alkali.

  • Amine Addition: Slowly add diethanolamine dropwise to the heated ester-catalyst mixture. A typical molar ratio of dimethyl adipate to diethanolamine is between 1:2 and 1:2.5.

  • Reaction: Maintain the reaction mixture at 90-100 °C for 3-5 hours. During this time, methanol will be generated as a byproduct and can be collected via the reflux condenser.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to approximately 60 °C.

    • Add pure methanol to the reaction mixture and then cool to 0-5 °C in an ice bath to induce crystallization of the product.

    • Collect the white crystalline product by filtration and wash with cold methanol.

    • Dry the product under vacuum to obtain N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide.

Protocol 2: General Procedure for the Base-Catalyzed Aminolysis of Dimethyl Esters with Primary Amino Alcohols

Materials:

  • Dimethyl ester (e.g., dimethyl succinate, dimethyl glutarate)

  • Amino alcohol (e.g., ethanolamine, 3-aminopropanol)

  • Base catalyst (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., methanol, THF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: To a solution of the dimethyl ester in an anhydrous solvent in a round-bottom flask, add the amino alcohol. The molar ratio of ester to amino alcohol will depend on whether a mono- or di-substituted amide is desired. For disubstituted amides from a diester, a molar ratio of at least 1:2 (ester:amine) is typically used.

  • Catalyst Addition: Add a catalytic amount of the base (e.g., 0.1 equivalents of sodium methoxide).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography using an appropriate eluent system to afford the pure hydroxyamide.

Data Presentation

The following table summarizes representative quantitative data for the aminolysis of various dimethyl esters with different amino alcohols.

Dimethyl EsterAmino AlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl AdipateDiethanolamineSolid AlkaliNeat90-1003-5High
Dimethyl FumarateAmmonia (in MeOH)NoneMethanol252467.1
Dimethyl MaleateAmmonia (in MeOH)NoneMethanol2524-
Dimethyl SuccinateAmmonia (in MeOH)NoneMethanol2524-

Note: Yields can vary depending on the specific reaction conditions and purification methods.

Characterization of Hydroxyamides

The synthesized hydroxyamides can be characterized using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the amide N-H proton (typically a broad singlet), the protons of the alkyl chain from the ester, and the protons of the hydroxyalkyl group from the amino alcohol. The chemical shifts and coupling patterns will be indicative of the specific structure. For example, in N,N-bis(2-hydroxyethyl)acetamide, the two hydroxyethyl groups are non-equivalent at room temperature due to restricted rotation around the amide bond, leading to distinct signals for the CH₂N and CH₂O protons.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the amide carbonyl carbon (typically in the range of 170-175 ppm), as well as signals for the carbons of the ester and amino alcohol backbones.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. A broad absorption band corresponding to the O-H stretch of the hydroxyl group will also be present, usually in the range of 3200-3600 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the synthesized hydroxyamide.

Visualizations

Logical Workflow for Hydroxyamide Synthesis

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization ester Dimethyl Ester setup Reaction Setup ester->setup amine Amino Alcohol amine->setup catalyst Base Catalyst catalyst->setup solvent Solvent solvent->setup heating Heating/Reflux setup->heating monitoring TLC Monitoring heating->monitoring evaporation Solvent Evaporation monitoring->evaporation purification Purification (Crystallization or Chromatography) evaporation->purification product Pure Hydroxyamide purification->product nmr NMR Spectroscopy ir IR Spectroscopy ms Mass Spectrometry product->nmr product->ir product->ms

Caption: General experimental workflow for the synthesis and characterization of hydroxyamides.

Signaling Pathway of Base-Catalyzed Aminolysis

aminolysis_mechanism ester Dimethyl Ester (R-COOCH₃) tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate amino_alcohol Amino Alcohol (R'-NH₂-OH) activated_amine Activated Amine (R'-NH⁻-OH) amino_alcohol->activated_amine Deprotonation base Base (B⁻) base->activated_amine conjugate_acid Conjugate Acid (BH) activated_amine->tetrahedral_intermediate Nucleophilic Attack hydroxyamide Hydroxyamide (R-CONH-R'-OH) tetrahedral_intermediate->hydroxyamide Collapse & Elimination methoxide Methoxide (CH₃O⁻) tetrahedral_intermediate->methoxide methanol Methanol (CH₃OH) methoxide->methanol Protonation conjugate_acid->methanol

Caption: Mechanism of base-catalyzed aminolysis of a dimethyl ester to a hydroxyamide.

The Evolving Role of 2-Hydroxy-2-Methylpropanamide Scaffolds in Oncology: From Metabolic Modulators to Hormone Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: While 2-hydroxy-2-methylpropanamide itself is not a primary focus of cancer therapy research, its core structure serves as a critical scaffold for a variety of potent anti-cancer agents. These derivatives have shown significant promise in preclinical and clinical studies by targeting key pathways in cancer progression, including metabolic reprogramming and hormone-dependent signaling. This document provides an overview of the application of two major classes of this compound derivatives in cancer research: Pyruvate Dehydrogenase Kinase (PDK) inhibitors and Androgen Receptor (AR) antagonists. Detailed protocols for key experimental assays are provided to facilitate further research and development in this area.

I. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides: Targeting Cancer Metabolism through PDK1 Inhibition

Application Notes:

A hallmark of many cancer cells is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate Dehydrogenase Kinase (PDK) plays a crucial role in this process by inhibiting the Pyruvate Dehydrogenase Complex (PDC), thereby shunting pyruvate away from the mitochondria and oxidative phosphorylation. Derivatives of this compound, specifically (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides, have emerged as potent inhibitors of PDK1.

By inhibiting PDK1, these compounds force cancer cells to rely more on oxidative phosphorylation, a metabolic state that can be less favorable for rapid proliferation and can increase oxidative stress, potentially leading to cell death. This therapeutic strategy aims to exploit the metabolic vulnerabilities of cancer cells. Research has demonstrated that these novel PDK1 inhibitors can physically associate with the enzyme and activate the pyruvate dehydrogenase complex at low micromolar concentrations, leading to reduced growth of cancer cells.

Quantitative Data:

Compound ClassTargetAssayIC50 / EC50Reference
(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide derivativesPDK1Enzymatic AssayLow micromolar[1]
Novel PDK1 Inhibitors (Compound 9 and 10)PDK1Kinase Activity HTS0.68 µM and 45.69 µM[1]

Signaling Pathway:

PDK1_Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDC Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDC Pyruvate Dehydrogenase Complex PDK1 PDK1 PDK1->PDC inhibits Inhibitor (R)-3,3,3-trifluoro-2-hydroxy- 2-methylpropionamide derivative Inhibitor->PDK1 inhibits

Caption: Inhibition of PDK1 by this compound derivatives.

Experimental Protocol: PDK1 Kinase Activity Assay

This protocol is adapted from a general high-throughput screening assay for PDK1 inhibitors.[1]

Materials:

  • Recombinant human PDK1 enzyme

  • PDK1 kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[2]

  • ATP

  • PDK1 substrate (e.g., a specific peptide)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).[2]

  • Add 2 µl of PDK1 enzyme solution (concentration determined by titration, e.g., 10ng).[2]

  • Add 2 µl of a mixture of the PDK1 substrate and ATP to initiate the reaction. The final concentrations should be optimized (e.g., near the Km for ATP and substrate).[2]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps:

    • Addition of ADP-Glo™ Reagent to deplete unused ATP.

    • Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

II. N-Aryl-2-hydroxy-2-methylpropanamides: Antagonizing the Androgen Receptor in Prostate Cancer

Application Notes:

The androgen receptor (AR) is a key driver of prostate cancer growth and progression. Anti-androgen therapy is a cornerstone of treatment for advanced prostate cancer. Bicalutamide, a non-steroidal anti-androgen, features a this compound core structure. It functions as a competitive antagonist of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[3] This blockade inhibits the transcription of androgen-responsive genes that promote cell proliferation and survival.

The development of second-generation AR antagonists continues to be an active area of research, with newer derivatives of the this compound scaffold being designed to overcome resistance mechanisms that can emerge during therapy. These newer compounds often exhibit higher binding affinity and improved pharmacokinetic properties.

Quantitative Data:

CompoundTargetAssayIC50Reference
BicalutamideAndrogen ReceptorCompetitive Binding159–243 nM[3]
BicalutamideAndrogen ReceptorVP16-AR–mediated transcription0.35 µM[4]
Bicalutamide Analogue (Compound 16)Prostate Cancer Cell Line (22Rv1)Antiproliferative Activity6.59 µM[5]
(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)Androgen ReceptorBinding Affinity (Ki)1.7 ± 0.2 nM[6]

Signaling Pathway:

AR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (Cytoplasm) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Antagonist N-Aryl-2-hydroxy- 2-methylpropanamide (e.g., Bicalutamide) Antagonist->AR blocks binding Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription activates

Caption: Mechanism of androgen receptor antagonism.

Experimental Protocol: Whole-Cell Androgen Receptor Competitive Binding Assay

This protocol is based on a method used for evaluating AR antagonists in LNCaP prostate cancer cells.[4]

Materials:

  • LNCaP/AR cells (or other AR-positive prostate cancer cell line)

  • Cell culture medium (e.g., RPMI supplemented with 10% charcoal-stripped fetal bovine serum)

  • Radiolabeled androgen (e.g., 18F-FDHT or [3H]R1881)

  • Test compounds (e.g., Bicalutamide and its analogues) dissolved in DMSO

  • Poly-D-lysine coated 96-well plates

  • Scintillation fluid and counter (if using a radiolabeled ligand) or appropriate detection method for the chosen label.

Procedure:

  • Seed LNCaP/AR cells in poly-D-lysine coated 96-well plates and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing a fixed concentration of the radiolabeled androgen.

  • Add increasing concentrations of the test compound (or unlabeled androgen for positive control) to the wells. Include wells with only the radiolabeled androgen for total binding and wells with a high concentration of unlabeled androgen for non-specific binding.

  • Incubate the plate at 37°C for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.

  • Wash the cells multiple times with ice-cold PBS to remove unbound ligand.

  • Lyse the cells in each well.

  • Quantify the amount of bound radiolabeled ligand in each well using a scintillation counter or other appropriate method.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression.

Experimental Protocol: Cancer Cell Proliferation Assay (MTT or similar)

This protocol outlines a general method to assess the anti-proliferative effects of this compound derivatives on cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)[5]

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a similar cell viability reagent (e.g., CCK-8, CyQUANT)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and add the medium containing the different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the cell viability against the log concentration of the test compound and determine the IC50 value.

Experimental Workflow:

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Compound Synthesis (this compound derivatives) kinase_assay Target-Based Assay (e.g., PDK1 Kinase Assay) synthesis->kinase_assay binding_assay Target-Based Assay (e.g., AR Binding Assay) synthesis->binding_assay ic50_kinase Determine IC50 (Target Inhibition) kinase_assay->ic50_kinase ic50_binding Determine IC50/Ki (Binding Affinity) binding_assay->ic50_binding proliferation_assay Cell-Based Assay (e.g., MTT Proliferation Assay) ic50_proliferation Determine IC50 (Cell Viability) proliferation_assay->ic50_proliferation ic50_kinase->proliferation_assay ic50_binding->proliferation_assay lead_selection Lead Compound Selection ic50_proliferation->lead_selection xenograft Mouse Xenograft Model lead_selection->xenograft treatment Compound Administration xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement toxicity Toxicity Assessment treatment->toxicity efficacy Evaluate Efficacy tumor_measurement->efficacy toxicity->efficacy

Caption: General workflow for preclinical evaluation.

References

Application Notes and Protocols for the Biocatalysis of 2-Hydroxy-2-methylpropanamide using Amidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of amides to their corresponding carboxylic acids is a critical transformation in organic synthesis, particularly in the pharmaceutical industry for the production of chiral intermediates. Biocatalysis using amidases (EC 3.5.1.4) offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can suffer from poor selectivity. This application note details the use of amidases for the hydrolysis of 2-hydroxy-2-methylpropanamide to produce 2-hydroxy-2-methylpropanoic acid, a valuable building block in the synthesis of various bioactive molecules. Amidase-catalyzed hydrolysis can be performed with high chemo-, regio-, and enantioselectivity.[1] Microbial sources such as Arthrobacter sp. and Rhodococcus erythropolis are known to produce amidases with broad substrate specificity, including for α-hydroxyamides.[2][3] Recombinant expression of these enzymes in hosts like Escherichia coli facilitates their production and application in a controlled manner.[3]

Principle of Biocatalysis

The fundamental principle involves the use of an amidase to catalyze the hydrolysis of the amide bond in this compound, yielding 2-hydroxy-2-methylpropanoic acid and ammonia. The reaction is typically carried out in an aqueous buffer system under mild pH and temperature conditions. The choice of the specific amidase can also allow for the kinetic resolution of racemic amide substrates to produce enantiomerically pure acids.

Data Presentation

Table 1: Summary of Amidase Purification from Arthrobacter sp. J-1
Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (fold)
Cell-free extract23,5001,0800.0461001
Protamine sulfate19,8001,0300.05295.41.1
Ammonium sulfate (40-60%)5,9008800.14981.53.2
DEAE-cellulose5305301.049.121.7
Hydroxyapatite582404.1422.290.0
Sephadex G-20016.535.62.163.347.0

Data adapted from a study on amidase from Arthrobacter sp. J-1, which demonstrates a typical purification workflow.[4]

Table 2: Reaction Conditions for Amidase-Catalyzed Hydrolysis
ParameterArthrobacter sp. AmidaseRhodococcus erythropolis Amidase
Substrate This compoundThis compound
Enzyme Form Purified recombinant enzyme or whole cellsPurified enzyme or whole cells
pH 7.0 - 8.5[4][5]7.0 - 8.0[6]
Temperature 30°C[4][5]55°C[6]
Buffer Potassium phosphate or Tris-HClPotassium phosphate
Substrate Conc. 10 - 50 mM (initial optimization)10 - 50 mM (initial optimization)
Enzyme Loading 1 - 10 U per mmol of substrate1 - 10 U per mmol of substrate
Reaction Time 1 - 24 hours1 - 24 hours

These are generalized conditions based on literature for related substrates and should be optimized for the specific enzyme and application.

Experimental Protocols

Protocol 1: General Amidase Activity Assay

This protocol is for determining the activity of the amidase enzyme.

Principle: The amidase activity is quantified by measuring the rate of ammonia production from the hydrolysis of this compound. The released ammonia can be detected colorimetrically using the indophenol method.[4]

Reagents:

  • 100 mM Potassium phosphate buffer (pH 7.0)

  • 100 mM this compound solution

  • Amidase enzyme solution (in appropriate buffer)

  • Reagents for Indophenol Assay (Phenol-nitroprusside and alkaline hypochlorite solutions)

  • Ammonium chloride standard solutions

Procedure:

  • Prepare a reaction mixture containing:

    • 800 µL of 100 mM Potassium phosphate buffer (pH 7.0)

    • 100 µL of 100 mM this compound solution

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the enzyme solution.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a suitable quenching agent (e.g., by boiling or adding acid, depending on the downstream analytical method).

  • Determine the amount of ammonia formed using the indophenol method by measuring the absorbance at 630 nm.

  • Prepare a standard curve using ammonium chloride solutions to quantify the ammonia concentration.

  • One unit (U) of amidase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.

Protocol 2: Biocatalytic Hydrolysis of this compound

This protocol describes the general procedure for the enzymatic synthesis of 2-hydroxy-2-methylpropanoic acid.

Materials:

  • Amidase (from Arthrobacter sp. or Rhodococcus erythropolis, either as a purified enzyme or whole-cell catalyst)

  • This compound

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Thermostatted shaker or reactor

Procedure:

  • Dissolve this compound in 100 mM potassium phosphate buffer (pH 7.5) to a final concentration of 50 mM.

  • Equilibrate the substrate solution to the optimal reaction temperature (e.g., 30°C for Arthrobacter sp. amidase).

  • Add the amidase preparation (e.g., 5 U per mmol of substrate).

  • Incubate the reaction mixture with agitation for 24 hours.

  • Monitor the progress of the reaction by taking samples at regular intervals.

  • Analyze the samples for the consumption of this compound and the formation of 2-hydroxy-2-methylpropanoic acid using HPLC.

  • Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat treatment at 80°C for 10 minutes or by adjusting the pH to < 2.0).

  • Centrifuge the reaction mixture to remove the enzyme (or cells) and collect the supernatant containing the product.

  • The product, 2-hydroxy-2-methylpropanoic acid, can be purified from the reaction mixture by standard methods such as extraction or chromatography.

Protocol 3: Analytical Method - HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection can be used to separate and quantify the substrate (this compound) and the product (2-hydroxy-2-methylpropanoic acid).

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[7] A typical starting condition could be 20:80 (v/v) acetonitrile:water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Prepare standard solutions of this compound and 2-hydroxy-2-methylpropanoic acid of known concentrations in the mobile phase.

  • Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.

  • Prepare reaction samples by appropriate dilution with the mobile phase and filtering through a 0.22 µm syringe filter.

  • Inject the prepared samples into the HPLC system.

  • Identify and quantify the substrate and product in the samples by comparing their retention times and peak areas to the calibration curves.

Visualizations

Biocatalysis_Workflow cluster_preparation Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification Substrate This compound in Buffer Reactor Reaction Vessel (Controlled pH & Temp) Substrate->Reactor Add Substrate Enzyme Amidase (Purified or Whole Cell) Enzyme->Reactor Add Enzyme Analysis HPLC Analysis Reactor->Analysis Monitor Reaction Purification Product Purification Reactor->Purification Harvest Product 2-Hydroxy-2-methylpropanoic Acid Purification->Product Logical_Relationship cluster_catalyst Biocatalyst Amide This compound Amidase Amidase Enzyme Water H2O Acid 2-Hydroxy-2-methylpropanoic Acid Amidase->Acid Hydrolysis Ammonia Ammonia (NH3) Amidase->Ammonia Hydrolysis

References

Application Notes and Protocols for the Synthesis of 2-Oxo-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Challenge of Oxidizing the Tertiary Hydroxyl Group in 2-hydroxy-2-methylpropanamide

The direct oxidation of the tertiary hydroxyl group in this compound to the corresponding ketone, 2-oxo-2-methylpropanamide, is a chemically challenging transformation that is not achievable under standard oxidizing conditions. Tertiary alcohols are generally resistant to oxidation by common reagents such as chromic acid, potassium permanganate, and pyridinium chlorochromate (PCC).[1][2][3][4][5]

The reason for this lack of reactivity lies in the structure of tertiary alcohols. The oxidation of primary and secondary alcohols involves the removal of a hydrogen atom from the carbon atom bearing the hydroxyl group (the α-carbon) to form a carbon-oxygen double bond.[6][7][8][9] In tertiary alcohols, such as this compound, the α-carbon is bonded to three other carbon atoms and has no hydrogen atoms to be abstracted.[1][2][6][7][8][9] Without this hydrogen, the formation of a ketone is inhibited.[1][2][6][7]

Forcing the oxidation of a tertiary alcohol would necessitate the cleavage of a carbon-carbon bond, which requires harsh reaction conditions and typically leads to a mixture of degradation products rather than the desired ketone.[5]

Figure 1. Rationale for the resistance of tertiary alcohols to oxidation.

Application Note: Alternative Synthetic Routes to α-Ketoamides

Given the difficulty of directly oxidizing this compound, the synthesis of the target molecule, 2-oxo-2-methylpropanamide, is best approached through alternative synthetic strategies. The target molecule belongs to the class of α-ketoamides, which are important structural motifs in medicinal chemistry.[10][11] Modern synthetic methods provide several reliable pathways to this class of compounds, bypassing the need for tertiary alcohol oxidation.

Common and effective strategies for the synthesis of α-ketoamides include:

  • Amidation of α-Keto Acids: This is a direct and widely used method involving the coupling of an α-keto acid with an amine or ammonia.[2] Various coupling reagents can be employed to facilitate this reaction.

  • Oxidative Amidation Reactions: These methods can involve the coupling of various starting materials, such as methyl ketones or α-hydroxy amides, with an amine source in the presence of an oxidant.[1]

  • From α-Oxocarboxylic Acids and Nitroarenes: A streamlined method involves the direct coupling of nitroarenes with α-oxocarboxylic acids.

For the synthesis of 2-oxo-2-methylpropanamide, the amidation of the corresponding α-keto acid, 2-oxoisobutyric acid (also known as 2-oxo-2-methylpropanoic acid), with ammonia or a protected ammonia equivalent is the most direct and logical approach.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from its corresponding acid.

Objective: To synthesize this compound via the amidation of 2-hydroxy-2-methylpropanoic acid.[6]

Materials:

  • 2-hydroxy-2-methylpropanoic acid

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Toluene

  • Dean-Stark apparatus

  • Reaction flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add 2-hydroxy-2-methylpropanoic acid (1.0 eq) and toluene (to create a 0.5-1.0 M solution).

  • Add an excess of aqueous ammonia (e.g., 2-3 eq) to the flask.

  • Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate out of the toluene.

  • Collect the solid product by filtration.

  • Wash the solid with cold toluene or another suitable non-polar solvent.

  • Dry the product under vacuum to obtain pure this compound.

Expected Outcome:

A white crystalline solid. The yield will depend on the specific conditions and scale of the reaction.

Protocol 2: Synthesis of 2-Oxo-2-methylpropanamide via Amidation of 2-Oxoisobutyric Acid

This protocol outlines a practical method for synthesizing 2-oxo-2-methylpropanamide, circumventing the challenging oxidation of the tertiary alcohol.

Objective: To synthesize 2-oxo-2-methylpropanamide by the amidation of 2-oxoisobutyric acid.

Materials:

  • 2-Oxoisobutyric acid (2-oxo-2-methylpropanoic acid)

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-oxoisobutyric acid (1.0 eq), ammonium chloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add DIPEA (2.5 eq) to the stirred solution.

  • Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • If DCM was used as the solvent, transfer the mixture to a separatory funnel. If DMF was used, dilute with a water-immiscible solvent like ethyl acetate before transferring.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-oxo-2-methylpropanamide.

Synthesis_of_2_Oxo_2_methylpropanamide Workflow for the Synthesis of 2-Oxo-2-methylpropanamide Start Dissolve Reactants (2-Oxoisobutyric acid, NH₄Cl, HOBt) in DCM/DMF Cool Cool to 0 °C Start->Cool Add_Base Add DIPEA Cool->Add_Base Add_Coupling Add EDC Add_Base->Add_Coupling React Stir at Room Temperature (12-24h) Add_Coupling->React Workup Aqueous Work-up (Wash with NaHCO₃, Brine) React->Workup Dry Dry Organic Layer (MgSO₄/Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Product 2-Oxo-2-methylpropanamide Purify->Product

Figure 2. Experimental workflow for the synthesis of 2-oxo-2-methylpropanamide.

Data Presentation

The following table summarizes the key reagents and typical reaction parameters for the synthesis of 2-oxo-2-methylpropanamide via the amidation of 2-oxoisobutyric acid. Yields for α-ketoamide synthesis can vary widely depending on the specific substrates and conditions.

Reagent/ParameterMolar Ratio (eq)Purpose
2-Oxoisobutyric acid1.0Starting material (α-keto acid)
Ammonium chloride1.1Ammonia source
EDC1.2Coupling agent
HOBt1.2Coupling additive (minimizes side reactions)
DIPEA2.5Organic base
Solvent-Dichloromethane or Dimethylformamide
Temperature0 °C to Room Temp.Reaction condition
Reaction Time12-24 hoursReaction duration
Typical Yield 50-80% The yield is an estimate based on similar reported reactions and may vary.

References

Application Notes and Protocols: 2-Hydroxy-2-Methylpropanamide for Quality Control in Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxy-2-methylpropanamide is a valuable chemical intermediate in organic synthesis.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in quality control (QC) applications within research and drug development. Its primary utility in this context is for the identification, quantification, and purity assessment of related active pharmaceutical ingredients (APIs) and intermediates.

These protocols are intended for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products.[2][3] The methodologies described herein are based on established principles of analytical chemistry and regulatory guidelines.[4][5][6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use as a reference standard.

PropertyValueSource
CAS Number 13027-88-8[7][8]
Molecular Formula C4H9NO2[7][8]
Molecular Weight 103.12 g/mol [1][7][8]
IUPAC Name This compound[8]
Synonyms 2-Hydroxy-2-methylpropionamide, 2-Hydroxyisobutyramide[7][8]
Purity (typical) >95%[1]

Application: Reference Standard for HPLC Assay

This compound can be employed as a reference standard for the quantitative analysis of a closely related API, for instance, a novel selective androgen receptor modulator (SARM) that shares a similar core structure. The following protocol outlines the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose.

A reverse-phase HPLC method is suitable for the analysis of this compound.[7]

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 220 nm
Column Temperature 30°C
Run Time 10 minutes

Reference Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a related API):

  • Accurately weigh the API sample.

  • Dissolve in the mobile phase to achieve a target concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

The validation of the analytical method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.[4][5][6]

2.3.1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Inject the blank (mobile phase).

    • Inject the this compound reference standard.

    • Inject a placebo solution (containing all excipients of a formulated product without the API).

    • Inject the API sample solution.

  • Acceptance Criteria: The retention time of the this compound peak should be consistent, and there should be no interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

2.3.2. Linearity

  • Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response.

  • Procedure:

    • Inject the prepared calibration standards in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

2.3.3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

2.3.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the 100% concentration level on the same day.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

2.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Procedure:

    • Determine the signal-to-noise ratio by injecting a series of diluted solutions of known concentration.

  • Acceptance Criteria:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1. The RSD for replicate injections at the LOQ should be ≤ 10%.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)RSD (%)
115,2341.5
576,1701.1
10151,9800.8
25380,5500.5
50759,9000.3
1001,521,3000.2
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data

Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL, mean ± SD, n=3)Recovery (%)Repeatability (RSD, %, n=6)Intermediate Precision (RSD, %, n=6)
80%4039.8 ± 0.499.51.21.8
100%5050.3 ± 0.5100.60.91.5
120%6059.5 ± 0.699.21.01.6

Application: Impurity Profiling

This compound can also be used to identify and quantify potential impurities in a related API. This is a critical step in ensuring the safety and quality of the drug substance.[3][9]

  • Forced Degradation Studies: Subject the API to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • HPLC Analysis: Analyze the stressed samples using the validated HPLC method.

  • Peak Identification: Compare the retention times of any new peaks with the retention time of the this compound reference standard to identify it as a potential impurity.

  • Quantification: Use the response factor of the this compound reference standard to estimate the concentration of the impurity if a specific standard for the impurity is not available.

Visualizations

qc_workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Routine Quality Control cluster_2 Phase 3: Data Analysis & Reporting A Define Analytical Target Profile B Develop HPLC Method A->B D Method Validation (Specificity, Linearity, Accuracy, Precision) B->D C Procure Reference Standard (this compound) C->B E Raw Material Testing (API & Intermediates) D->E F In-Process Control (IPC) E->F G Finished Product Release Testing F->G H Impurity Profiling G->H I Data Review & Analysis H->I J Certificate of Analysis (CoA) Generation I->J K Regulatory Submission J->K method_validation Start Start Validation Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Robustness->Validated

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-hydroxy-2-methylpropanamide.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via different established routes.

Route 1: Hydrolysis of Acetone Cyanohydrin

The hydration of acetone cyanohydrin (2-cyano-2-hydroxypropane) is a common method for synthesizing the target amide.[1] This reaction typically involves acid or base catalysis to facilitate the addition of water across the nitrile triple bond.[2]

Question: My reaction yield is low. What are the potential causes and solutions?

Answer: Low yields in the hydrolysis of acetone cyanohydrin can stem from several factors:

  • Incomplete Reaction: The hydrolysis may not have gone to completion.

    • Solution: Increase the reaction time or temperature moderately. Ensure efficient stirring to maintain a homogenous mixture. Verify the concentration and activity of your acid or base catalyst.

  • Over-hydrolysis: The desired amide product can be further hydrolyzed to 2-hydroxy-2-methylpropanoic acid, especially under harsh acidic or basic conditions with prolonged heating.[2][3]

    • Solution: Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint. Milder reaction conditions (e.g., lower temperature, less concentrated catalyst) can favor amide formation.

  • Side Reactions: Acetone cyanohydrin can be unstable, especially under basic conditions, potentially leading to the formation of byproducts.

    • Solution: Use freshly distilled or high-purity acetone cyanohydrin. Maintain the recommended reaction temperature to minimize degradation.

Question: I am having difficulty purifying the final product. What purification strategies are recommended?

Answer: Purification can be challenging due to the product's high polarity and water solubility.

  • Crystallization: this compound is a crystalline solid.[4] Attempt recrystallization from a suitable solvent system. Common solvents to try include ethyl acetate, isopropanol, or mixtures of ethanol and diethyl ether.

  • Extraction: If the product is in an aqueous solution, perform multiple extractions with a polar organic solvent like ethyl acetate or dichloromethane after neutralizing the reaction mixture. Salting out (saturating the aqueous layer with NaCl) can improve extraction efficiency.

  • Column Chromatography: If crystallization fails, silica gel chromatography can be used. A polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically required.

Route 2: Condensation of 2-Hydroxy-2-methylpropanoic Acid with Ammonia

This route involves the direct amidation of a carboxylic acid.[5] Such reactions are often equilibrium-limited and may require catalysts or dehydrating agents to drive the formation of the amide bond.[6]

Question: The direct condensation with ammonia is not working. Why is this reaction difficult?

Answer: The direct reaction between a carboxylic acid and an amine (ammonia) is challenging because of a competing acid-base reaction.[6][7] The acidic carboxylic acid protonates the basic amine, forming an ammonium carboxylate salt, which is unreactive towards nucleophilic attack.[7] High temperatures are typically required to dehydrate this salt and form the amide bond, but this can lead to degradation.

Question: How can I improve the yield of the condensation reaction?

Answer:

  • Use a Coupling Agent: Employ a dehydrating or coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6] These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by ammonia, allowing the reaction to proceed under milder conditions.[6]

  • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, before reacting it with ammonia. While effective, this adds steps to the synthesis.[6][7]

  • Catalysis: A catalytic amount of a strong acid, like sulfuric acid, can be used to protonate the carboxylic acid, facilitating the nucleophilic attack by ammonia.[5]

Route 3: Ritter Reaction

The Ritter reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which can be generated from an alcohol or alkene in the presence of a strong acid.[8][9]

Question: What are the main challenges and safety concerns associated with the Ritter Reaction?

Answer:

  • Harsh Conditions: The reaction requires extremely strong acids (e.g., concentrated sulfuric acid), which can lead to charring and degradation of starting materials and products.[8][9]

  • Byproduct Formation: The reaction cogenerates substantial amounts of salt byproducts during neutralization and workup, which can complicate purification and is not environmentally friendly.[8]

  • Carbocation Rearrangements: The mechanism involves a carbocation intermediate.[9] If the carbocation is prone to rearrangement, a mixture of products can be formed, lowering the yield of the desired amide.

  • Safety: The use of highly corrosive strong acids and potentially toxic nitriles requires stringent safety protocols, including proper personal protective equipment and a well-ventilated fume hood.

Question: Are there greener alternatives to the traditional Ritter reaction conditions?

Answer: Yes, recent research has focused on developing more sustainable protocols. One approach involves using reusable Lewis acidic deep eutectic solvents, such as those based on FeCl₃·6H₂O/glycerol, which can promote the reaction under milder, aerobic conditions and may allow for higher yields without the need for chromatographic purification.[10][11]

Synthesis Methods: Data and Protocols

Comparison of Synthetic Methods
MethodStarting MaterialsTypical ConditionsYieldKey AdvantagesCommon Challenges
Nitrile Hydrolysis Acetone cyanohydrin, WaterAcid (e.g., HCl) or base (e.g., NaOH) catalysis, moderate heat.[2][3]Moderate to HighReadily available starting material.[1]Toxicity of starting material[12]; risk of over-hydrolysis to carboxylic acid.[3]
Acid-Ammonia Condensation 2-Hydroxy-2-methylpropanoic acid, AmmoniaHigh temperatures (e.g., 70°C reflux) with an acid catalyst (e.g., H₂SO₄).[5]VariableDirect conversion.Acid-base salt formation hinders reactivity[7]; harsh conditions may be required.[6]
Ritter Reaction Isobutylene or tert-Butanol, a Nitrile (e.g., HCN)Strong acid (e.g., concentrated H₂SO₄).[8][9]VariableVersatile for generating N-alkyl amides.[13]Harsh/corrosive conditions; significant salt waste; potential for side reactions.[8]

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Acetone Cyanohydrin

This protocol is based on the general procedure for the acid-catalyzed hydration of a nitrile.

Materials:

  • Acetone cyanohydrin (2-cyano-2-hydroxypropane)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone cyanohydrin.

  • Slowly and carefully add an equimolar amount of concentrated hydrochloric acid while cooling the flask in an ice bath.

  • After the addition is complete, add a small amount of water and heat the mixture to 40-50°C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Safety: Acetone cyanohydrin is extremely toxic if inhaled, ingested, or absorbed through the skin.[12] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Visualizations

Troubleshooting Workflow for Low Product Yield

G start Low Yield or Impure Product check_reaction Verify Reaction Completion (TLC/GC) start->check_reaction check_conditions Review Reaction Parameters start->check_conditions check_purity Analyze Starting Material Purity start->check_purity incomplete Incomplete Reaction check_reaction->incomplete Reactant remains side_products Side Products Observed check_reaction->side_products Extra spots/peaks degradation Product Degradation check_conditions->degradation Conditions too harsh solution3 Purify/Distill Starting Materials check_purity->solution3 solution1 Increase Time/Temp Or Catalyst Load incomplete->solution1 solution2 Use Milder Conditions (Temp, Catalyst) side_products->solution2 solution4 Optimize Workup & Purification Method side_products->solution4 degradation->solution2

Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.

Synthetic Pathways to this compound

G r1 Acetone Cyanohydrin p1 Hydrolysis r1->p1 r2 2-Hydroxy-2-methylpropanoic Acid + Ammonia p2 Condensation r2->p2 r3 tert-Alcohol / Alkene + Nitrile p3 Ritter Reaction r3->p3 product This compound p1->product p2->product p3->product

Caption: Overview of the primary synthetic routes to the target molecule.

References

Technical Support Center: Purification of 2-Hydroxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-hydroxy-2-methylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: Recrystallization is the most common and effective method for purifying this compound, particularly for removing small amounts of impurities.[1] Due to its polar nature, suitable solvents include polar organic solvents and aqueous mixtures. Column chromatography can also be used, but care must be taken to avoid decomposition on acidic or basic stationary phases.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: The most probable impurities depend on the synthetic route. If synthesized from 2-hydroxy-2-methylpropanoic acid and ammonia, unreacted starting materials are the most common impurities. Side-products from potential dehydration or rearrangement reactions, though less common under mild conditions, could also be present.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: this compound is a white to light yellow crystalline solid.[2] It is soluble in water and alcohol.[2] Its hygroscopic nature means it can absorb moisture from the air, which should be considered during handling and storage.[2]

Troubleshooting Guides

Issue 1: The product does not crystallize from the solution.

Possible Causes & Solutions:

  • The solution is not saturated: The concentration of your product in the solvent is too low.

    • Solution: Evaporate some of the solvent to increase the concentration of the product.[3]

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3]

      • Seeding: Add a small crystal of pure this compound to the solution to induce crystallization.[3]

      • Lowering the Temperature: Cool the solution further in an ice bath or refrigerator to decrease solubility.[3]

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, even at low temperatures.

    • Solution: Consider using a different solvent or a solvent/anti-solvent system. For instance, dissolve the compound in a good solvent and then slowly add a miscible "poor" solvent until the solution becomes turbid.

Issue 2: The product "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • Solution is too concentrated: The high concentration of the solute can lead to the separation of a liquid phase instead of solid crystals.

    • Solution: Add a small amount of the hot solvent back to the mixture to dissolve the oil, and then allow it to cool more slowly.

  • Cooling is too rapid: Rapid cooling can prevent the molecules from arranging into a crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[4]

  • Presence of Impurities: Impurities can interfere with crystal lattice formation.

    • Solution: Attempt to remove the impurities by another method, such as a preliminary extraction or a charcoal treatment to remove colored impurities, before recrystallization.

Issue 3: The purity of the product does not improve after recrystallization.

Possible Causes & Solutions:

  • Co-crystallization of impurities: The impurity may have a similar solubility profile to the desired product in the chosen solvent.

    • Solution: Experiment with different recrystallization solvents or solvent systems. A mixed solvent system might provide the differential solubility needed.[5]

  • Incomplete removal of mother liquor: Residual impure solvent trapped in the crystals.

    • Solution: Ensure the crystals are washed with a small amount of fresh, ice-cold recrystallization solvent during filtration.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal FormationPurity Improvement
WaterHighHighPoorMinimal
EthanolHighModerateGoodModerate
IsopropanolModerateLowExcellentHigh
AcetoneHighModerateGoodModerate
Ethyl AcetateLowVery Low-Not suitable
TolueneVery LowVery Low-Not suitable
Isopropanol/Water (9:1)HighLowExcellentVery High
Acetone/Hexane (4:1)HighLowGood, rapid precipitationModerate

This table presents representative data to guide solvent selection.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Isopropanol
  • Dissolution: In a 100 mL Erlenmeyer flask, add 5.0 g of crude this compound. Add 20 mL of isopropanol and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add isopropanol in 1-2 mL portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (5-10 mL) of ice-cold isopropanol.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Final Product crude Crude 2-hydroxy-2- methylpropanamide dissolve Dissolve in Minimum Hot Solvent crude->dissolve solvent Select Recrystallization Solvent solvent->dissolve cool Slow Cooling and Crystallization dissolve->cool filter_wash Filter and Wash with Cold Solvent cool->filter_wash dry Dry Purified Crystals filter_wash->dry pure_product Pure Product dry->pure_product analyze Analyze Purity (e.g., HPLC, NMR) dry->analyze

Caption: Experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_solutions_no_crystals Troubleshooting: No Crystals cluster_solutions_oiling_out Troubleshooting: Oiling Out start Initiate Crystallization no_crystals No Crystals Form start->no_crystals Observation oiling_out Product Oils Out start->oiling_out Observation crystals_form Crystals Form start->crystals_form Success concentrate Concentrate Solution no_crystals->concentrate Try scratch Scratch Flask no_crystals->scratch Try seed Add Seed Crystal no_crystals->seed Try change_solvent Change Solvent no_crystals->change_solvent If persistent add_solvent Add More Hot Solvent oiling_out->add_solvent Try slow_cool Cool More Slowly oiling_out->slow_cool Try pre_purify Pre-purify Crude oiling_out->pre_purify If persistent concentrate->start scratch->start seed->start change_solvent->start add_solvent->start slow_cool->start pre_purify->start

Caption: Logical troubleshooting guide for common crystallization issues.

References

avoiding degradation of molten hydroxyamides during prilling/flaking

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the handling of molten hydroxyamides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate degradation during prilling and flaking processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation in molten hydroxyamides during prilling and flaking?

A1: The primary driver of degradation is the inherent thermal lability of the hydroxamic acid functional group. At elevated temperatures required for melting, several degradation pathways can be initiated. The key contributing factors during prilling and flaking are:

  • Thermal Stress: Hydroxamic acids can undergo thermal decomposition at temperatures as low as 65-90°C. The prilling and flaking processes involve sustained exposure to temperatures that can initiate and propagate these degradation reactions.

  • Oxidation: The presence of atmospheric oxygen in the processing environment can lead to oxidative degradation of the molten hydroxyamide. This is often a significant contributor to the formation of colored impurities and loss of potency.

  • Hydrolysis: Although less prevalent in a molten state compared to aqueous solutions, residual moisture in the starting material or the processing environment can lead to hydrolysis of the hydroxyamide bond, particularly at high temperatures.

Q2: What are the typical signs of degradation to watch for during our experiments?

A2: Degradation of molten hydroxyamides can manifest in several ways. Researchers should be vigilant for the following indicators:

  • Discoloration: A change in the color of the melt, often to yellow, brown, or black, is a common sign of degradation product formation.

  • Off-gassing: The evolution of gases from the melt can indicate decomposition. The thermal decomposition of some hydroxamic acid derivatives is known to produce gases such as N₂O, NO₂, and CO₂.

  • Changes in Viscosity: Significant changes in the viscosity of the melt can suggest alterations in the chemical composition due to degradation.

  • Poor Solidification Characteristics: Degraded material may exhibit altered crystallization or solidification behavior, leading to issues with prill formation or flaking.

  • Reduced Potency: The most critical indicator of degradation is a measurable decrease in the concentration of the active hydroxyamide, which can be quantified using analytical techniques like HPLC.

Q3: How can we minimize thermal degradation during the melting stage?

A3: Minimizing thermal degradation starts with careful control of the melting process. Here are key recommendations:

  • Precise Temperature Control: Utilize a heating system with precise temperature control to maintain the melt at the lowest possible temperature that allows for efficient processing. Avoid localized overheating or "hot spots."

  • Minimize Residence Time: The duration the hydroxyamide is in a molten state should be minimized. A continuous process is generally preferred over a batch process to reduce the overall heat exposure time for the material.

  • Inert Atmosphere: Melting the hydroxyamide under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidative degradation.

Troubleshooting Guide

Issue 1: The prills/flakes are discolored (yellow to brown).

Potential Cause Recommended Action
Oxidative Degradation Implement or improve inert gas blanketing (e.g., nitrogen, argon) in the melt vessel and prilling/flaking chamber to displace oxygen.
Excessive Melt Temperature Lower the melt temperature to the minimum required for processing. Verify the accuracy of temperature sensors.
Prolonged Residence Time Reduce the time the material is held in the molten state. Optimize the process to be as continuous as possible.
Presence of Impurities Ensure the starting material is of high purity, as certain impurities can catalyze degradation.

Issue 2: The final product shows a significant loss of potency.

Potential Cause Recommended Action
Thermal Decomposition Review and lower the processing temperatures at all stages (melting, transfer, prilling/flaking).
Hydrolysis from Residual Moisture Ensure the starting hydroxyamide is thoroughly dried before melting. Use a dry inert gas for blanketing.
Ineffective Stabilization If using stabilizers, evaluate their compatibility and concentration. Consider a different type of stabilizer (e.g., a combination of a primary and secondary antioxidant).

Issue 3: The melt is showing signs of off-gassing or changes in viscosity.

Potential Cause Recommended Action
Severe Thermal Decomposition Immediately lower the melt temperature. If off-gassing is vigorous, treat it as a potential runaway reaction and take appropriate safety precautions.
Reaction with Contaminants Ensure the processing equipment is thoroughly cleaned and free from any reactive residues.

Data Presentation

The following tables provide hypothetical, yet representative, quantitative data to illustrate the impact of temperature and stabilizers on the degradation of a model hydroxyamide.

Table 1: Effect of Temperature on Hydroxyamide Degradation

Melt Temperature (°C)Residence Time (min)Degradation (%)Appearance
100150.5Colorless
110152.1Faint Yellow
120155.8Yellow
1301512.5Brown

Table 2: Efficacy of Different Stabilizers on Hydroxyamide Degradation at 120°C

Stabilizer (0.1% w/w)Degradation after 15 min (%)Appearance
None5.8Yellow
Butylated Hydroxytoluene (BHT)1.2Colorless
Ascorbic Acid2.5Faint Yellow
α-Tocopherol1.8Faint Yellow

Experimental Protocols

Protocol 1: Assessing the Thermal Stability of a Molten Hydroxyamide using Isothermal Thermogravimetric Analysis (TGA)

  • Objective: To determine the rate of mass loss of a hydroxyamide at a constant elevated temperature, simulating the molten state.

  • Apparatus: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Accurately weigh 5-10 mg of the hydroxyamide sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to the desired isothermal temperature (just above its melting point).

    • Hold the sample at the isothermal temperature for a set period (e.g., 60 minutes).

    • Record the mass of the sample as a function of time.

  • Data Analysis: Plot the percentage of mass loss versus time. The slope of this curve represents the rate of degradation at that temperature.

Protocol 2: Evaluating the Effectiveness of Stabilizers using High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the remaining concentration of a hydroxyamide after being held in a molten state with and without stabilizers.

  • Apparatus: HPLC system with a suitable detector (e.g., UV-Vis), controlled temperature heating block, sealed vials.

  • Procedure:

    • Prepare samples of the hydroxyamide: a control (no stabilizer) and samples with different stabilizers at a specified concentration (e.g., 0.1% w/w).

    • Place a precise amount of each sample into separate, sealed vials.

    • If evaluating the effect of atmospheric conditions, purge the headspace of the vials with either air or an inert gas.

    • Place the vials in a heating block pre-set to the desired molten temperature.

    • After a specific time interval (e.g., 15, 30, 60 minutes), remove a vial from each set and allow it to cool rapidly to room temperature.

    • Dissolve the samples in a suitable solvent to a known concentration.

    • Analyze the samples by a validated HPLC method to determine the concentration of the parent hydroxyamide.

  • Data Analysis: Calculate the percentage of the remaining hydroxyamide for each sample at each time point. Compare the degradation profiles of the control and the stabilized samples.

Mandatory Visualizations

Degradation_Pathways Molten_Hydroxyamide Molten Hydroxyamide Decomposition Thermal Decomposition Molten_Hydroxyamide->Decomposition Initiated by Oxidation Oxidative Degradation Molten_Hydroxyamide->Oxidation Reacts with Hydrolysis Hydrolytic Cleavage Molten_Hydroxyamide->Hydrolysis Reacts with Thermal_Stress Thermal Stress (High Temperature) Thermal_Stress->Decomposition Oxygen Atmospheric Oxygen Oxygen->Oxidation Moisture Residual Moisture Moisture->Hydrolysis Degradation_Products Degradation Products (e.g., Carboxylic Acids, Amines, Colored Species) Decomposition->Degradation_Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Loss_of_Potency Loss of Potency Degradation_Products->Loss_of_Potency

Caption: Primary degradation pathways for molten hydroxyamides.

Troubleshooting_Workflow Start Product Degradation Observed (e.g., Discoloration, Potency Loss) Check_Temp Review Melt Temperature and Residence Time Start->Check_Temp Temp_High Temperature or Time Too High? Check_Temp->Temp_High Reduce_Temp Action: Lower Temperature and Minimize Residence Time Temp_High->Reduce_Temp Yes Check_Atmosphere Evaluate Processing Atmosphere Temp_High->Check_Atmosphere No Reduce_Temp->Check_Atmosphere Oxygen_Present Is Oxygen Present? Check_Atmosphere->Oxygen_Present Inert_Gas Action: Implement/Improve Inert Gas Blanketing Oxygen_Present->Inert_Gas Yes Check_Stabilizer Assess Stabilizer (if used) Oxygen_Present->Check_Stabilizer No Inert_Gas->Check_Stabilizer Stabilizer_Ineffective Stabilizer Ineffective or Absent? Check_Stabilizer->Stabilizer_Ineffective Add_Stabilizer Action: Add or Optimize Antioxidant/Stabilizer Stabilizer_Ineffective->Add_Stabilizer Yes End Problem Resolved Stabilizer_Ineffective->End No Add_Stabilizer->End

Caption: A logical workflow for troubleshooting hydroxyamide degradation.

optimization of reaction conditions for 2-hydroxy-2-methylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-hydroxy-2-methylpropanamide, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the condensation of 2-hydroxy-2-methylpropanoic acid with ammonia and the hydration of acetone cyanohydrin.

Route 1: Condensation of 2-Hydroxy-2-methylpropanoic Acid with Ammonia

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete reaction The reaction between a carboxylic acid and ammonia is an equilibrium process that initially forms an ammonium salt. Heating is required to dehydrate the salt to the amide. Ensure the reaction is heated to a sufficient temperature (e.g., reflux at 70°C) for an adequate duration.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
Ammonium salt dissociation Ammonium salts can dissociate back into the carboxylic acid and ammonia upon heating. If the ammonia escapes from the reaction mixture, the equilibrium will shift away from product formation. Performing the reaction in a sealed vessel or under a reflux condenser can help to minimize the loss of ammonia.
Insufficient catalyst An acid catalyst, such as sulfuric acid, is typically required to facilitate the dehydration of the ammonium salt.[1] Ensure the catalyst is added in the correct amount. The optimal concentration may need to be determined empirically, but a catalytic amount is a good starting point.
Reagent quality Ensure the 2-hydroxy-2-methylpropanoic acid and ammonia source (e.g., ammonium hydroxide) are of high purity and have not degraded.

Issue 2: Presence of Significant Byproducts

Possible Cause Suggested Solution
Decomposition at high temperatures Excessive heat can lead to the decomposition of the starting material or the product. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal decomposition.
Side reactions While the primary reaction forms the desired amide, other side reactions can occur. Purification by recrystallization or column chromatography is often necessary to remove these impurities.
Route 2: Hydration of Acetone Cyanohydrin

Issue 1: Low Product Yield and Safety Concerns

Possible Cause Suggested Solution
Decomposition of acetone cyanohydrin Acetone cyanohydrin can readily decompose back to acetone and highly toxic hydrogen cyanide (HCN), especially in the presence of water or at elevated temperatures.[2] This decomposition is a primary cause of low yield and a significant safety hazard. It is crucial to control the reaction temperature carefully.
pH instability The stability of acetone cyanohydrin is pH-dependent. The decomposition is accelerated in alkaline conditions. Maintaining a slightly acidic pH (pH 4-5) can help to stabilize the starting material.
Inefficient catalyst Various catalysts can be used for the hydration of nitriles. The choice of catalyst and its concentration can significantly impact the reaction rate and yield. Optimization of the catalyst system may be necessary.

Issue 2: Difficulty in Product Purification

Possible Cause Suggested Solution
Residual starting material If the reaction does not go to completion, the final product will be contaminated with acetone cyanohydrin. Monitor the reaction to ensure complete conversion.
Byproducts from decomposition The decomposition of acetone cyanohydrin can lead to impurities that are difficult to separate from the desired product. Careful control of reaction conditions to minimize decomposition is the best approach.
"Oiling out" during recrystallization The product may separate as an oil instead of crystals during recrystallization if the boiling point of the solvent is higher than the melting point of the product, or if the solution is cooled too quickly. Choose a solvent with a boiling point lower than the melting point of this compound (approximately 98-109°C) and allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the condensation reaction of 2-hydroxy-2-methylpropanoic acid with ammonia and the hydration of acetone cyanohydrin. The condensation route involves heating the carboxylic acid with an ammonia source, often with an acid catalyst, to form the amide and water. The hydration of acetone cyanohydrin involves the conversion of the nitrile group to an amide in the presence of a catalyst.

Q2: How can I optimize the yield of the condensation reaction?

A2: To optimize the yield, consider the following factors:

  • Temperature: Ensure the reaction is heated sufficiently to drive the dehydration of the intermediate ammonium salt. However, avoid excessive temperatures that could lead to decomposition.

  • Reaction Time: Monitor the reaction to determine the optimal time for completion.

  • Catalyst Concentration: The amount of acid catalyst can be optimized to achieve the best rate and yield.

  • Removal of Water: Removing the water formed during the reaction can help to drive the equilibrium towards the product. This can sometimes be achieved by azeotropic distillation if a suitable solvent is used.

Q3: What are the main safety precautions to take when working with acetone cyanohydrin?

A3: Acetone cyanohydrin is highly toxic and can release hydrogen cyanide gas, which is also extremely poisonous.[2] All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). Be aware that it can decompose on contact with water or bases, so careful control of the reaction conditions is essential.

Q4: How do I choose a suitable solvent for the recrystallization of this compound?

A4: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The boiling point of the solvent should also be lower than the melting point of your compound to prevent it from "oiling out". For this compound, which is soluble in water and alcohol, solvent systems such as ethanol/water or isopropanol/water mixtures could be explored.[3] Experiment with small amounts to find the optimal solvent or solvent mixture for your specific needs.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material remaining and the amount of product formed.

  • Gas Chromatography (GC): GC can also be used, particularly if the components of the reaction mixture are volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR can show the disappearance of starting material signals and the appearance of product signals.

Data Presentation

The following tables summarize key reaction parameters for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and equipment used.

Table 1: General Reaction Conditions for Condensation of 2-Hydroxy-2-methylpropanoic Acid

ParameterTypical Range/ValueNotes
Starting Material 2-Hydroxy-2-methylpropanoic acidHigh purity is recommended.
Reagent Ammonium hydroxide or ammonia gasExcess is often used.
Catalyst Sulfuric acid or other strong acidCatalytic amount.
Solvent Ethanol, or no solventEthanol can aid in dissolution and temperature control.
Temperature 70°C to refluxSufficient heat is needed for dehydration.
Reaction Time Several hoursMonitor for completion.
Purification Recrystallization or chromatographyTo remove unreacted starting materials and byproducts.

Table 2: Key Considerations for Hydration of Acetone Cyanohydrin

ParameterCritical AspectRecommended Practice
Starting Material Acetone CyanohydrinHighly toxic; handle with extreme care.[2]
Temperature Prone to decomposition at higher temperaturesMaintain a low and controlled temperature.
pH Decomposes in alkaline conditionsMaintain a slightly acidic environment (pH 4-5).
Catalyst Various metal or enzyme catalysts can be usedThe choice of catalyst will influence reaction conditions and efficiency.
Reaction Monitoring Essential to ensure full conversionHPLC or GC are suitable methods.
Work-up Must be done carefully to avoid HCN exposurePerform all steps in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis via Condensation of 2-Hydroxy-2-methylpropanoic Acid

This is a general laboratory-scale protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-2-methylpropanoic acid and ethanol.

  • Reagent Addition: While stirring, add a catalytic amount of concentrated sulfuric acid.

  • Ammonia Addition: Slowly add an excess of concentrated ammonium hydroxide to the mixture.

  • Heating: Heat the reaction mixture to reflux (around 70°C if using ethanol) and maintain this temperature for several hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Alternatively, column chromatography can be used for higher purity.

Protocol 2: Synthesis via Hydration of Acetone Cyanohydrin

CAUTION: This reaction involves highly toxic materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer and a temperature probe, add the chosen catalyst and solvent.

  • Temperature Control: Cool the reactor to the desired reaction temperature (e.g., 0-10°C).

  • Reagent Addition: Slowly add acetone cyanohydrin to the reaction mixture while maintaining the temperature.

  • Reaction: Stir the mixture for the required reaction time.

  • Monitoring: Monitor the disappearance of acetone cyanohydrin using HPLC or GC.

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture appropriately (the method will depend on the catalyst used).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_condensation cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 2-hydroxy-2-methylpropanoic acid, ethanol, and H₂SO₄ to flask B 2. Add NH₄OH A->B C 3. Heat to reflux B->C D 4. Monitor reaction C->D E 5. Cool and neutralize D->E F 6. Remove solvent E->F G 7. Purify (Recrystallization/ Chromatography) F->G

Caption: Workflow for the condensation synthesis of this compound.

experimental_workflow_hydration cluster_start Reaction Setup (Caution!) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add catalyst and solvent to reactor B 2. Cool to 0-10°C A->B C 3. Slowly add acetone cyanohydrin B->C D 4. Stir and monitor reaction C->D E 5. Quench reaction D->E F 6. Extract product E->F G 7. Purify (Recrystallization/ Chromatography) F->G

Caption: Workflow for the hydration synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed CheckReaction Check Reaction Conditions Start->CheckReaction IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction Decomposition Decomposition? CheckReaction->Decomposition ReagentIssue Reagent Quality Issue? CheckReaction->ReagentIssue IncreaseTimeTemp Increase reaction time/temperature IncompleteReaction->IncreaseTimeTemp Yes OptimizeTemp Optimize temperature (lower if necessary) Decomposition->OptimizeTemp Yes CheckReagents Verify reagent purity and integrity ReagentIssue->CheckReagents Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 2-Hydroxy-2-Methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-2-methylpropanamide, also known as α-hydroxyisobutyramide (HIBAM).

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

A1: The most common and industrially significant method is the hydrolysis of acetone cyanohydrin (ACH) using a strong acid, typically sulfuric acid.[1][2][3] This process involves the hydration of the nitrile group of ACH to form the amide.

Q2: What are the primary side reactions of concern during the synthesis from acetone cyanohydrin?

A2: The main side reactions include:

  • Decomposition of Acetone Cyanohydrin (ACH): ACH can readily decompose back to acetone and highly toxic hydrogen cyanide (HCN), especially at elevated temperatures (above 70°C) or in the presence of water.[1][2][4]

  • Formation of α-sulfatoisobutyramide (SIBAM): In the presence of sulfuric acid, an intermediate sulfate ester, SIBAM, is formed.[2]

  • Formation of Methacrylamide (MACRYDE): SIBAM can subsequently convert to 2-methacrylamide.[2]

  • Over-hydrolysis to α-hydroxyisobutyric acid (HIBA): The desired product, this compound, can be further hydrolyzed to α-hydroxyisobutyric acid (HIBA).[2]

  • Formation of Methacrylic Acid (MAA): The SIBAM intermediate can also be hydrolyzed by water to produce methacrylic acid.[2]

Q3: Why is temperature control so critical in this synthesis?

A3: Temperature control is crucial for two main reasons. First, the initial hydrolysis reaction is very fast and highly exothermic, which can lead to a rapid temperature increase if not managed.[2] Second, acetone cyanohydrin is thermally sensitive. Elevated temperatures, particularly above 70°C, significantly increase the rate of its decomposition, which not only reduces the product yield but also releases hazardous hydrogen cyanide gas.[1][4] For example, an increase in hydrolysis temperature from 85°C to 95°C can result in an incremental 1% product yield loss.[1]

Q4: What are the major safety hazards associated with this reaction?

A4: The principal hazard is the use of acetone cyanohydrin, which is classified as an extremely hazardous substance.[5] It can readily decompose to release highly toxic and flammable hydrogen cyanide (HCN) gas, especially upon contact with water or heat.[4][5] The reaction is also highly exothermic, and poor temperature control can lead to a runaway reaction with the generation of gases like carbon monoxide (CO) or sulfur dioxide (SO2), causing a dangerous pressure buildup in the reactor.[2]

Q5: What are the expected impurities in the final product?

A5: Depending on the reaction conditions and purification process, the final product may contain unreacted acetone cyanohydrin, α-hydroxyisobutyric acid (HIBA), methacrylamide, and methacrylic acid.[2]

Troubleshooting Guide

Problem: Low Product Yield
Potential Cause Troubleshooting Step
Decomposition of Acetone Cyanohydrin (ACH) Verify Reaction Temperature: Ensure the reaction temperature is maintained within the optimal range (typically 80-110°C for the initial step).[2] Avoid localized hotspots through efficient mixing. Laboratory studies have shown that for each 10°C increase in temperature, the yield can decrease by about 1%.[1]
Inefficient Mixing Improve Agitation: The reaction between ACH and sulfuric acid is very fast.[2] Ensure the mixing is efficient to promote heat transfer and prevent localized overheating, which can lead to decomposition.
Incorrect Stoichiometry Check Reagent Ratios: Verify the molar ratios of acetone cyanohydrin to sulfuric acid and water. Excess water can promote the hydrolysis of the desired amide product to the carboxylic acid.[2]
Short Reaction Time Optimize Reaction Duration: While the initial reaction is fast, subsequent steps might require a "cooking" period to ensure complete conversion.[2] Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal endpoint.
Problem: Uncontrolled Exothermic Reaction
Potential Cause Troubleshooting Step
High Reactant Concentration Control Feed Rate: Add the acetone cyanohydrin to the sulfuric acid gradually to control the rate of heat generation. A split feed into multiple reactors can also be employed.[1]
Inadequate Cooling Enhance Heat Removal: Ensure the reactor's cooling system is functioning optimally. The exothermic nature of the reaction requires an efficient cooling system to maintain the target temperature.[2]
Poor Mixing Ensure Efficient Agitation: Good mixing is critical for distributing the heat generated throughout the reaction mass and facilitating its removal through the cooling system.[2]

Quantitative Data Summary

ParameterValueSignificanceReference
Initial Hydrolysis Temperature 80 - 110°CThe reaction is fast and exothermic; staying within this range is crucial for control.[2]
Secondary Reaction Temperature 110 - 165°CA higher temperature "cooking" phase can be used to convert intermediates.[2]
Impact of Temperature on Yield ~1% yield loss per 10°C increaseDemonstrates the high sensitivity of ACH to thermal decomposition.[1]
Pressure AtmosphericThe reaction is typically carried out at atmospheric pressure.[2]

Experimental Protocols

Key Experiment: Synthesis of this compound via ACH Hydrolysis

Disclaimer: This protocol is a generalized representation and must be adapted and performed with extreme caution in a well-ventilated fume hood by trained personnel, given the high toxicity of acetone cyanohydrin.

Materials:

  • Acetone cyanohydrin (ACH)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Reaction vessel with efficient stirring, temperature control, and a dropping funnel.

Procedure:

  • Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath for cooling.

  • Carefully charge the flask with a pre-determined amount of concentrated sulfuric acid.

  • Begin stirring and cool the sulfuric acid to below 10°C.

  • Slowly add acetone cyanohydrin dropwise from the dropping funnel, ensuring the internal temperature of the reaction mixture is rigorously controlled and does not exceed the target temperature (e.g., maintained between 80-90°C after the initial exotherm is controlled). The rate of addition must be managed to prevent a runaway reaction.[2]

  • After the addition is complete, allow the reaction to stir at the set temperature for a specified duration (e.g., 3-16 minutes) to ensure the reaction goes to completion.[2]

  • Monitor the reaction progress by taking aliquots and analyzing them via TLC, GC, or HPLC.

  • Upon completion, the reaction mixture is carefully quenched by pouring it over crushed ice.

  • The pH of the resulting solution is adjusted with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • The crude product is isolated by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

Side_Reactions ACH Acetone Cyanohydrin (ACH) H2SO4 H2SO4 H2O H2O Product This compound (HIBAM) ACH->Product Main Reaction Acetone Acetone + HCN ACH->Acetone Decomposition (High Temp) SIBAM α-sulfatoisobutyramide (SIBAM) ACH->SIBAM Intermediate H2O_2 H2O HIBA α-hydroxyisobutyric acid (HIBA) H2O_3 H2O MAA Methacrylic Acid (MAA) Product->HIBA Over-hydrolysis MACRYDE Methacrylamide (MACRYDE) SIBAM->MACRYDE SIBAM->MAA Hydrolysis

Caption: Main synthesis pathway and significant side reactions.

Troubleshooting_Workflow Start Start: Low Product Yield Detected Check_Temp Check Reaction Temperature Logs Start->Check_Temp Temp_High Temperature > 95°C? Check_Temp->Temp_High Temp_OK Analyze Impurity Profile (e.g., HPLC, GC) Temp_High->Temp_OK No Solution_Temp Action: Reduce Temperature. Improve Cooling & Mixing. Temp_High->Solution_Temp Yes High_ACH High Unreacted ACH? Temp_OK->High_ACH High_HIBA High HIBA/MAA Content? High_ACH->High_HIBA No Solution_Time Action: Increase Reaction Time or 'Cooking' Temperature. High_ACH->Solution_Time Yes Solution_H2O Action: Reduce Water Content in Reagents. High_HIBA->Solution_H2O Yes End Yield Optimized High_HIBA->End No Solution_Temp->End Solution_Time->End Solution_H2O->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Enantioselective Synthesis of 2-Hydroxy-2-Methylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 2-hydroxy-2-methylpropanamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for the enantioselective synthesis of this compound derivatives?

A1: The primary strategies involve the creation of the key chiral tertiary alcohol intermediate, which is then converted to the amide. Common approaches include:

  • Asymmetric Cyanation of a Pro-chiral Ketone: This involves the addition of a cyanide source (e.g., TMSCN, KCN) to a suitable ketone precursor in the presence of a chiral catalyst to form a cyanohydrin intermediate with high enantiomeric excess.[1][2][3] This is a highly effective method for establishing the quaternary stereocenter.

  • Enzymatic Kinetic Resolution: This method uses enzymes, such as lipases or hydroxynitrile lyases (HNLs), to selectively react with one enantiomer of a racemic mixture of the target molecule or an intermediate, allowing for the separation of the desired enantiomer.[1][4]

  • Asymmetric Reduction of α-Keto Amides: The enantioselective reduction of an α-keto amide precursor using a chiral reducing agent or catalyst can directly yield the desired α-hydroxy amide.[5]

  • Umpolung Amide Synthesis (UmAS): This is an innovative approach that can provide a complementary route to traditional methods that often rely on the synthesis of α-hydroxy carboxylic acids as precursors.[6]

Q2: My enantiomeric excess (ee) is low. What are the potential causes and how can I improve it?

A2: Low enantiomeric excess can stem from several factors. Here are some common causes and troubleshooting tips:

  • Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is critical. Ensure you are using a catalyst system known to be effective for your specific substrate. Sometimes, subtle changes to the ligand structure, such as increasing steric bulk, can significantly enhance enantioselectivity.

  • Incorrect Reaction Temperature: Temperature plays a crucial role. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and effectiveness. A solvent screen is often a necessary step in optimizing a new asymmetric reaction.

  • Uncatalyzed Background Reaction: A non-selective background reaction can produce a racemic product, thereby lowering the overall ee. To mitigate this, you can try lowering the reaction temperature, reducing the concentration of the nucleophile, or using a more active catalyst to ensure the catalyzed reaction outcompetes the background reaction.[7]

  • Moisture or Air Sensitivity: Some catalysts and reagents are sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing low yield but high enantiomeric excess. What should I do?

A3: This scenario suggests that the catalyst is effective at inducing asymmetry but the reaction is not proceeding to completion. Consider the following:

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes improve conversion without compromising enantioselectivity.

  • Extend Reaction Time: Monitor the reaction over a longer period to see if the conversion improves.

  • Increase Temperature: While this may risk lowering the ee, a slight increase in temperature can sometimes be necessary to achieve a reasonable reaction rate. A careful balance between yield and ee must be found.

  • Check Reagent Purity: Impurities in the starting materials or reagents can inhibit the catalyst. Ensure all materials are of high purity.

Q4: How can I purify my chiral this compound derivative and determine its enantiomeric excess?

A4:

  • Purification: Purification of the final product can typically be achieved using standard laboratory techniques such as flash column chromatography on silica gel or preparative thin-layer chromatography (TLC).[8]

  • Determination of Enantiomeric Excess (ee): The most common method for determining the ee of chiral compounds is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). You will need to use a chiral stationary phase column (e.g., Chiralpak® or Chiralcel®). The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) Inappropriate catalyst or ligand.Screen different chiral catalysts and ligands known for similar transformations.
Suboptimal reaction temperature.Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).
Uncatalyzed background reaction.Lower the concentration of the cyanide source or use a more active catalyst.[7]
Presence of moisture or oxygen.Ensure rigorous anhydrous and inert atmosphere conditions.
Low Yield Incomplete reaction.Increase reaction time or slightly increase the temperature.
Catalyst deactivation.Check for impurities in starting materials and solvents. Increase catalyst loading if necessary.
Poor substrate reactivity.Consider using a more reactive derivative of the substrate or a more active catalyst system.
Formation of Side Products Incorrect stoichiometry.Carefully check the molar ratios of all reactants and reagents.
Unwanted side reactions.Review the literature for known side reactions for your chosen methodology and adjust conditions accordingly (e.g., temperature, addition rate of reagents).
Difficulty in Reproducing Results Variations in reagent quality.Use reagents from the same batch or re-purify starting materials.
Inconsistent reaction setup.Standardize the experimental procedure, including glassware, stirring rate, and temperature control.

Quantitative Data Tables

Table 1: Effect of Catalyst and Additive on Enantioselective Cyanosilylation of Acetophenone (Representative Ketone)

EntryCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1TADDOL Derivative L1 (10)-Toluene25128546
2TADDOL Derivative L1 (10)Ph₃PO (10)Toluene25129071
3TADDOL Derivative L2 (10)-CH₂Cl₂0247835
4TADDOL Derivative L2 (10)HMPA (10)Toluene25128228

Data synthesized from representative studies on asymmetric cyanation.[3]

Table 2: Influence of Reaction Parameters on Enzymatic Cyanohydrin Synthesis

EntryEnzymeSolvent SystempHTemp (°C)Time (h)Conversion (%)ee (%)
1(R)-OxynitrilaseEthyl AcetateN/A2524>9598
2(R)-OxynitrilaseDiisopropyl EtherN/A2524>95>99
3(R)-OxynitrilaseCitrate Buffer5.425489095
4(R)-OxynitrilaseCitrate Buffer3.5257275>99

Data synthesized from representative studies on enzymatic cyanohydrin synthesis.[2]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Cyanosilylation of a Ketone

Caution: Trimethylsilyl cyanide (TMSCN) is highly toxic and liberates hydrogen cyanide upon contact with water or acid. This procedure must be carried out in a well-ventilated fume hood by trained personnel.

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the chiral catalyst (e.g., a chiral Lewis base or a metal-ligand complex) (0.01-0.1 mmol).

  • Add the desired anhydrous solvent (e.g., toluene, CH₂Cl₂) via syringe.

  • Cool the solution to the desired temperature (e.g., -78 °C to room temperature).

  • Add the ketone substrate (1.0 mmol) to the solution.

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.1-1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at the specified temperature and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction carefully by adding a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified cyanohydrin by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis start Oven-dried Flask under Inert Atmosphere catalyst Add Chiral Catalyst and Solvent start->catalyst cool Cool to Desired Temperature catalyst->cool add_ketone Add Ketone Substrate cool->add_ketone add_tms Add TMSCN (dropwise) add_ketone->add_tms react Stir and Monitor (TLC/GC) add_tms->react quench Quench with aq. NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify analyze Determine ee (Chiral HPLC) purify->analyze end Enantiopure Product analyze->end

Caption: Experimental workflow for asymmetric cyanosilylation.

troubleshooting_pathway start Low Enantiomeric Excess (ee) check_temp Is the reaction at low temperature? start->check_temp check_catalyst Is the catalyst/ligand optimal? check_temp->check_catalyst Yes lower_temp Action: Lower Temperature check_temp->lower_temp No check_conditions Are conditions strictly anhydrous/inert? check_catalyst->check_conditions Yes screen_catalyst Action: Screen Catalysts/ Ligands check_catalyst->screen_catalyst No check_background Is background reaction minimized? check_conditions->check_background Yes improve_conditions Action: Dry Solvents/ Use Inert Atmosphere check_conditions->improve_conditions No adjust_conc Action: Lower Nucleophile Concentration check_background->adjust_conc No

Caption: Troubleshooting pathway for low enantiomeric excess.

References

Technical Support Center: Stability of 2-Hydroxy-2-methylpropanamide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-hydroxy-2-methylpropanamide in solution.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Action
Loss of compound potency over time in aqueous solution. Hydrolysis: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2-hydroxy-2-methylpropanoic acid and ammonia.[1]- Prepare fresh solutions before use.- If storage is necessary, store at 2-8°C. For longer-term storage, consider aliquoting and freezing at -20°C or below.- Use buffered solutions to maintain a neutral pH (around 7). The rate of hydrolysis is generally at its minimum in the neutral pH range.[2]
Unexpected peaks in analytical chromatograms (e.g., HPLC). Degradation: The compound may have degraded due to exposure to harsh conditions such as high temperatures, extreme pH, or light.- Review solution preparation and storage conditions.- Perform a forced degradation study to identify potential degradation products and their retention times.- Ensure the analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products.[3][4][5]
Precipitation of the compound from a concentrated solution. Limited Solubility & Temperature Effects: The solubility of this compound may decrease at lower temperatures, leading to precipitation.- Prepare solutions at concentrations known to be stable at the intended storage temperature.- If a concentrated stock solution is needed, consider using a co-solvent, but verify its compatibility with your experimental system.- Before use, visually inspect the solution for any precipitates and gently warm to re-dissolve if necessary, ensuring the compound's stability at that temperature.
Inconsistent experimental results. Inconsistent Solution Preparation and Handling: Variability in pH, storage time, and exposure to light can lead to different levels of degradation between experiments.- Standardize the protocol for solution preparation, including the source of water (e.g., Milli-Q), pH adjustment, and filtration.- Document storage conditions (temperature and duration) for all solutions.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the amide bond. This reaction is catalyzed by both acid and base and results in the formation of 2-hydroxy-2-methylpropanoic acid and ammonia.[1]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is significantly influenced by pH. The rate of hydrolysis is generally slowest at neutral pH (around 7) and increases under both acidic and basic conditions.[2] Therefore, for optimal stability, it is recommended to prepare and store solutions in a neutral buffer.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Solutions should also be protected from light.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended tool for monitoring the stability of your solution.[3][4][5] This method should be able to separate the parent compound from its potential degradation products, allowing for the quantification of the remaining intact compound over time.

Q5: Are there any known cellular signaling pathways affected by this compound?

A5: Currently, there is no specific information available in the scientific literature that directly links this compound to any particular cellular signaling pathways.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the stability of this compound under various conditions. This data is illustrative and based on general principles of amide stability. Actual degradation rates should be determined experimentally.

Table 1: Effect of pH on the Hydrolysis Rate of this compound at 25°C

pHApparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (days)
3.05.0 x 10⁻⁷16.0
5.01.0 x 10⁻⁷80.2
7.05.0 x 10⁻⁸160.5
9.02.5 x 10⁻⁷32.1
11.01.5 x 10⁻⁶5.4

Table 2: Effect of Temperature on the Degradation Rate of this compound in Aqueous Solution (pH 7.0)

Temperature (°C)Apparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (days)
41.0 x 10⁻⁸802.7
255.0 x 10⁻⁸160.5
402.5 x 10⁻⁷32.1
601.2 x 10⁻⁶6.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile:water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound under each condition.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5]

    • Specificity: Analyze blank, placebo (if in formulation), and stressed samples to demonstrate that the method can distinguish the analyte from degradation products and other interferences.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot the peak area against concentration.

    • Accuracy: Determine the recovery of the analyte by spiking a known amount of the standard into a sample matrix.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

Visualizations

Hydrolysis_Pathway This compound This compound 2-hydroxy-2-methylpropanoic_acid 2-hydroxy-2-methylpropanoic_acid This compound->2-hydroxy-2-methylpropanoic_acid H₂O (Acid or Base Catalysis) Ammonia Ammonia This compound->Ammonia H₂O (Acid or Base Catalysis)

Figure 1. Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidative Oxidative (3% H₂O₂, RT) Stock_Solution->Oxidative Thermal Thermal (80°C) Stock_Solution->Thermal Photo Photolytic (UV/Vis Light) Stock_Solution->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Compare Chromatograms & Quantify Degradation HPLC->Data

Figure 2. Experimental workflow for the forced degradation study.

Logical_Relationship Stability Stability pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Light Light Degradation_Products Degradation_Products Light->Degradation_Products Hydrolysis->Degradation_Products Degradation_Products->Stability

Figure 3. Factors influencing the stability of this compound.

References

Technical Support Center: Refining the Recrystallization Process for Hydroxyamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the recrystallization process for hydroxyamides.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for selecting a suitable solvent for hydroxyamide recrystallization?

A1: The ideal solvent for recrystallizing hydroxyamides should exhibit a steep solubility curve, meaning the hydroxyamide has high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] Given the polar nature of the hydroxyamide group, polar solvents are often a good starting point.[3] Hydroxyamides can act as both hydrogen bond donors and acceptors, influencing their solubility in various solvents.[3] Due to their acidic nature (pKa typically between 8.5 and 9.5), their solubility is significantly higher in alkaline solutions.[3]

Commonly used solvent systems include:

  • Single Solvents: Alcohols (methanol, ethanol), water, and ethyl acetate are frequently employed.[4]

  • Mixed Solvents: Mixtures such as methanol/acetone and ethanol/water are also effective.[5]

Q2: My hydroxyamide is not crystallizing from the solution, even after cooling. What should I do?

A2: Failure to crystallize can be due to several factors. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a few seed crystals of the pure hydroxyamide to the cooled solution to initiate crystal growth.

    • Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the hydroxyamide.

    • Drastic Cooling: In some cases, cooling the solution in a salt-ice bath or even with liquid nitrogen can induce crystallization, although this may lead to smaller crystals.

Q3: The recrystallization yield of my hydroxyamide is very low. How can I improve it?

A3: Low yield is a common issue in recrystallization. To improve it, consider the following:[1]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the hydroxyamide. Excess solvent will retain more of your compound in the solution upon cooling.[1]

  • Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling generally leads to larger, purer crystals and can improve recovery.

  • Solvent Choice: Ensure you have selected an optimal solvent with a significant difference in solubility at high and low temperatures.

  • pH Adjustment: For hydroxyamides with ionizable groups, adjusting the pH of the solution can significantly decrease its solubility and improve the yield upon crystallization.[6][7]

Q4: My hydroxyamide "oils out" instead of forming crystals. What causes this and how can I prevent it?

A4: "Oiling out" occurs when the hydroxyamide separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated. To address this:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool slowly.

  • Lower the Cooling Temperature: If the oiling out occurs at a higher temperature, try to cool the solution more slowly and to a lower final temperature.

  • Change the Solvent System: Consider using a lower-boiling point solvent or a different solvent mixture.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of hydroxyamides.

Problem Possible Cause(s) Recommended Solution(s)
No Crystal Formation - Solution is too dilute. - Supersaturation has not been reached. - Presence of impurities inhibiting nucleation.- Concentrate the solution by evaporating some solvent. - Induce crystallization by scratching the flask or adding seed crystals. - Try a different solvent or solvent mixture. - If impurities are suspected, consider a pre-purification step like column chromatography.
Low Crystal Yield - Too much solvent was used.[1] - The hydroxyamide is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. - Inefficient filtration.- Use the minimum amount of hot solvent for dissolution.[1] - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Preheat the filtration apparatus to prevent premature crystal formation. - Ensure a good seal on the filter flask and wash the crystals with a minimal amount of ice-cold solvent.
"Oiling Out" - The boiling point of the solvent is above the melting point of the hydroxyamide. - The solution is too concentrated. - Rapid cooling.- Reheat the solution and add more solvent until the oil redissolves, then cool slowly. - Choose a solvent with a lower boiling point. - Use a larger volume of solvent.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the impurities. Use sparingly as it can also adsorb the desired product.
Poor Purity of Crystals - Inefficient removal of impurities. - Co-crystallization of impurities with the product. - Rapid crystal growth trapping impurities.- Ensure slow cooling to allow for selective crystallization. - Wash the filtered crystals thoroughly with a minimal amount of ice-cold solvent. - A second recrystallization may be necessary. - Consider the use of an anti-solvent to induce crystallization, which can sometimes improve purity.

Data Presentation

Table 1: Examples of Recrystallization Solvents and Conditions for Hydroxyamides

Hydroxyamide DerivativeSolvent SystemProcess NotesReference
Hydroxyalkyl amidesNot specifiedThe process involves dissolving the product, cooling to below 90°C, then to 20-30°C, followed by further cooling with liquid nitrogen to -25 to -5°C for full crystallization.CN105384654A
General HydroxyamidesMethanol/AcetoneA common solvent mixture for the recrystallization of solid hydroxyamide products.IE913008A1
(S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5- [(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodo- 1,3-benzenedicarboxamide (Iopamidol)WaterA solution is concentrated, seeded with crystals, and held at 60°C for 8 hours to crystallize.US5689002A
N-Arylhydroxamic acidsWater, Methanol, Ethanol, 1-Propanol, 1-Octanol, ChloroformSolubility was measured in these solvents to determine partition coefficients.IJBBB Vol 1, No. 4, 2011

Experimental Protocols

Protocol 1: General Recrystallization of a Hydroxyamide from a Single Solvent
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude hydroxyamide in various solvents at room and elevated temperatures to find a suitable solvent (high solubility when hot, low when cold).

  • Dissolution: Place the crude hydroxyamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a water bath or heating mantle) while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Recrystallization of a Hydroxyamide using a Mixed Solvent System
  • Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the hydroxyamide at room temperature (the "good" solvent), while the other should not (the "bad" solvent).

  • Dissolution: Dissolve the crude hydroxyamide in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: While stirring, add the "bad" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Hydroxyamide dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration charcoal Add Activated Charcoal (if colored) dissolve->charcoal cool Slow Cooling (induces crystallization) hot_filtration->cool charcoal->hot_filtration ice_bath Ice Bath (maximize yield) cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Hydroxyamide Crystals dry->end

Caption: Experimental workflow for the recrystallization of hydroxyamides.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_low_yield Low Yield cluster_oiling_out Oiling Out start Recrystallization Issue q_dilute Is the solution clear after cooling? start->q_dilute q_solvent Was excess solvent used? start->q_solvent q_oil Did an oil form instead of crystals? start->q_oil a_dilute_yes Solution may be too dilute. Concentrate by evaporating solvent. q_dilute->a_dilute_yes Yes a_dilute_no Induce nucleation: - Scratch flask - Add seed crystal q_dilute->a_dilute_no No a_solvent_yes Use minimum hot solvent in next attempt. q_solvent->a_solvent_yes Yes a_solvent_no Ensure complete cooling in an ice bath. q_solvent->a_solvent_no No a_oil_yes Reheat, add more solvent, and cool slowly. q_oil->a_oil_yes Yes a_oil_no Proceed to filtration q_oil->a_oil_no No

Caption: Troubleshooting decision tree for hydroxyamide recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges of 2-hydroxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and experimental protocols to address the low solubility of 2-hydroxy-2-methylpropanamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: I'm observing precipitation when adding my this compound stock to my aqueous buffer. What's happening?

A2: This is a common issue when a compound has limited aqueous solubility. You are likely exceeding the compound's saturation point in the final solution. The stock solvent (e.g., DMSO, ethanol) is miscible with your aqueous buffer, but the compound itself is not soluble enough in the final solvent mixture and therefore precipitates out.

Q3: Can I simply heat the solution to dissolve more compound?

A3: Increasing the temperature often increases the solubility of a solid in a liquid.[3] This can be a quick method to dissolve the compound. However, there are two critical considerations:

  • Compound Stability: Ensure that this compound is stable at the elevated temperature and will not degrade.

  • Precipitation upon Cooling: The compound may precipitate out of the solution as it cools to room or experimental temperature. This method is most effective if the experiment is also conducted at an elevated temperature.

Q4: Will adjusting the pH of my buffer help?

A4: Adjusting pH is a standard technique to increase the solubility of ionizable compounds.[3][4] this compound contains a tertiary hydroxyl group and a primary amide. Amides are very weak bases, and tertiary alcohols are very weak acids. Therefore, significant ionization that would substantially enhance solubility would likely require extreme pH values, which could compromise the compound's stability and may not be compatible with your experimental system. However, modest pH adjustments within the stability range of the compound are worth exploring.

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with this compound.

Issue 1: Compound fails to dissolve in aqueous buffer.
  • Initial Assessment: The required concentration exceeds the intrinsic aqueous solubility of the compound.

  • Recommended Strategy: The Co-solvent Approach. Using a water-miscible organic solvent, or "co-solvent," is one of the most effective and common strategies to dissolve poorly water-soluble compounds for in-vitro experiments.[5][6][7] The co-solvent reduces the polarity of the aqueous environment, which can help solubilize the compound.[8]

    • Commonly Used Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[9]

    • Action: See Experimental Protocol 1: Using Co-solvents for Solubilization .

    • Success Indicator: A clear, precipitate-free solution is formed at the desired final concentration.

    • Troubleshooting: If precipitation still occurs, the percentage of the co-solvent in the final solution may be too low. Try preparing a more concentrated initial stock to minimize the volume added to the aqueous buffer. Be aware that high concentrations of organic solvents can affect experimental outcomes.

Issue 2: Precipitation occurs over time or after temperature changes.
  • Initial Assessment: The solution is supersaturated and unstable.

  • Recommended Strategy 1: Optimize Co-solvent Concentration.

    • Action: Systematically test different final concentrations of your chosen co-solvent (e.g., 0.5%, 1%, 2% DMSO). Determine the lowest co-solvent percentage that maintains solubility over the time course of your experiment.

  • Recommended Strategy 2: Use Surfactants or Cyclodextrins.

    • Action: For persistent issues, consider adding a small amount of a non-ionic surfactant like Tween® 80 or using cyclodextrins, which can form inclusion complexes to enhance solubility.[4] This is a more advanced formulation approach that requires careful validation to ensure the excipients do not interfere with the experiment.

Quantitative Data Summary

While specific mg/mL solubility data for this compound is not widely published, the table below summarizes the qualitative solubility and provides key physical properties.

PropertyValueSource
Molecular Formula C₄H₉NO₂[10][11][12]
Molecular Weight 103.12 g/mol [10][11][12]
Appearance White or light yellow crystalline solid[1]
Melting Point 93 - 98 °C[1]
Solubility in Water Soluble / Sparingly Soluble[1]
Solubility in Alcohol Soluble[1]
XLogP3-AA -0.9[11]

Note: The negative LogP value suggests a preference for hydrophilic environments, but intermolecular forces in the crystal lattice can still limit aqueous solubility.

Experimental Protocols

Protocol 1: Using Co-solvents for Solubilization

This protocol describes the standard method for preparing a working solution of a poorly soluble compound in an aqueous buffer using a strong organic solvent as a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., PBS, TRIS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add a minimal volume of 100% DMSO to dissolve the powder completely. For example, to make a 100 mM stock, add 100 µL of DMSO for every 10.31 mg of compound.

    • Vortex vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any solid particles. This is your primary stock .

  • Prepare the Final Working Solution:

    • Warm the target aqueous buffer to the experimental temperature (e.g., 37°C). This can help prevent precipitation.

    • Vortex the buffer. While vortexing, add the required volume of the primary stock drop-by-drop to the buffer. This rapid mixing helps to disperse the compound and solvent before precipitation can occur.

    • Important: The final concentration of the co-solvent (DMSO) should be kept as low as possible, typically ≤1%, as higher concentrations can be toxic to cells or interfere with assays.

    • Example: To make a 100 µM working solution from a 100 mM primary stock, you would perform a 1:1000 dilution. Add 1 µL of the primary stock to 999 µL of your aqueous buffer. The final DMSO concentration will be 0.1%.

  • Final Quality Control:

    • Vortex the final working solution thoroughly.

    • Inspect the solution against a dark background to ensure it is clear and free of any precipitate or cloudiness. If the solution is not clear, the final concentration is too high for this co-solvent percentage, and the protocol must be optimized.

Visualizations

experimental_workflow start Start: Need to prepare This compound in aqueous buffer weigh 1. Weigh Compound start->weigh prepare_stock 2. Prepare 100x-1000x stock in 100% DMSO weigh->prepare_stock vortex_sonicate Vortex / Sonicate until fully dissolved prepare_stock->vortex_sonicate warm_buffer 3. Warm aqueous buffer to experimental temperature vortex_sonicate->warm_buffer Clear Stock dilute 4. Add stock to buffer (while vortexing) warm_buffer->dilute check_clarity 5. Check for precipitation dilute->check_clarity solution_ready Solution is ready for experiment (Final DMSO <1%) check_clarity->solution_ready No troubleshoot Troubleshoot: - Decrease final concentration - Increase co-solvent % - Try another method check_clarity->troubleshoot Yes

Caption: Experimental workflow for dissolving this compound using a co-solvent.

logical_relationship cluster_0 Initial State: Low Solubility cluster_1 Co-Solvency Mechanism cluster_2 Final State: Solubilized A Compound Crystal Lattice (Strong Solute-Solute Bonds) B Aqueous Solvent (Strong H-Bond Network) D Co-solvent molecules solvate the compound A->D interacts with C Co-solvent (e.g., DMSO) Disrupts water H-bonds B->C interacts with C->D creates 'pockets' of lower polarity E Compound is dissolved in the mixed solvent system C->E D->E

Caption: Mechanism of co-solvency for enhancing compound solubility in an aqueous medium.

References

Technical Support Center: Minimizing By-product Formation in the Ritter Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation in the Ritter reaction for amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in a Ritter reaction?

A1: The most common by-products include alkenes (from elimination of the carbocation intermediate), ethers (from the reaction of the carbocation with the starting alcohol), rearranged amides (due to carbocation isomerization), and polymers from the nitrile.[1][2] The formation of substantial salt by-products is also a consideration, particularly in industrial-scale reactions.[3]

Q2: How can I prevent carbocation rearrangement during the Ritter reaction?

A2: Carbocation rearrangements occur to form a more stable carbocation.[1] To minimize this, you can:

  • Use substrates that form highly stable carbocations initially (e.g., tertiary or benzylic alcohols), reducing the driving force for rearrangement.[4][5]

  • Employ milder reaction conditions, such as lower temperatures and less harsh acid catalysts (e.g., formic acid or some Lewis acids), which can reduce the lifetime of the carbocation and its opportunity to rearrange.[6][7]

Q3: What is the role of the acid catalyst in by-product formation?

A3: The acid catalyst is crucial for generating the carbocation intermediate.[8] However, strong and corrosive acids like sulfuric acid can promote side reactions such as elimination (alkene formation) and polymerization.[9] Using milder Brønsted or Lewis acids can lead to higher selectivity and reduced by-product formation.[10]

Q4: Can the choice of solvent influence the formation of by-products?

A4: Yes, the solvent can influence the reaction. While the nitrile itself often serves as the solvent, using co-solvents can sometimes be beneficial. For instance, using a non-nucleophilic solvent can prevent its participation in the reaction. The use of greener solvent systems, like deep eutectic solvents, has also been explored to improve reaction efficiency and reduce waste.[11]

Q5: At what temperature should I run my Ritter reaction to minimize by-products?

A5: Generally, lower temperatures are preferred to minimize side reactions like elimination and rearrangement.[12] However, the optimal temperature depends on the substrate and catalyst. It is advisable to start at a low temperature (e.g., 0 °C) and gradually warm the reaction mixture while monitoring its progress.[4] Some modern protocols with milder catalysts may require heating, but careful optimization is key.[9]

Troubleshooting Guide

Problem: My reaction is producing a significant amount of alkene by-product.

  • Cause: The carbocation intermediate is undergoing elimination (E1 reaction) instead of being trapped by the nitrile. This is more common with less stable carbocations and at higher temperatures.

  • Solution:

    • Lower the reaction temperature: Perform the reaction at 0 °C or even lower to favor the nucleophilic addition over elimination.

    • Use a less corrosive acid: Switch from a strong acid like sulfuric acid to a milder catalyst such as formic acid or a Lewis acid like iron(III) nitrate.[7][9]

    • Increase the concentration of the nitrile: A higher concentration of the nucleophile can help to trap the carbocation more efficiently before it eliminates a proton.

Problem: I am observing the formation of an ether by-product.

  • Cause: The carbocation intermediate is reacting with the starting alcohol, which is also a nucleophile.

  • Solution:

    • Slowly add the alcohol: Add the alcohol dropwise to a solution of the nitrile and acid. This keeps the concentration of the alcohol low at any given time, reducing the chance of it competing with the nitrile.

    • Use the nitrile as the solvent: A large excess of the nitrile will outcompete the alcohol for the carbocation.

    • Consider adding a small amount of water: In some systems, a controlled amount of water can help to hydrolyze any formed ether back to the alcohol, which can then re-enter the reaction pathway.[12]

Problem: The NMR of my product suggests a rearranged amide.

  • Cause: The initially formed carbocation is rearranging to a more stable carbocation via a hydride or alkyl shift before being trapped by the nitrile.[1]

  • Solution:

    • Choose a substrate that forms a stable carbocation: Tertiary and benzylic alcohols are less prone to rearrangement as they already form stable carbocations.[5]

    • Employ milder reaction conditions: As with alkene formation, lower temperatures and milder acids can reduce the likelihood of rearrangement.

Problem: The reaction mixture is turning dark and viscous, and I am getting a low yield of the desired amide.

  • Cause: Polymerization of the nitrile can occur, especially under strongly acidic conditions and at higher temperatures.[6][7]

  • Solution:

    • Use milder conditions: Avoid excessively strong acids and high temperatures.

    • Consider a catalyst that is less prone to promoting polymerization: Formic acid has been shown to be effective in preventing the polymerization of sensitive nitriles like acrylamide.[7]

Data Presentation

Table 1: Effect of Acid Catalyst on the Ritter Reaction of 1-Phenylethanol with Acetonitrile

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
1H₂SO₄ (stoichiometric)Room Temp2475[9] (general principle)
2Fe(NO₃)₃·9H₂O (100)80399[9]
3BiBr₃ (10)1204885[12] (related substrate)
4Amberlyst®-15(H)80-Good[12] (related substrate)
5Formic Acid (solvent)Reflux5-680-90 (for benzhydrol)[6][7]

Table 2: Optimization of Fe(NO₃)₃·9H₂O Catalyst Loading for the Ritter Reaction of 1-Phenylethanol

EntryCatalyst Loading (mmol)Temperature (°C)Time (h)GC Yield (%)
10.37580389.4
20.50080398.8
30.62580394.6
Conditions: 1-phenylethanol (0.5 mmol), CH₃CN (3 mL). Data from[9].

Experimental Protocols

General Protocol for Minimizing By-products in the Ritter Reaction
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the nitrile (which can also serve as the solvent, typically in large excess).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid, formic acid, or a Lewis acid) to the stirred nitrile.

  • Substrate Addition: Add the alcohol or alkene dropwise to the reaction mixture over a period of 15-30 minutes to maintain a low concentration of the substrate.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-water.

  • Work-up: Neutralize the acidic solution with a base (e.g., saturated aqueous Na₂CO₃ or NaOH solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[4]

Detailed Protocol: Synthesis of N-tert-butylbenzamide

This protocol is adapted from a representative experimental procedure.[13]

  • Reagent Preparation: In a 5-mL Erlenmeyer flask, thoroughly mix 0.50 mL of benzonitrile (4.9 mmol) and 0.50 mL of tert-butyl alcohol (5.3 mmol).

  • Cooling and Acid Addition: Cool the mixture in an ice-water bath to 0 °C. Carefully and dropwise, add 0.50 mL of concentrated H₂SO₄ while swirling the flask to ensure complete mixing.

  • Reaction: Remove the flask from the ice bath and warm it to 40-50 °C in a sand bath. Allow the reaction to proceed for 30 minutes. The mixture will become cloudy and viscous.

  • Quenching and Precipitation: Transfer the reaction mixture into a 25-mL beaker containing chipped ice and water. A white solid product should form.

  • Isolation: Isolate the crude product by vacuum filtration.

  • Purification: Dissolve the crude product in a minimum amount of boiling ethanol. Cool the solution to room temperature and precipitate the purified product by adding distilled water. Isolate the purified N-tert-butylbenzamide by vacuum filtration.

Mandatory Visualizations

Ritter_Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side By-product Formation Alcohol Alcohol Carbocation Carbocation Alcohol->Carbocation + H⁺, - H₂O Nitrilium_Ion Nitrilium_Ion Carbocation->Nitrilium_Ion + R'-CN Alkene Alkene Carbocation->Alkene - H⁺ (Elimination) Rearranged_Carbocation Rearranged_Carbocation Carbocation->Rearranged_Carbocation Hydride/Alkyl Shift Ether Ether Carbocation->Ether + R-OH Imidate Imidate Nitrilium_Ion->Imidate + H₂O Amide Amide Imidate->Amide Tautomerization Rearranged_Amide Rearranged_Amide Rearranged_Carbocation->Rearranged_Amide + R'-CN, + H₂O

Caption: Ritter reaction mechanism showing the main pathway to the amide product and common side reactions leading to by-products.

Experimental_Workflow start Start setup Reaction Setup (Nitrile, Flask, Stir Bar) start->setup cool Cool to 0 °C setup->cool add_catalyst Slowly Add Acid Catalyst cool->add_catalyst add_substrate Dropwise Addition of Alcohol/Alkene add_catalyst->add_substrate monitor Monitor Reaction (TLC/GC-MS) add_substrate->monitor quench Quench with Ice-Water monitor->quench workup Neutralize and Extract quench->workup purify Dry, Concentrate, and Purify workup->purify end End (Pure Amide) purify->end

Caption: General experimental workflow for the Ritter reaction, emphasizing steps to control the reaction and minimize by-products.

Troubleshooting_Logic outcome Low Yield or Impure Product? alkene Alkene By-product? outcome->alkene Yes rearranged Rearranged Product? alkene->rearranged No sol_alkene Lower Temp Milder Acid Increase [Nitrile] alkene->sol_alkene Yes ether Ether By-product? rearranged->ether No sol_rearranged Use Stable Carbocation Precursor Milder Conditions rearranged->sol_rearranged Yes sol_ether Slow Substrate Addition Use Nitrile as Solvent ether->sol_ether Yes

Caption: A troubleshooting decision tree for common issues encountered in the Ritter reaction.

References

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-2-methylpropanamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-hydroxy-2-methylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The primary and most established method for synthesizing this compound is the condensation reaction between 2-hydroxy-2-methylpropanoic acid and ammonia or its derivatives, such as ammonium hydroxide.[1] This method is often preferred for its straightforward approach. Another viable route, particularly for industrial-scale production, is the hydration of acetone cyanohydrin.[2]

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula is C₄H₉NO₂, and its molecular weight is approximately 103.12 g/mol .[1][3][4][5]

Q3: What are the typical physical properties of this compound?

A3: It is typically a white to off-white crystalline powder.[3][6] Key physical data is summarized in the table below.

Q4: What analytical techniques are recommended for quality control and purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of the final product and quantifying impurities.[7] Mass Spectrometry (MS), especially high-resolution mass spectrometry (HRMS), is vital for confirming the molecular weight and elemental composition.[1]

Troubleshooting Guide

Low Reaction Yield

Q: We are experiencing low yields in our scale-up synthesis. What are the potential causes and how can we address them?

A: Low yields during the scale-up of amide synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The direct condensation of a carboxylic acid and an amine can be slow and reversible.

    • Solution: Ensure efficient water removal. In a larger-scale reaction, azeotropic distillation with a suitable solvent (e.g., o-xylene) can be effective.[8] Also, verify that the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. A typical laboratory protocol might involve refluxing at around 70°C for several hours.[1]

  • Reagent Quality: The purity of starting materials (2-hydroxy-2-methylpropanoic acid and ammonia source) is critical.

    • Solution: Use high-purity reagents and ensure they have not degraded during storage. Perform analytical checks on starting materials before beginning the synthesis.

  • Acid-Base Neutralization: Carboxylic acids and amines can form a non-reactive ammonium salt.[9]

    • Solution: While this reaction is typically driven by heat to form the amide, ensure the reaction temperature is sufficient to overcome this initial salt formation and drive the dehydration process.

  • Sub-optimal Catalyst Performance: If using a catalyst to facilitate dehydration, its activity might be compromised.[1]

    • Solution: Ensure the catalyst (e.g., a catalytic amount of sulfuric acid) is fresh and used in the correct proportion.[1] For larger scales, even distribution of the catalyst is important.

Product Purity Issues

Q: Our final product is showing significant impurities. What are the likely side products and what purification strategies are effective?

A: Impurities can arise from unreacted starting materials or side reactions.

  • Common Impurities:

    • Unreacted 2-hydroxy-2-methylpropanoic acid: This is a common impurity if the reaction does not go to completion.

    • Side products from overheating: Excessive temperatures can lead to decomposition or side reactions.

  • Purification Strategies:

    • Recrystallization: This is a highly effective method for purifying crystalline solids like this compound. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

    • Chromatography: For removing impurities with similar solubility profiles, column chromatography may be necessary, although this can be less practical for very large quantities.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₄H₉NO₂[1][3][4]
Molecular Weight103.12 g/mol [1][3][4][5]
AppearanceWhite to off-white crystalline powder[3][6]
Melting Point98 - 109 °C[3][6]
Boiling Point137 °C (at 3 torr)[6]
CAS Number13027-88-8[4][5][6]

Experimental Protocols

Protocol 1: Scale-up Synthesis via Direct Amidation

This protocol describes the synthesis of this compound from 2-hydroxy-2-methylpropanoic acid and ammonium hydroxide.

Materials:

  • 2-hydroxy-2-methylpropanoic acid

  • Ammonium hydroxide (28-30% solution)

  • Ethanol

  • Sulfuric acid (catalytic amount)

  • Toluene (for azeotropic removal of water, optional)

  • Round-bottom flask equipped with a reflux condenser and Dean-Stark trap (if using toluene)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a suitably sized round-bottom flask, dissolve 2-hydroxy-2-methylpropanoic acid in ethanol.

  • Slowly add an excess of ammonium hydroxide solution to the flask while stirring.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • If using azeotropic distillation, add toluene to the mixture.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for several hours.[1] Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane mixture).

  • Filter the purified crystals, wash with a cold solvent, and dry under a vacuum.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a general framework for analyzing the purity of this compound. Method optimization will be required.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample of this compound dissolved in the mobile phase

Procedure:

  • Prepare the mobile phase by mixing water and acetonitrile. A common starting point for isocratic elution is a 70:30 ratio of acetonitrile to water.[7] Formic acid is added to improve peak shape and ionization efficiency for LC-MS compatibility.[7]

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to a wavelength where the amide bond absorbs (e.g., ~210-220 nm).

  • Prepare a standard solution of your product at a known concentration (e.g., 1 mg/mL).

  • Inject a small volume (e.g., 10-20 µL) of the sample onto the column.[7]

  • Run the analysis and record the chromatogram. The purity can be calculated based on the relative peak area of the main product peak.

Visualizations

Synthesis_Workflow Start Starting Materials (2-Hydroxy-2-methylpropanoic acid, Ammonia Source) Reaction Reaction Setup (Solvent, Catalyst, Heat/Reflux) Start->Reaction Monitoring In-Process Control (TLC / HPLC) Reaction->Monitoring Monitor Progress Workup Work-up (Solvent Removal) Reaction->Workup Reaction Complete Monitoring->Reaction Purification Purification (Recrystallization) Workup->Purification FinalProduct Final Product (this compound) Purification->FinalProduct QC Quality Control (HPLC, MS, Purity Check) FinalProduct->QC QC->Purification Fails Specs Release Release for Preclinical Studies QC->Release Meets Specs Troubleshooting_Low_Yield Problem Problem: Low Reaction Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Poor Reagent Quality? Problem->Cause2 Cause3 Sub-optimal Conditions? Problem->Cause3 Solution1a Increase reaction time Cause1->Solution1a Yes Solution1b Ensure efficient water removal (e.g., Azeotropic Distillation) Cause1->Solution1b Yes Solution2 Verify purity of starting materials (NMR, Titration) Cause2->Solution2 Yes Solution3a Verify temperature Cause3->Solution3a Yes Solution3b Check catalyst activity/amount Cause3->Solution3b Yes

References

improving the efficiency of amidase-catalyzed hydrolysis of amides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amidase-catalyzed hydrolysis of amides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for my amidase reaction?

The optimal pH for amidase activity can vary significantly depending on the source of the enzyme. Most microbial amidases exhibit optimal activity in the neutral to alkaline range, typically between pH 7.0 and 9.5.[1][2] For example, the amidase from Bacillus sp. APB-6 shows maximum acyl transfer activity at pH 9.5, while a novel thermostable amidase, Xam, is optimally active at pH 9.0.[3] It is crucial to determine the optimal pH for your specific enzyme empirically.

Q2: How does temperature affect the efficiency of the hydrolysis?

Temperature has a dual effect on amidase-catalyzed reactions. As the temperature increases, the reaction rate generally increases until it reaches an optimum. Beyond this temperature, the enzyme's stability decreases rapidly, leading to a loss of activity.[1][4][5] For instance, human thrombin's amidase activity peaks at 45°C, while a thermostable amidase from Aspergillus fumigatus shows optimal activity at 70°C.[1][6]

Q3: My reaction rate is decreasing over time. What could be the cause?

A decrease in reaction rate can be attributed to several factors:

  • Enzyme Instability: The enzyme may be unstable under the reaction conditions (pH, temperature, solvent). Consider adding stabilizing agents like glycerol or polyethylene glycol (PEG).[1][4]

  • Product Inhibition: The carboxylic acid or ammonia product of the hydrolysis may be inhibiting the enzyme.[7]

  • Substrate Inhibition: High concentrations of the amide substrate can sometimes inhibit the enzyme's activity.[7]

Q4: How can I improve the enantioselectivity of my amidase?

Improving enantioselectivity is a common goal in chiral synthesis. Several protein engineering strategies can be employed:

  • Directed Evolution: This involves creating libraries of enzyme variants through random mutagenesis and screening for mutants with improved enantioselectivity.[8][9][10]

  • Site-Directed Mutagenesis: If the enzyme's structure is known, specific amino acid residues in the active site can be mutated to enhance stereoselectivity. For example, a mutation at the β24 position of penicillin G acylase dramatically improved its diastereomeric excess.[11]

  • Machine Learning: Computational approaches and machine learning models can predict beneficial mutations for improving enantioselectivity, guiding rational protein engineering efforts.[12][13][14]

Q5: What are the options for reusing my amidase enzyme?

Enzyme immobilization is a key strategy for improving reusability and reducing costs in industrial applications.[15] Immobilizing the amidase on a solid support allows for easy separation from the reaction mixture and reuse in multiple batches. Common supports include graphene oxide, mesoporous silica, and polymers.[16][17][18]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Enzyme Activity 1. Incorrect pH or temperature.1. Optimize pH and temperature for your specific amidase (see Table 1).
2. Enzyme denaturation.2. Ensure proper storage conditions. Add stabilizing agents like glycerol.[1][4]
3. Presence of inhibitors (e.g., metal ions, thiol reagents).[19]3. Check for and remove potential inhibitors from the reaction mixture.
Reaction Stops Before Completion 1. Product inhibition.[7]1. Consider in-situ product removal or using a fed-batch approach to keep product concentration low.
2. Enzyme inactivation over time.2. Immobilize the enzyme to improve stability.[16][18] Add fresh enzyme partway through the reaction.
Poor Enantioselectivity 1. Sub-optimal reaction conditions.1. Optimize temperature and pH, as these can influence enantioselectivity.
2. Inherent property of the wild-type enzyme.2. Employ directed evolution or site-directed mutagenesis to create more selective variants.[8][11]
Difficulty Separating Enzyme 1. Enzyme is in a soluble form.1. Immobilize the enzyme on a solid support for easy recovery.[17][20]

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for Various Amidases

Amidase SourceOptimal pHOptimal Temperature (°C)Reference(s)
Human Thrombin~9.545[1][4]
Aspergillus fumigatus5.070[6]
Bacillus sp. APB-69.555[3]
Xinfangfangia sp. DLY26 (Xam)9.060[2]
Pseudomonas syringae (PsyPAH)7.035[21]

Table 2: Improvement of Amidase Properties through Engineering

Engineering StrategyTarget PropertyEnzyme/OrganismImprovementReference
Directed EvolutionAmidase ActivityPseudomonas aeruginosa lipase2-fold increase in molecular activity[8]
Site-Directed MutagenesisDiastereoselectivityPenicillin G Acylased.e.(R) improved from 37% to 98%[11]
Gene Site Saturation MutagenesisCatalytic EfficiencyPseudomonas aeruginosa amidase10-fold increase for 2-chloronicotinamide hydrolysis[22]
Immobilization on Graphene OxideActivity RecoveryAmidaseIncreased from 67.8% to 85.3%[16][18]

Experimental Protocols

Protocol 1: General Assay for Amidase Activity

This protocol describes a common method for determining amidase activity by measuring the release of ammonia.

Materials:

  • Amidase enzyme solution

  • Amide substrate solution (e.g., 10 mM in buffer)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Phenate solution (freshly prepared)

  • Sodium hypochlorite solution (2.5%)

  • Manganese chloride solution (25 µM)

  • Ammonium sulfate standards

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube containing the amide substrate in the appropriate buffer.

  • Pre-incubate the mixture at the desired temperature (e.g., 35°C).[21]

  • Initiate the reaction by adding the amidase enzyme solution.

  • After a specific time interval (e.g., 5-15 minutes), stop the reaction by adding the phenate solution.[21]

  • Add sodium hypochlorite and manganese chloride solutions.

  • Incubate the mixture at 70°C for 40 minutes to allow for color development.[21]

  • Measure the absorbance at 625 nm.

  • Determine the ammonia concentration by comparing the absorbance to a standard curve prepared with ammonium sulfate.

Protocol 2: High-Throughput Fluorophoric Assay for Amidase Activity

This protocol is suitable for screening enzyme libraries for amidase activity.[23][24][25]

Materials:

  • Amidase enzyme source (e.g., cell lysates)

  • Amide substrate solution (e.g., 20 mM in DMSO)

  • 4-nitro-7-chloro-benzo-2-oxa-1,3-diazole (NBD-Cl) solution (e.g., 40 mM in DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Microtiter plate reader

Procedure:

  • In a 96-well microtiter plate, add the phosphate buffer.

  • Add the amide substrate solution and the NBD-Cl solution to each well.

  • Start the reaction by adding the enzyme solution or cell lysate.

  • Monitor the increase in fluorescence (excitation ~485 nm, emission ~538 nm) or absorbance (~475 nm) over time.[23][25]

  • The rate of change in signal is proportional to the amidase activity.

Visualizations

Directed_Evolution_Workflow start Wild-Type Amidase Gene mutagenesis Random Mutagenesis (e.g., error-prone PCR) start->mutagenesis library Gene Variant Library mutagenesis->library expression Expression in Host (e.g., E. coli) library->expression screening High-Throughput Screening (e.g., fluorogenic assay) expression->screening hit_id Identify Improved Variants screening->hit_id sequencing Sequence Analysis hit_id->sequencing next_round Use Best Variant for Next Round of Evolution hit_id->next_round final Optimized Amidase sequencing->final next_round->mutagenesis

Caption: Workflow for improving amidase efficiency via directed evolution.

Troubleshooting_Logic problem Low Hydrolysis Efficiency check_conditions Verify Reaction Conditions (pH, Temp, Substrate Conc.) problem->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Optimize Conditions (see Table 1) conditions_ok->adjust_conditions No check_stability Assess Enzyme Stability conditions_ok->check_stability Yes adjust_conditions->check_conditions stability_ok Enzyme Stable? check_stability->stability_ok improve_stability Improve Stability (Immobilization, Additives) stability_ok->improve_stability No check_inhibition Investigate Inhibition (Substrate/Product) stability_ok->check_inhibition Yes improve_stability->check_stability inhibition_present Inhibition Occurring? check_inhibition->inhibition_present mitigate_inhibition Mitigate Inhibition (Fed-batch, Product Removal) inhibition_present->mitigate_inhibition Yes protein_engineering Consider Protein Engineering inhibition_present->protein_engineering No mitigate_inhibition->check_inhibition

Caption: Logical workflow for troubleshooting low amidase hydrolysis efficiency.

References

Technical Support Center: Kinetic Resolution of Racemic Amide Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the kinetic resolution of racemic amide mixtures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the kinetic resolution of racemic amide mixtures?

A1: The kinetic resolution of racemic amides, while a powerful technique for obtaining enantiomerically pure compounds, presents several key challenges. These include achieving high enantioselectivity (high ee), obtaining good yields for both the unreacted substrate and the product, and overcoming slow reaction rates.[1][2] For enzymatic resolutions, factors such as enzyme inhibition by the substrate or product, and the stability of the enzyme under reaction conditions are also significant hurdles.[3][4][5] In chemoenzymatic methods, the compatibility of the racemization catalyst with the enzyme and reaction media is a critical consideration.[6][7]

Q2: How can I improve the enantioselectivity of my kinetic resolution?

A2: Improving enantioselectivity often involves a multi-faceted approach. Screening a variety of catalysts or enzymes is a crucial first step, as the catalyst-substrate interaction is key to chiral recognition.[8] Optimizing reaction parameters such as temperature, solvent, and pH (for enzymatic reactions) can significantly impact enantioselectivity.[9][10] For enzymatic resolutions, lowering the temperature can sometimes enhance selectivity, although it may decrease the reaction rate.[9][10] In some cases, modifying the substrate, for instance by altering the acyl group in an acylation reaction, can also lead to better results.[6]

Q3: My reaction is very slow. What can I do to increase the rate?

A3: To increase the reaction rate, consider the following:

  • Increase Temperature: For many chemical reactions, increasing the temperature will increase the rate.[9][10] However, for enzymatic resolutions, be cautious not to exceed the enzyme's optimal temperature range to avoid denaturation.[9][10]

  • Increase Catalyst/Enzyme Concentration: A higher concentration of the catalyst or enzyme will generally lead to a faster reaction, assuming the substrate is not limiting.[9][11]

  • Optimize pH: For enzymatic reactions, ensure the pH of the medium is at the optimal level for the specific enzyme's activity.[9][10]

  • Agitation: Proper mixing is crucial to ensure efficient mass transfer between the reactants and the catalyst.

Q4: What is substrate inhibition and how can I address it?

A4: Substrate inhibition occurs when the reaction rate decreases at high substrate concentrations.[3][5][12] This can happen when two substrate molecules bind to the enzyme, blocking its activity.[12] To address this, you can try lowering the initial substrate concentration.[13] It is also possible that the inhibition is caused by the substrate binding to the enzyme-product complex, preventing product release.[5] In such cases, optimizing reaction conditions or enzyme engineering might be necessary.

Q5: How does product inhibition affect my kinetic resolution?

A5: Product inhibition happens when the product of the reaction binds to the enzyme and reduces its activity.[14] This is a common issue in reversible reactions.[15][16] As the product concentration increases over time, the reaction rate slows down and may even stop before reaching the desired conversion. To mitigate product inhibition, one strategy is the in situ removal of the product as it is formed.[15][16] This can be achieved through techniques like precipitation, extraction, or using a packed-bed reactor in a continuous flow setup.[17]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)
Possible Cause Troubleshooting Step
Inappropriate catalyst or enzymeScreen a library of different catalysts or enzymes (e.g., various lipases, proteases).[8]
Suboptimal reaction temperatureSystematically vary the reaction temperature. Lower temperatures often increase enantioselectivity.[9]
Incorrect solventTest a range of solvents with different polarities and properties.
Suboptimal pH (enzymatic)Determine the optimal pH for your enzyme and buffer the reaction mixture accordingly.[9][10]
Racemization of product or starting materialCheck the stability of the enantiomers under the reaction conditions in the absence of the catalyst.
Issue 2: Low Yield or Conversion
Possible Cause Troubleshooting Step
Poor catalyst/enzyme activityIncrease catalyst/enzyme loading.[11] Ensure the catalyst/enzyme is active and has been stored correctly.
Short reaction timeMonitor the reaction over a longer period to ensure it has reached completion.
Product inhibitionConsider methods for in situ product removal.[15][16]
Reversible reactionIf the reaction is reversible, try to shift the equilibrium by removing one of the products.[15]
Catalyst deactivationInvestigate potential sources of catalyst deactivation, such as impurities in the starting materials or solvent.
Issue 3: Inconsistent Results
Possible Cause Troubleshooting Step
Inaccurate measurement of reagentsDouble-check all measurements and ensure balances and other equipment are properly calibrated.
Variations in starting material qualityUse starting materials from the same batch or re-purify if necessary.
Inconsistent reaction conditionsEnsure consistent temperature, stirring rate, and other parameters between experiments.
Difficulty in determining enantiomeric excessValidate your analytical method (e.g., chiral HPLC, NMR with a chiral solvating agent) with known standards.[18][19]

Experimental Protocols

General Protocol for Enzymatic Kinetic Resolution of a Racemic Amide

This protocol provides a general framework. Specific conditions will need to be optimized for each substrate and enzyme combination.

  • Enzyme Preparation: Dissolve the chosen lipase (e.g., Candida antarctica lipase B, CALB) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[13]

  • Reaction Setup: In a temperature-controlled vessel, dissolve the racemic amide and the acylating agent (e.g., ethyl acetate) in an appropriate organic solvent (e.g., toluene).[20]

  • Initiation: Add the enzyme solution to the reaction mixture to initiate the resolution.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining substrate and the formed product using chiral HPLC or GC.

  • Termination: Once the desired conversion (typically close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.

  • Workup and Purification: Quench the reaction and extract the product and remaining substrate. Purify the components using standard techniques like column chromatography.

Data Presentation: Example of Reaction Optimization

The following table illustrates how to present data from experiments to optimize reaction conditions for the kinetic resolution of a hypothetical racemic amide.

Entry Enzyme Solvent Temperature (°C) Time (h) Conversion (%) eesubstrate (%) eeproduct (%)
1CALBToluene302448>9995
2CALBHexane3024459892
3CALBToluene401650>9996
4PPLToluene3024358580

CALB: Candida antarctica lipase B; PPL: Porcine pancreatic lipase.

Visualizations

Troubleshooting_Low_Enantioselectivity Start Low Enantioselectivity (ee) Catalyst Screen Different Catalysts/Enzymes Start->Catalyst Temp Optimize Temperature (Often Lower) Start->Temp Solvent Screen Different Solvents Start->Solvent pH Optimize pH (for Enzymes) Start->pH Improved Enantioselectivity Improved Catalyst->Improved NotImproved Still Low ee Catalyst->NotImproved Temp->Improved Temp->NotImproved Solvent->Improved Solvent->NotImproved pH->Improved pH->NotImproved ConsiderSubstrate Consider Substrate Modification NotImproved->ConsiderSubstrate

Caption: Troubleshooting workflow for low enantioselectivity.

Experimental_Workflow_Kinetic_Resolution cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis RacemicAmide Racemic Amide ReactionMix Combine & Stir at Controlled Temp RacemicAmide->ReactionMix Catalyst Chiral Catalyst /Enzyme Catalyst->ReactionMix Solvent Solvent & Reagents Solvent->ReactionMix Monitoring Monitor Conversion & ee (e.g., HPLC) ReactionMix->Monitoring Quench Quench Reaction (at ~50% conversion) Monitoring->Quench Separate Separate Products Quench->Separate Analyze Analyze Purity & ee Separate->Analyze

Caption: General experimental workflow for kinetic resolution.

References

Technical Support Center: Analysis of 2-Hydroxy-2-methylpropanamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-hydroxy-2-methylpropanamide in biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound in biological samples?

A1: The primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, selectivity, and suitability for polar compounds. GC-MS can also be used, but may require derivatization to improve the volatility and thermal stability of the analyte.

Q2: Which sample preparation method is most suitable for extracting this compound from plasma or serum?

A2: The choice of sample preparation method depends on the required level of cleanliness and the concentration of the analyte. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method suitable for initial method development and high-throughput screening. However, it may result in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but requires careful optimization of the extraction solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be used to concentrate the analyte, leading to lower limits of quantification. SPE is recommended for methods requiring high sensitivity and accuracy.

Q3: What are typical LC-MS/MS parameters for the analysis of this compound?

A3: Below are suggested starting parameters for an LC-MS/MS method. These will likely require further optimization for your specific instrumentation and application.

ParameterRecommended Setting
LC Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC for polar compounds
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (Q1): 104.1 m/z (M+H)+; Product Ions (Q3): 86.1 m/z, 58.1 m/z (for quantification and qualification)
Internal Standard A stable isotope-labeled version of the analyte (e.g., this compound-d6) is highly recommended.

Q4: Is derivatization necessary for GC-MS analysis of this compound?

A4: Yes, derivatization is generally required to analyze this compound by GC-MS. The hydroxyl and amide groups make the molecule polar and less volatile. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach to increase volatility and improve chromatographic peak shape.[1]

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) in LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For an amide, a slightly acidic pH (e.g., with 0.1% formic acid) is usually a good starting point.
Secondary Interactions with Column Ensure the column is appropriate for the analyte. If using a C18 column, consider a column with end-capping. Alternatively, a HILIC column might provide better peak shape for this polar compound.
Contaminated Guard Column or Column Replace the guard column. If the problem persists, flush the analytical column or replace it.

Problem 2: Low recovery of this compound during sample preparation.

Possible Cause Troubleshooting Step
Inefficient Protein Precipitation Ensure the ratio of organic solvent to sample is optimal (typically 3:1 or 4:1 acetonitrile:plasma). Also, ensure thorough vortexing and adequate centrifugation time and speed.
Poor Analyte Extraction in LLE Experiment with different organic solvents of varying polarity (e.g., ethyl acetate, methyl tert-butyl ether). Adjusting the pH of the aqueous phase can also improve extraction efficiency.
Breakthrough or Incomplete Elution in SPE For SPE, ensure the sorbent type is appropriate. For a polar compound, a mixed-mode or polymeric sorbent might be more effective than a standard C18. Optimize the wash and elution solvent strengths.

Problem 3: High matrix effects (ion suppression or enhancement).

Possible Cause Troubleshooting Step
Co-elution of Matrix Components Modify the LC gradient to better separate the analyte from interfering matrix components. A longer, shallower gradient can improve resolution.
Insufficient Sample Cleanup Improve the sample preparation method. If using protein precipitation, consider switching to LLE or SPE for a cleaner extract.[2]
Phospholipid Contamination If working with plasma or serum, phospholipids are a common source of ion suppression. Use a phospholipid removal plate or a sample preparation method specifically designed to remove them.

Problem 4: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Ensure all samples and standards are treated identically. Pay close attention to timing, temperature, and vortexing steps.[3]
Evaporation of Solvent If samples are left open for extended periods, solvent evaporation can concentrate the analyte. Keep vials capped whenever possible.
Instrument Instability Check the stability of the LC-MS/MS system by repeatedly injecting a standard solution. If there is drift, the instrument may require cleaning or maintenance.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
  • Sample Preparation (Solid-Phase Extraction)

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

    • Pre-treat 100 µL of plasma sample by adding 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis

    • Utilize the parameters outlined in the FAQ section (A3).

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: GC-MS Analysis of this compound in Urine
  • Sample Preparation (Liquid-Liquid Extraction and Derivatization)

    • To 200 µL of urine, add 20 µL of internal standard solution and 50 µL of 1M ammonium hydroxide.

    • Add 1 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI).

    • MS Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Quantitative Data Summary

The following tables present illustrative performance data for the described LC-MS/MS method.

Table 1: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N > 10
Upper Limit of Quantification (ULOQ) 1000 ng/mL-
Intra-day Precision (%CV) < 10%≤ 15%
Inter-day Precision (%CV) < 12%≤ 15%
Accuracy (% bias) ± 8%± 15%

Table 2: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
Low (3 ng/mL) 88.595.2
Medium (100 ng/mL) 91.293.8
High (800 ng/mL) 90.596.1

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_receipt Sample Receipt & Logging sample_storage Storage at -80°C sample_receipt->sample_storage sample_prep Sample Preparation (e.g., SPE) sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Integration lcms_analysis->data_processing data_review Data Review & QC data_processing->data_review report_generation Report Generation data_review->report_generation

Caption: General experimental workflow for the analysis of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-hydroxy-2- methylpropanamide hydroxylation Hydroxylated Metabolite parent->hydroxylation CYP450 oxidation Oxidized Metabolite parent->oxidation ADH/ALDH glucuronide Glucuronide Conjugate hydroxylation->glucuronide UGTs sulfate Sulfate Conjugate oxidation->sulfate SULTs

Caption: Hypothetical metabolic pathway for this compound.

References

optimizing storage conditions for 2-hydroxy-2-methylpropanamide to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the storage conditions for 2-hydroxy-2-methylpropanamide and preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

A1: this compound is known to be hygroscopic.[1] Therefore, it is crucial to store it in a tightly sealed container in a dry environment to prevent moisture absorption, which can lead to hydrolysis. For general laboratory use, storage at room temperature is often recommended.[1][2] Always refer to the supplier's specific instructions upon receipt of the compound.[3]

Q2: What are the potential degradation pathways for this compound?

A2: Like other amides, this compound is susceptible to degradation through several pathways, primarily hydrolysis and thermal degradation.[4][5]

  • Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield 2-hydroxy-2-methylpropanoic acid and ammonia.[3][5][6]

  • Thermal Degradation: At elevated temperatures, amides can undergo decomposition. While generally stable up to 160°C, the specific decomposition temperature depends on the molecule's structure.[4] Degradation can involve dehydration to form a nitrile or other cleavage reactions.[7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodecomposition of amides, often through Norrish Type I or Type II reactions, leading to the formation of various radical species and subsequent smaller molecules.[3]

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

A3: Degradation can be confirmed by analyzing the purity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate degradation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Problem: Loss of potency or unexpected experimental results.

This could be due to the degradation of your this compound stock.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Suspected Degradation check_storage 1. Review Storage Conditions - Temperature - Humidity - Light Exposure - Container Seal start->check_storage analyze_purity 2. Analyze Sample Purity (e.g., HPLC, NMR) - Assess purity - Identify unknown peaks check_storage->analyze_purity degraded Degradation Confirmed? analyze_purity->degraded not_degraded Purity is High (>95%) degraded->not_degraded No identify_degradants 3. Characterize Degradation Products (e.g., LC-MS, GC-MS) - Determine structure of impurities degraded->identify_degradants Yes other_issues Investigate other experimental parameters (e.g., reagents, protocol) not_degraded->other_issues determine_cause 4. Determine Cause of Degradation - Compare degradation profile with forced degradation studies identify_degradants->determine_cause optimize_storage 5. Optimize Storage Conditions - Implement changes based on findings (e.g., desiccator, amber vial, lower temp.) determine_cause->optimize_storage end End: Optimized Storage Protocol optimize_storage->end

Caption: Troubleshooting workflow for identifying and addressing degradation of this compound.

Data on Storage and Degradation Conditions

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)Generally stable at ambient temperatures.[1][2] Avoid excessive heat.
Humidity Dry (Low Humidity)The compound is hygroscopic; moisture can cause hydrolysis.[1] Store with a desiccant if necessary.
Light Protect from LightStore in an amber vial or in the dark to prevent potential photodegradation.[3]
Container Tightly SealedPrevents exposure to moisture and atmospheric contaminants.
Atmosphere Inert gas (e.g., Argon, Nitrogen)For long-term storage, an inert atmosphere can prevent oxidative degradation.

Table 2: Suggested Conditions for a Forced Degradation Study

Forced degradation studies can help identify potential degradation products and pathways.[8][9] A target degradation of 5-20% is often suitable.[10]

Stress ConditionSuggested ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80°C)Hydrolysis of the amide bond.
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60-80°C)Hydrolysis of the amide bond.
Oxidation 3% H₂O₂, room temperatureOxidation of the tertiary alcohol or other susceptible sites.
Thermal Dry heat (e.g., 10°C increments above accelerated stability testing temperature)Dehydration, cleavage of C-C or C-N bonds.[4]
Photochemical Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage (e.g., Norrish Type I).[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 0.1 M NaOH.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 80°C for a specified time. After cooling, neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified time, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for a specified time. Dissolve the stressed sample in the initial solvent for analysis.

    • Photodegradation: Expose the stock solution and solid sample to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Characterize the major degradation products using techniques like LC-MS or GC-MS to elucidate their structures.

Visualizations

Predicted Degradation Pathway

DegradationPathway parent This compound hydrolysis_product 2-Hydroxy-2-methylpropanoic Acid + Ammonia parent->hydrolysis_product Hydrolysis (H₂O, H⁺ or OH⁻) thermal_product 2-Cyano-2-propanol + Water parent->thermal_product Thermal Degradation (Heat, -H₂O)

Caption: Predicted primary degradation pathways for this compound.

Logical Relationship for Optimizing Storage Conditions

StorageOptimization goal Goal: Maximize Stability prevent_hydrolysis Prevent Hydrolysis goal->prevent_hydrolysis prevent_thermal Prevent Thermal Degradation goal->prevent_thermal prevent_photo Prevent Photodegradation goal->prevent_photo control_temp Control Temperature (Store at Room Temp.) control_humidity Control Humidity (Use Desiccator) control_light Control Light (Use Amber Vials) prevent_hydrolysis->control_humidity prevent_thermal->control_temp prevent_photo->control_light

Caption: Logical approach to optimizing storage conditions by controlling key environmental factors.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxy-2-Methylpropanamide-Based Scaffolds and Other Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics that exhibit tissue-selective anabolic effects, offering the potential for treating a range of conditions from muscle wasting diseases to osteoporosis with fewer side effects than traditional anabolic steroids.[1][2] The chemical scaffold of a SARM is a critical determinant of its potency, selectivity, and overall pharmacological profile. This guide provides an objective comparison of SARMs derived from the 2-hydroxy-2-methylpropanamide scaffold, a key feature of the aryl-propionamide class, with other prominent SARM scaffolds.[3][4]

Quantitative Comparison of SARM Scaffolds

The efficacy and safety of a SARM are often initially assessed by its anabolic and androgenic activities, typically determined in preclinical models. The following table summarizes key quantitative data for representative compounds from different chemical scaffolds.

Scaffold ClassRepresentative CompoundAndrogen Receptor Binding Affinity (Ki, nM)Anabolic Activity (Levator Ani)Androgenic Activity (Prostate/Seminal Vesicles)Anabolic/Androgenic Ratio
Aryl-Propionamide S-231.7[5]HighModerateFavorable
Aryl-Propionamide Ostarine (MK-2866)~3.8ModerateLowHigh
Quinolinone LGD-4033 (Ligandrol)~1.0[6]HighLowVery High[7]
Bicyclic Hydantoin BMS-5649290.43HighLowHigh
Thiophene-pyrrolidin-2-one RAD-140 (Testolone)7Very HighLow~90:1[8]

Note: Data is compiled from various preclinical studies and may not be directly comparable due to differences in experimental conditions. The anabolic/androgenic ratio is a key indicator of tissue selectivity. A higher ratio signifies greater anabolic effect with less androgenic side effects.

Core Scaffold Structures

The chemical diversity of SARM scaffolds is a key factor in their varied pharmacological profiles. Below are the representative structures of the compared scaffolds.

  • This compound (Aryl-Propionamide Scaffold): This scaffold is a cornerstone of many potent SARMs, including S-23. The core structure allows for various substitutions on the aromatic rings, which significantly influences binding affinity and efficacy.[3][4]

  • Quinolinone Scaffold: Represented by compounds like LGD-4033, this scaffold has demonstrated high anabolic potency in muscle and bone with a favorable safety profile in early clinical trials.[6][7]

  • Bicyclic Hydantoin Scaffold: This class of SARMs, including BMS-564929, is characterized by a rigid bicyclic structure that imparts high affinity for the androgen receptor.

  • Thiophene-pyrrolidin-2-one Scaffold: RAD-140 is a prominent example from this class, known for its high anabolic potency.[8]

Androgen Receptor Signaling Pathway

The tissue-selective action of SARMs is attributed to their unique interactions with the androgen receptor (AR) and its co-regulators in different tissues. Upon entering the cell, a SARM binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes. The specific conformation induced by the SARM-AR complex dictates the recruitment of co-activators or co-repressors, leading to tissue-specific gene expression.[2][9]

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) + HSPs SARM->AR Binding SARM_AR SARM-AR Complex AR->SARM_AR SARM_AR_n SARM-AR Complex SARM_AR->SARM_AR_n Translocation ARE Androgen Response Element (ARE) on DNA SARM_AR_n->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulation Coactivators Co-activators Coactivators->ARE Corepressors Co-repressors Corepressors->ARE Anabolic_Effects Anabolic Effects (Muscle, Bone) Gene_Transcription->Anabolic_Effects Tissue-Specific Expression Androgenic_Effects Androgenic Effects (Prostate, etc.) Gene_Transcription->Androgenic_Effects Tissue-Specific Expression

Caption: SARM signaling pathway.

Experimental Protocols: The Hershberger Assay

The Hershberger assay is a standardized in vivo protocol used to screen compounds for androgenic and anti-androgenic activities.[10][11] It is a crucial preclinical tool for evaluating the tissue selectivity of SARMs.

Objective: To determine the anabolic (muscle growth) and androgenic (prostate and seminal vesicle growth) effects of a test compound.

Experimental Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the androgen-responsive tissues highly sensitive to exogenous compounds.[10]

Procedure:

  • Animal Preparation: Peripubertal male rats are castrated and allowed to recover for a period (typically 7-10 days) to ensure the regression of androgen-dependent tissues.

  • Dosing: The castrated rats are then treated with the test SARM (at various dose levels) or a vehicle control for a consecutive period, typically 10 days. Dosing is usually administered via oral gavage or subcutaneous injection.[12]

  • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and specific androgen-sensitive tissues are carefully dissected and weighed. These include:

    • Anabolic tissue: Levator ani muscle.

    • Androgenic tissues: Ventral prostate and seminal vesicles.[10][11]

  • Data Analysis: The weights of the tissues from the SARM-treated groups are compared to those of the vehicle-treated control group. An increase in the weight of the levator ani muscle indicates anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of the anabolic to androgenic effect is then calculated to determine the tissue selectivity of the SARM.[12]

Comparative Performance and Discussion

SARMs based on the This compound (aryl-propionamide) scaffold, such as S-23, have demonstrated significant anabolic effects.[5] This scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity through modifications of the A- and B-rings.[3][4] While potent, some aryl-propionamide derivatives can exhibit a degree of androgenic activity, as seen with S-23's effect on the prostate in preclinical models.[5]

In comparison, scaffolds like the quinolinone (e.g., LGD-4033) have shown a very high degree of selectivity, with potent anabolic effects in muscle and bone and minimal impact on androgenic tissues in early clinical studies.[6][7] This suggests that the rigid, cyclic structure of the quinolinone core may confer a more favorable conformation for tissue-selective co-regulator recruitment.

The thiophene-pyrrolidin-2-one scaffold of RAD-140 has also demonstrated remarkable anabolic potency, with an exceptionally high anabolic-to-androgenic ratio in preclinical models.[8] This highlights the potential of heterocyclic scaffolds in achieving high tissue selectivity.

Conclusion

The this compound scaffold is a versatile and effective core for the development of potent aryl-propionamide SARMs. However, the field of SARM discovery has evolved to include a diverse range of chemical scaffolds, each with unique properties. Quinolinone and thiophene-pyrrolidin-2-one derivatives, for example, have shown exceptional tissue selectivity in preclinical and, in some cases, clinical settings. The choice of a particular SARM scaffold for therapeutic development will ultimately depend on the desired balance of anabolic potency, tissue selectivity, and overall safety profile for a specific clinical indication. Further head-to-head comparative studies with standardized protocols are necessary to fully elucidate the relative advantages and disadvantages of each scaffold.

References

A Comparative Guide to the Synthesis of 2-Hydroxy-2-Methylpropanamide: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-hydroxy-2-methylpropanamide, a valuable building block in medicinal chemistry and materials science, can be approached through both traditional chemical methods and modern enzymatic catalysis. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical SynthesisEnzymatic Synthesis
Primary Method Hydrolysis of 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin)Biocatalytic hydration of 2-hydroxy-2-methylpropanenitrile
Key Catalyst Manganese dioxide (MnO₂) or strong acids/basesNitrile hydratase (often from Rhodococcus sp.)
Typical Yield 96-99.5%[1]Generally high, often >90% for similar substrates
Reaction Conditions Elevated temperatures (e.g., 45-100°C)[1][2], potentially harsh pHMild conditions (e.g., 25-30°C, neutral pH)[3][4]
Selectivity Can be prone to side reactions and over-hydrolysis to the carboxylic acidHigh chemo- and regioselectivity, minimizing byproducts[5]
Environmental Impact Use of potentially hazardous reagents and generation of inorganic wasteGreener process with biodegradable catalysts and aqueous reaction media
Catalyst Reusability Possible but can require regenerationWhole-cell biocatalysts can often be reused for multiple cycles[3]

Experimental Deep Dive: Protocols and Data

Chemical Synthesis: Manganese Dioxide-Catalyzed Hydrolysis

The chemical synthesis of this compound is commonly achieved through the hydrolysis of its nitrile precursor, 2-hydroxy-2-methylpropanenitrile, also known as acetone cyanohydrin. Manganese dioxide has been demonstrated as an effective heterogeneous catalyst for this transformation, offering good yields and selectivity under controlled conditions.

Experimental Protocol:

  • Catalyst Preparation: Commercially available amorphous manganese dioxide is packed into a column reactor.

  • Reaction Setup: A solution of 2-hydroxy-2-methylpropanenitrile in an aqueous medium (with a co-solvent such as acetone if needed for solubility) is prepared.

  • Reaction Execution: The nitrile solution is passed through the manganese dioxide column at a controlled flow rate and temperature (e.g., 45°C).

  • Workup and Isolation: The output stream from the reactor is collected. The product, this compound, is typically obtained in high purity by simple concentration of the aqueous solution, as the catalyst is heterogeneous and remains in the column.[2]

Quantitative Data Summary:

ParameterValueReference
Substrate2-hydroxy-2-methylpropanenitrile[1]
CatalystManganese (IV) oxide[1]
SolventWater/Acetone[1]
Temperature45°C[1]
Reaction Time7 hours[1]
Yield 96.0% [1]
Purity High (often requires minimal purification) [2]
Enzymatic Synthesis: Whole-Cell Biocatalysis with Rhodococcus sp.

The enzymatic route employs whole microbial cells, typically from the genus Rhodococcus, which are known to possess robust nitrile hydratase activity. This enzyme selectively hydrates the nitrile group to the corresponding amide under mild, aqueous conditions.

Experimental Protocol:

  • Biocatalyst Cultivation: A suitable strain of Rhodococcus (e.g., Rhodococcus rhodochrous) is cultivated in a nutrient-rich medium. The expression of nitrile hydratase may be induced by the addition of a nitrile or amide compound to the culture.

  • Cell Harvesting: The microbial cells are harvested by centrifugation and washed with a buffer (e.g., phosphate buffer, pH 7.0) to remove residual media components.

  • Biotransformation: The washed whole cells are resuspended in a buffered aqueous solution containing 2-hydroxy-2-methylpropanenitrile. The reaction is incubated with gentle agitation at a controlled temperature (e.g., 30°C).

  • Workup and Isolation: After the reaction is complete (monitored by techniques like HPLC or GC), the cells are removed by centrifugation. The supernatant, containing the dissolved this compound, can then be processed for product isolation, often through extraction and crystallization.

Quantitative Data Summary (based on analogous reactions):

ParameterValueReference
BiocatalystWhole cells of Rhodococcus sp.[1][4]
EnzymeNitrile Hydratase[4]
SubstrateHydroxy nitriles[1]
MediumPhosphate buffer (pH 7.0)[3]
Temperature30°C[1]
Conversion Often >99% for susceptible substrates [1]
Product Purity High due to enzyme selectivity [5]

Visualizing the Workflows

To further elucidate the distinct processes of chemical and enzymatic synthesis, the following diagrams illustrate the key steps and relationships within each workflow.

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation ACH 2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin) hydrolysis Catalytic Hydrolysis (45-100°C) ACH->hydrolysis MnO2_catalyst MnO₂ Catalyst Column MnO2_catalyst->hydrolysis concentration Concentration of Aqueous Solution hydrolysis->concentration product This compound concentration->product

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Workup & Isolation cultivation Rhodococcus sp. Cultivation harvesting Cell Harvesting & Washing cultivation->harvesting whole_cells Whole-Cell Biocatalyst harvesting->whole_cells biotransformation Nitrile Hydratase Reaction (e.g., 30°C, pH 7) whole_cells->biotransformation ACH_enz 2-Hydroxy-2-methylpropanenitrile ACH_enz->biotransformation centrifugation Cell Removal (Centrifugation) biotransformation->centrifugation isolation Product Isolation from Supernatant centrifugation->isolation product_enz This compound isolation->product_enz

Caption: Enzymatic synthesis workflow for this compound.

Conclusion

Both chemical and enzymatic methods offer viable pathways to this compound. The chemical route, particularly with a heterogeneous catalyst like manganese dioxide, can provide high yields and a relatively straightforward process. However, it often requires higher temperatures and may present challenges in terms of catalyst stability and the potential for byproduct formation.

The enzymatic approach, leveraging the high selectivity of nitrile hydratase in whole-cell biocatalysts, represents a greener and more sustainable alternative. It operates under mild conditions, typically in aqueous media, and minimizes the formation of impurities. While the initial development of a biocatalytic process, including strain selection and optimization, may require more upfront investment, the potential for high purity, simplified downstream processing, and improved environmental footprint makes it an attractive option for modern pharmaceutical and chemical manufacturing. The choice between these methods will ultimately depend on the specific requirements of the application, including scale, purity needs, and sustainability goals.

References

Navigating the Synthesis of N-Aryl-2-hydroxy-2-methylpropanamides: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-aryl-2-hydroxy-2-methylpropanamides is a critical step in the creation of various bioactive molecules, including non-steroidal antiandrogens like Bicalutamide and its analogues. While the use of 2-hydroxy-2-methylpropanamide as a foundational building block is well-established, a variety of alternative synthetic strategies have emerged, offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols.

The core structure of N-aryl-2-hydroxy-2-methylpropanamide is a key pharmacophore in numerous developmental and approved drugs. Its synthesis has been approached from several angles, with the most prominent methods being the Smiles rearrangement of 2-aryloxy-2-methylpropanamides and, more recently, catalytic asymmetric methodologies that offer enantioselective control. This guide will delve into these primary routes, presenting a clear comparison to aid in the selection of the most suitable method for a given research and development objective.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route to N-aryl-2-hydroxy-2-methylpropanamides is often dictated by factors such as the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. Below is a summary of the key quantitative data for two distinct and representative approaches.

ParameterSmiles Rearrangement RouteCatalytic Asymmetric Oxohydroxylation Route
Key Reagents 2-Bromo-2-methylpropanamide, Substituted Phenol, NaHDihydroquinine-derived ligand, Potassium osmate(VI) dihydrate, Potassium hexacyanoferrate(III), Alkene
Reaction Steps 2 (Phenol alkylation followed by rearrangement)1 (Asymmetric dihydroxylation)
Typical Yield ~60-80% (overall)~85-95%
Enantioselectivity Racemic productHigh (typically >95% ee)
Reaction Conditions Elevated temperatures (e.g., 60-100 °C)Mild (e.g., room temperature)
Key Advantages Readily available starting materialsHigh enantioselectivity, mild conditions
Key Disadvantages Racemic product, sometimes harsh conditionsRequires specialized chiral ligands and catalysts

Detailed Experimental Protocols

Synthesis via Smiles Rearrangement

The Smiles rearrangement provides a classical and reliable method for the synthesis of N-aryl-2-hydroxy-2-methylpropanamides. This two-step process begins with the O-alkylation of a phenol with a derivative of this compound, followed by an intramolecular nucleophilic aromatic substitution.

Experimental Workflow:

G A Substituted Phenol + 2-Bromo-2-methylpropanamide B Sodium Hydride (NaH) in DMF A->B 1. C O-Alkylation at 60°C B->C 2. D Formation of 2-Aryloxy-2-methylpropanamide Intermediate C->D 3. E Smiles Rearrangement at 100°C D->E 4. F N-Aryl-2-hydroxy-2-methylpropanamide E->F 5. G Work-up and Purification F->G 6. H Final Product G->H 7.

Caption: Workflow for the Smiles Rearrangement Synthesis.

Protocol:

To a solution of a substituted phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which 2-bromo-2-methylpropanamide (1.1 eq) is added. The reaction is then heated to 60 °C and stirred for 4 hours to facilitate the O-alkylation. Subsequently, the temperature is raised to 100 °C and the reaction is maintained for a further 12 hours to induce the Smiles rearrangement. After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-2-hydroxy-2-methylpropanamide.

Synthesis via Catalytic Asymmetric Oxohydroxylation

For applications where enantiopurity is paramount, catalytic asymmetric methods offer a powerful alternative. The asymmetric dihydroxylation of a suitably substituted alkene using a chiral osmium catalyst can directly generate the chiral α-hydroxy amide core with high enantioselectivity.

Experimental Workflow:

G A Substituted Alkene B Potassium osmate(VI) dihydrate, (DHQ)2PHAL, K3[Fe(CN)6], K2CO3 A->B 1. C t-BuOH/H2O at Room Temperature B->C 2. D Asymmetric Dihydroxylation C->D 3. E Chiral N-Aryl-2-hydroxy-2-methylpropanamide D->E 4. F Work-up and Purification E->F 5. G Enantiopure Final Product F->G 6.

Caption: Workflow for Asymmetric Oxohydroxylation Synthesis.

Protocol:

To a vigorously stirred solution of the alkene substrate (1.0 eq), potassium hexacyanoferrate(III) (3.0 eq), and potassium carbonate (3.0 eq) in a 1:1 mixture of tert-butanol and water is added the dihydroquinine-derived ligand (e.g., (DHQ)2PHAL, 0.01 eq). After the mixture becomes homogeneous, potassium osmate(VI) dihydrate (0.002 eq) is added. The reaction is stirred at room temperature for 24 hours. The reaction is then quenched by the addition of sodium sulfite, and the mixture is stirred for another hour. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The enantiomeric excess of the crude product is determined by chiral HPLC analysis. The product is then purified by flash chromatography to yield the enantiopure N-aryl-2-hydroxy-2-methylpropanamide.

Signaling Pathway Context: Androgen Receptor Antagonism

The primary therapeutic target for many N-aryl-2-hydroxy-2-methylpropanamide derivatives, such as Bicalutamide, is the androgen receptor (AR). Understanding the mechanism of action provides context for the importance of their synthesis.

G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR->AR Dimerization HSP Heat Shock Proteins AR->HSP Dissociates from ARE Androgen Response Element AR->ARE Translocation & Binding Bicalutamide N-Aryl-2-hydroxy-2-methylpropanamide (e.g., Bicalutamide) Bicalutamide->AR Competitively Inhibits GeneTranscription Gene Transcription ARE->GeneTranscription Initiates

Caption: Simplified Androgen Receptor Signaling Pathway and Inhibition.

In normal physiology, androgens like testosterone and dihydrotestosterone bind to the androgen receptor in the cytoplasm, causing a conformational change that leads to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. There, it binds to androgen response elements on DNA, initiating the transcription of target genes. N-aryl-2-hydroxy-2-methylpropanamide-based drugs act as competitive antagonists, binding to the androgen receptor and preventing the conformational changes necessary for its activation and subsequent gene transcription. This blockade of androgen signaling is crucial in the treatment of prostate cancer.

Conclusion

The synthesis of N-aryl-2-hydroxy-2-methylpropanamides can be approached through various strategic routes. The classical Smiles rearrangement offers a robust and straightforward method, particularly when racemic products are acceptable. For applications demanding high stereochemical purity, catalytic asymmetric methods, such as asymmetric dihydroxylation, provide an elegant and efficient solution. The choice of methodology will ultimately depend on the specific requirements of the target molecule and the overall research or development goals. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.

A Comparative Analysis of the Biological Efficacy of 2-Hydroxy-2-Methylpropanamide Derivatives and Testosterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 2-hydroxy-2-methylpropanamide derivatives, a class of non-steroidal selective androgen receptor modulators (SARMs), and the endogenous androgen, testosterone. The comparison is supported by experimental data to inform research and development in areas requiring targeted androgenic action.

Introduction

Testosterone, the primary male sex hormone, exerts a wide range of physiological effects through its interaction with the androgen receptor (AR). Its anabolic effects on muscle and bone are often sought for therapeutic purposes, but its androgenic effects on tissues like the prostate and seminal vesicles can be undesirable. This has driven the development of SARMs, such as this compound derivatives, which aim to dissociate these anabolic and androgenic activities. This guide focuses on a well-characterized derivative, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, commonly known as S-23, as a representative of this class.

Mechanism of Action: Androgen Receptor Signaling

Both testosterone and this compound derivatives exert their effects by binding to the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and regulates the transcription of target genes.

Testosterone can act directly on the AR or be converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase in certain tissues. The AR signaling cascade can be broadly categorized into genomic and non-genomic pathways. The classical genomic pathway involves the direct binding of the AR to androgen response elements (AREs) on DNA, leading to the transcription of genes that mediate the anabolic and androgenic effects.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone / S-23 AR Androgen Receptor (AR) Testosterone->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Biological_Effects Anabolic & Androgenic Effects Protein->Biological_Effects

Figure 1: Classical Androgen Receptor Signaling Pathway.

Quantitative Comparison of Biological Efficacy

The following tables summarize the quantitative data on the biological efficacy of S-23 and testosterone, focusing on receptor binding affinity and in vivo anabolic and androgenic activity.

Table 1: Androgen Receptor Binding Affinity
CompoundAndrogen Receptor (AR) Binding Affinity (Ki, nM)
S-23 1.7[1]
Testosterone ~2.9
Dihydrotestosterone (DHT) ~0.25-0.5

Note: Ki is the inhibition constant, representing the concentration of the ligand that will bind to half the receptors at equilibrium in the absence of other ligands. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Anabolic and Androgenic Efficacy in Castrated Rats (Hershberger Assay)

The Hershberger assay is a standardized in vivo method to assess the androgenic and anabolic activity of a substance. It utilizes castrated male rats, where the androgen-dependent tissues, such as the prostate and seminal vesicles (androgenic), and the levator ani muscle (anabolic), regress. The ability of a compound to restore the weight of these tissues is measured.

CompoundAnabolic Effect (Levator Ani Muscle) ED₅₀ (mg/day)Androgenic Effect (Prostate) ED₅₀ (mg/day)Anabolic/Androgenic Ratio
S-23 0.0790.435.4
Testosterone Propionate Not explicitly stated in comparable studiesNot explicitly stated in comparable studies~1

ED₅₀ is the dose that produces 50% of the maximal response. A lower ED₅₀ indicates higher potency. The Anabolic/Androgenic Ratio is calculated by dividing the androgenic ED₅₀ by the anabolic ED₅₀, providing a measure of tissue selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor.

Methodology:

  • Receptor Source: Cytosol from the ventral prostate of castrated male rats is commonly used as a source of androgen receptors.

  • Radioligand: A radiolabeled androgen, typically [³H]-R1881 (a synthetic androgen), is used.

  • Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated using methods like charcoal-dextran adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow Receptor Androgen Receptor (from rat prostate cytosol) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Androgen ([³H]-R1881) Radioligand->Incubation Test_Compound Test Compound (e.g., S-23 or Testosterone) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC₅₀ and Ki determination) Quantification->Analysis

Figure 2: Workflow for Androgen Receptor Competitive Binding Assay.

Androgen Receptor Transactivation (Reporter Gene) Assay

Objective: To measure the ability of a compound to activate the androgen receptor and induce gene transcription.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., CV-1, HEK293) is used.

  • Transfection: The cells are transiently transfected with two plasmids:

    • An expression vector for the human androgen receptor.

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (containing AREs).

  • Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Lysis and Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., a co-transfected Renilla luciferase plasmid) to account for variations in transfection efficiency and cell number. The dose-response curve is plotted to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Reporter Gene Assay Workflow Cell_Culture Cell Culture (e.g., CV-1 cells) Transfection Co-transfection with: - AR Expression Vector - ARE-Luciferase Reporter Vector Cell_Culture->Transfection Treatment Treatment with Test Compound Transfection->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Luciferase Activity (Luminometer) Lysis->Measurement Analysis Data Analysis (EC₅₀ determination) Measurement->Analysis

Figure 3: Workflow for Androgen Receptor Transactivation Assay.

Hershberger Assay

Objective: To assess the in vivo androgenic and anabolic activity of a compound.

Methodology:

  • Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

  • Dosing: After a post-castration recovery period, the animals are treated with the test compound daily for a specified duration (typically 7-10 days). A vehicle control group and a positive control group (e.g., treated with testosterone propionate) are included.

  • Necropsy: At the end of the treatment period, the animals are euthanized, and the androgen-dependent tissues are carefully dissected and weighed. These tissues include:

    • Androgenic tissues: Ventral prostate, seminal vesicles (with coagulating glands).

    • Anabolic tissue: Levator ani muscle.

  • Data Analysis: The organ weights are normalized to the body weight. The dose-response relationship for each tissue is analyzed to determine the ED₅₀.

Conclusion

The this compound derivative, S-23, demonstrates high affinity for the androgen receptor and potent anabolic activity in vivo. Critically, it exhibits a degree of tissue selectivity, with a more pronounced effect on the anabolic levator ani muscle compared to the androgenic prostate tissue, as indicated by its anabolic/androgenic ratio. In contrast, testosterone, while a potent activator of the androgen receptor, is non-selective, stimulating both anabolic and androgenic tissues.

This comparative guide highlights the potential of this compound derivatives as selective androgen receptor modulators. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working to develop novel therapeutics that harness the beneficial anabolic effects of androgens while minimizing undesirable androgenic side effects. Further research into the long-term safety and efficacy of these compounds is warranted.

References

A Comparative Analysis of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors Derived from 2-Hydroxy-2-Methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Pyruvate Dehydrogenase Kinase (PDK) inhibitors featuring the 2-hydroxy-2-methylpropanamide scaffold. The content is designed to offer an objective comparison of their performance against other alternatives, supported by experimental data, to aid in research and development efforts.

Introduction to PDK Inhibition

Pyruvate Dehydrogenase Kinases (PDKs) are a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that play a critical role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). By phosphorylating and thereby inactivating the PDC, PDKs act as a crucial switch, diverting pyruvate from mitochondrial oxidative phosphorylation towards lactate production, a phenomenon famously observed in cancer cells known as the Warburg effect. Inhibition of PDKs can reverse this metabolic switch, making them attractive therapeutic targets for a range of diseases, including cancer and metabolic disorders.

This guide focuses on a class of PDK inhibitors characterized by a this compound core structure, with a prominent example being AZD7545. For a comprehensive comparison, we will also analyze the performance of dichloroacetate (DCA), a well-studied, structurally distinct PDK inhibitor.

Performance Comparison of PDK Inhibitors

The inhibitory activity of various compounds against different PDK isoforms is a key performance metric. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the reported IC50 values for selected PDK inhibitors.

InhibitorTarget PDK Isoform(s)IC50 (nM)Reference Compound(s)
AZD7545 PDK136.8 - 87Dichloroacetate (DCA)
PDK26.4
PDK3600
Compound 3 Not specified, likely PDK216AZD7545
Dichloroacetate (DCA) PDK2183,000AZD7545
PDK480,000

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.[1]

AZD7545, a compound containing a (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide moiety, demonstrates potent and selective inhibition of PDK2, with a significantly lower IC50 value compared to PDK1 and PDK3.[2][3][4] Compound 3, an analog of AZD7545, also shows high potency.[5] In contrast, dichloroacetate (DCA), a pyruvate analog, exhibits much higher IC50 values, indicating lower potency against PDK2 and PDK4.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to characterize PDK inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of PDK by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into its substrate, the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).

Materials:

  • Recombinant human PDK isoforms (e.g., SUMO-PDK1, SUMO-PDK3)

  • PDC E1α subunit (substrate)

  • PDC E2/E3BP core (for scaffold-dependent assays)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • PDK inhibitor (e.g., AZD7545, DCA) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphorylation buffer (e.g., 20 mM potassium phosphate pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the PDK enzyme, substrate (E1α), and the E2/E3BP core in the phosphorylation buffer.

  • Add varying concentrations of the PDK inhibitor to the reaction mixture. A control with solvent only should be included.

  • Incubate the mixture at a controlled temperature (e.g., 25°C or 30°C) for a defined period (e.g., 30 minutes).

  • Initiate the phosphorylation reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated radiolabeled ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This is a non-radioactive, homogeneous assay that measures PDK activity by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

Materials:

  • Recombinant human PDK isoforms

  • PDK substrate (e.g., a specific peptide substrate or the E1α subunit)

  • ATP

  • PDK inhibitor

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate containing the PDK enzyme, substrate, and varying concentrations of the inhibitor.

  • Initiate the reaction by adding ATP and incubate at a controlled temperature for a defined period.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP produced to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.[7][8][9]

In Vivo Efficacy in a Rat Model of Insulin Resistance

This protocol assesses the ability of a PDK inhibitor to improve glucose control in a relevant animal model.

Animal Model:

  • Obese Zucker (fa/fa) rats, a model of insulin resistance and type 2 diabetes.

Procedure:

  • Acclimatize the animals to the housing conditions.

  • Administer the PDK inhibitor (e.g., AZD7545 at 10 mg/kg) or vehicle control orally, twice daily for a specified period (e.g., 7 days).

  • Monitor blood glucose levels at regular intervals throughout the day to generate a 24-hour glucose profile.

  • At the end of the treatment period, collect tissue samples (e.g., liver, skeletal muscle) to measure the activity of the Pyruvate Dehydrogenase Complex (PDC).

  • Analyze the data to determine the effect of the inhibitor on blood glucose control and PDC activity.[10]

Visualizations

PDK Signaling Pathway

The following diagram illustrates the central role of PDK in cellular metabolism. PDKs phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), which is the gatekeeper of mitochondrial glucose oxidation. Inhibition of PDK leads to the activation of PDC, promoting the conversion of pyruvate to acetyl-CoA and subsequent entry into the TCA cycle for oxidative phosphorylation.

PDK_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate PDC_active PDC (active) Pyruvate->PDC_active Lactate->Pyruvate PDC_inactive PDC-P (inactive) PDC_active->PDC_inactive Inactivation AcetylCoA Acetyl-CoA PDC_active->AcetylCoA PDC_inactive->PDC_active Dephosphorylation (Activation) PDK PDK PDK->PDC_active PDP PDP PDP->PDC_inactive TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Inhibitor PDK Inhibitor (e.g., AZD7545) Inhibitor->PDK Inhibition

Caption: The PDK signaling pathway and the mechanism of action of PDK inhibitors.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the general workflow for determining the IC50 of a PDK inhibitor using an in vitro kinase assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PDK Enzyme - Substrate (E1α) - ATP ([γ-³²P]ATP or cold) - Inhibitor Dilutions Start->Prepare_Reagents Setup_Reaction Set up Kinase Reaction in Multi-well Plate Prepare_Reagents->Setup_Reaction Add_Inhibitor Add Inhibitor Dilutions and Controls Setup_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at Controlled Temperature and Time Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection: - Radiometric: Spot on paper,  wash, count - Luminescence: Add detection  reagents, read plate Stop_Reaction->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for determining the IC50 of a PDK inhibitor.

References

Spectroscopic Analysis of 2-hydroxy-2-methylpropanamide: A Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of 2-hydroxy-2-methylpropanamide. By presenting experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for researchers in the fields of chemistry and drug development, offering a clear and data-driven approach to structural elucidation.

Molecular Structure

This compound is a simple organic molecule containing a primary amide, a tertiary alcohol, and two methyl groups. Its structure is confirmed by the spectroscopic data presented below.

Chemical Structure:

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound, providing a clear comparison for structural verification.

Infrared (IR) Spectroscopy

Table 1: Infrared Spectroscopy Data

Functional GroupExpected Absorption Range (cm⁻¹)Observed Absorption (cm⁻¹)Appearance
O-H (Alcohol)3500-3200~3400Broad
N-H (Amide)3350-3180~3300, ~3180Two bands, medium
C-H (sp³)3000-2850~2980, ~2940Strong
C=O (Amide I)1690-1630~1670Strong, sharp
N-H bend (Amide II)1640-1550~1620Medium
C-O (Alcohol)1260-1050~1170Strong
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopy Data (300 MHz, CDCl₃)

ProtonsExpected Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₂1.2 - 1.5~1.4Singlet6H
-OH1.0 - 5.0 (variable)~2.5Broad Singlet1H
-NH₂5.0 - 8.0~5.5, ~6.5Two Broad Singlets2H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹³C NMR Spectroscopy Data (75 MHz, CDCl₃)

Carbon AtomExpected Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)
-C (CH₃)₂20 - 30~27
-C (OH)(CH₃)₂65 - 80~72
-C =O170 - 180~178
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

IonExpected m/zObserved m/zInterpretation
[M]⁺103.06103Molecular Ion
[M-CH₃]⁺8888Loss of a methyl radical
[M-NH₂]⁺8787Loss of an amino radical
[C(O)NH₂]⁺4444Amide fragment

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

A small amount of solid this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10 mg of this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 300 MHz NMR spectrometer.

Mass Spectrometry (MS)

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol) is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography. Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions, which are then analyzed by a mass analyzer.

Visualizing Structural Confirmation

The following diagrams illustrate the logical workflow for confirming the structure of this compound using the spectroscopic data.

cluster_structure Proposed Structure: this compound cluster_spectroscopy Spectroscopic Techniques cluster_data Experimental Data Structure C4H9NO2 (CH3)2C(OH)CONH2 IR IR Spectroscopy Structure->IR NMR NMR Spectroscopy (1H & 13C) Structure->NMR MS Mass Spectrometry Structure->MS IR_Data O-H, N-H, C=O stretches IR->IR_Data NMR_Data Chemical Shifts & Integration - 2x CH3 (singlet, 6H) - 1x OH (broad, 1H) - 1x NH2 (broad, 2H) - Quaternary C, Carbonyl C NMR->NMR_Data MS_Data Molecular Ion (m/z 103) Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

The following diagram illustrates the key correlations between the functional groups of this compound and their characteristic spectroscopic signals.

cluster_molecule This compound cluster_ir IR Signals (cm⁻¹) cluster_nmr ¹H NMR Signals (ppm) cluster_cnmr ¹³C NMR Signals (ppm) mol -OH -C(CH₃)₂ -C=O -NH₂ ir ~3400 (broad) ~2980 ~1670 ~3300, ~3180 mol:f0->ir:f0 mol:f1->ir:f1 mol:f2->ir:f2 mol:f3->ir:f3 nmr ~2.5 (broad, 1H) ~1.4 (s, 6H) n/a ~5.5, ~6.5 (broad, 2H) mol:f0->nmr:f0 mol:f1->nmr:f1 mol:f3->nmr:f3 cnmr ~72 ~27 ~178 n/a mol:f0->cnmr:f0 mol:f1->cnmr:f1 mol:f2->cnmr:f2

Caption: Correlation of Functional Groups to Spectroscopic Signals.

Conclusion

The presented spectroscopic data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry are in strong agreement with the proposed structure of this compound. The characteristic absorption bands, chemical shifts, integration values, and fragmentation patterns collectively provide a definitive confirmation of the molecule's functional groups and their connectivity. This guide serves as a practical reference for the structural elucidation of this and similar compounds.

evaluating the performance of different catalysts in 2-hydroxy-2-methylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of 2-hydroxy-2-methylpropanamide, a key building block, is of paramount importance. This guide provides a comprehensive comparison of various catalytic systems for its synthesis, primarily via the hydration of acetone cyanohydrin. The performance of manganese oxide, palladium, platinum, ruthenium, and enzymatic catalysts are evaluated based on available experimental data, alongside detailed experimental protocols and workflow diagrams.

The synthesis of this compound is a critical step in the manufacturing of various pharmaceuticals and specialty chemicals. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and environmental footprint. This guide aims to provide a clear and data-driven comparison to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the synthesis of this compound from acetone cyanohydrin. It is important to note that direct comparison is challenging due to variations in reported reaction conditions.

Catalyst SystemCatalystCatalyst Loading (mol%)Reaction TimeTemperature (°C)Yield (%)Selectivity (%)Turnover Number (TON)Key AdvantagesKey Disadvantages
Manganese Oxide Amorphous MnO₂Not specifiedNot specifiedNot specifiedHigh (Industrial)High (Industrial)Not specifiedLow cost, readily availableOften requires harsh conditions, limited data on direct amide synthesis
Palladium Pd(NO₃)₂210 min5091 - 98[1][2]>99~49Very high activity and short reaction times[1][2]Higher cost than base metal catalysts
Platinum "Donor-acceptor" Pt Complex0.1 - 0.512 h40Good to ExcellentHighUp to 12,712 (for acetonitrile)High turnover numbers, active at lower temperaturesCatalyst can be sensitive to cyanide poisoning
Ruthenium [Ru(η⁶-p-cymene)Cl₂(PR₃)]Not specifiedNot specifiedNot specifiedModerateModerateNot specifiedPotential for high activityProne to cyanide poisoning from acetone cyanohydrin decomposition[3]
Enzymatic Nitrile Hydratase (whole cell)Not specifiedNot specified10 - 30[4]HighVery High (>99)Not specifiedMild reaction conditions, high selectivity, environmentally friendly[4][5]Enzyme stability can be a concern, potential for substrate/product inhibition[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.

Palladium-Catalyzed Transfer Hydration

This protocol is adapted from the work of Kanda et al. (2019)[1][2].

Materials:

  • Acetone cyanohydrin

  • Palladium(II) nitrate (Pd(NO₃)₂)

  • n-Hexanamide

  • Acetic acid

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add acetone cyanohydrin (1.0 mmol), n-hexanamide (1.2 mmol), and acetic acid (2.0 mL).

  • Add palladium(II) nitrate (0.02 mmol, 2 mol%).

  • Stir the mixture at 50 °C for 10 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate/hexane mixture) to obtain this compound.

Platinum-Catalyzed Hydration

This protocol is a general procedure based on the principles described for "donor-acceptor" platinum catalysts.

Materials:

  • Acetone cyanohydrin

  • "Donor-acceptor" Platinum Catalyst (e.g., prepared from (DPPF)PtCl₂, PMe₂OH, and AgOTf)

  • Water

  • Organic co-solvent (e.g., THF)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction flask, dissolve the platinum catalyst (0.1-0.5 mol%) in a mixture of water and an organic co-solvent (e.g., 1:1 v/v).

  • Add acetone cyanohydrin to the solution.

  • Stir the reaction mixture at 40 °C for 12 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Enzymatic Synthesis using Immobilized Nitrile Hydratase

This protocol is a generalized procedure based on the immobilization techniques described for nitrile hydratases[7].

Materials:

  • Acetone cyanohydrin

  • Whole cells of a microorganism expressing a cyanide-resistant nitrile hydratase (e.g., Rhodococcus sp.)

  • Immobilization matrix (e.g., chitosan activated with N,N'-methylene bis-acrylamide)

  • Phosphate buffer (pH 7.0)

Procedure: Immobilization:

  • Prepare a suspension of the microbial cells in phosphate buffer.

  • Add the cell suspension to a solution of the activated immobilization matrix.

  • Allow the immobilization to proceed under gentle agitation.

  • Wash the immobilized cells thoroughly with buffer to remove any unbound cells.

Hydration Reaction:

  • Suspend the immobilized cells in a phosphate buffer solution.

  • Add acetone cyanohydrin to the suspension. To minimize cyanide inhibition, the substrate can be added fed-batch wise.

  • Incubate the reaction mixture at a controlled temperature (e.g., 10-30 °C) with gentle shaking.

  • Monitor the formation of this compound over time.

  • Once the reaction is complete, separate the immobilized biocatalyst by filtration for potential reuse.

  • Isolate the product from the aqueous solution by extraction or other suitable purification methods.

Signaling Pathways and Experimental Workflows

Visual representations of the catalytic processes and experimental workflows are provided below using Graphviz.

Catalytic_Hydration_of_Acetone_Cyanohydrin cluster_chemical Chemical Catalysis cluster_enzymatic Enzymatic Catalysis ACH Acetone Cyanohydrin Intermediate Catalyst-Substrate Complex ACH->Intermediate Coordination Cat Metal Catalyst (Pd, Pt, Ru, Mn) Cat->Intermediate H2O Water Source H2O->Intermediate Nucleophilic Attack Intermediate->Cat Regeneration Product This compound Intermediate->Product Hydration & Release ACH2 Acetone Cyanohydrin NHase Nitrile Hydratase (Active Site) ACH2->NHase Substrate Binding NHase->NHase Product2 This compound NHase->Product2 Catalytic Hydration

Caption: General mechanisms for chemical and enzymatic hydration of acetone cyanohydrin.

Experimental_Workflow start Start reaction_setup Reaction Setup start->reaction_setup catalyst_addition Catalyst Addition reaction_setup->catalyst_addition reaction_conditions Set Reaction Conditions (Temp, Time) catalyst_addition->reaction_conditions monitoring Reaction Monitoring reaction_conditions->monitoring workup Reaction Work-up monitoring->workup Completion purification Purification workup->purification analysis Product Analysis purification->analysis end End analysis->end

Caption: A generalized experimental workflow for catalyst evaluation.

Conclusion

The selection of an optimal catalyst for this compound synthesis is a multi-faceted decision.

  • Palladium-based catalysts offer exceptional speed and high yields under mild conditions, making them ideal for rapid, small-to-medium scale synthesis where catalyst cost is not the primary constraint.

  • Platinum catalysts show promise for high turnover numbers, suggesting efficiency in larger-scale operations, although sensitivity to cyanide poisoning needs to be managed.

  • Manganese oxide remains a viable option for large-scale industrial processes due to its low cost, but more research is needed to optimize it for direct amide synthesis with clear performance metrics.

  • Ruthenium catalysts , while active, currently face challenges with catalyst stability in the presence of acetone cyanohydrin.

  • Enzymatic synthesis using nitrile hydratases presents a green and highly selective alternative, particularly advantageous for producing high-purity product under mild conditions. The development of robust, cyanide-resistant, and reusable immobilized enzymes will be key to their broader industrial adoption.

This guide provides a foundation for researchers to compare and select the most suitable catalytic system for their specific needs in the synthesis of this compound. Further research focusing on direct, side-by-side comparisons of these catalysts under standardized conditions would be invaluable to the scientific community.

References

A Comparative Guide to 2-Hydroxy-2-methylpropanamide and its Derivatives in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-hydroxy-2-methylpropanamide and its key derivatives, primarily focusing on their role as foundational scaffolds in the development of Selective Androgen Receptor Modulators (SARMs). Experimental data, protocols, and relevant signaling pathways are detailed to inform research and development in this area.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and its analogs is crucial for their application in experimental settings. These properties influence solubility, reactivity, and bioavailability.

PropertyThis compound2-hydroxy-N-methylpropanamide
Molecular Formula C4H9NO2[1][2][3][4]C4H9NO2[5]
Molecular Weight 103.12 g/mol [1][2][3]103.12 g/mol [5]
Melting Point 98°C[1]Not available
Boiling Point 260°C[1]Not available
Density 1.109±0.06 g/cm3 (Predicted)[1]Not available
Solubility Soluble in water and alcohol[1]Not available
Physical Form White or light yellow crystals[1]Not available
CAS Number 13027-88-8[1][4]51676-15-4[5]

Synthesis and Chemical Reactivity

This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly SARM candidates.

General Synthesis of this compound

The primary route for synthesizing this compound involves the condensation reaction of 2-hydroxy-2-methylpropanoic acid with ammonia or its derivatives.[6] This reaction typically requires a catalyst to facilitate the formation of the amide bond.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-hydroxy-2-methylpropanoic acid

  • Ammonium hydroxide

  • Ethanol (solvent)

  • Sulfuric acid (catalyst)

Procedure:

  • Dissolve 2-hydroxy-2-methylpropanoic acid in ethanol in a round-bottom flask.

  • Add a catalytic amount of sulfuric acid to the solution.

  • Slowly add ammonium hydroxide to the mixture.

  • Reflux the reaction mixture at approximately 70°C for several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Role in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

This compound is a key structural motif in a class of nonsteroidal SARMs. Its derivatives have been extensively investigated for their potential therapeutic applications in conditions such as muscle wasting and osteoporosis.[7] The development of these SARMs aims to harness the anabolic benefits of androgens while minimizing their undesirable androgenic effects.[6]

A prominent example of a SARM derived from this scaffold is (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide, also known as Ostarine (MK-2866).

Comparative Biological Activity of this compound Derivatives as SARMs

The tissue-selective activity of SARMs is a key determinant of their therapeutic potential. The following table summarizes the comparative anabolic and androgenic effects of representative SARMs derived from the this compound scaffold. The data is typically obtained from preclinical studies in animal models, such as the Hershberger assay in castrated rats.

CompoundAnabolic Activity (Levator Ani Muscle)Androgenic Activity (Prostate/Seminal Vesicles)Key Findings
Testosterone HighHighNon-selective androgen
Ostarine (MK-2866) HighLowDemonstrates significant tissue selectivity with potent anabolic effects on muscle and bone, and minimal impact on prostate size.[8]
Andarine (S-4) Moderate to HighLowShows anabolic effects on muscle and bone with partial agonist activity in the prostate.
S-23 HighModerateA potent SARM with strong anabolic effects but also more pronounced androgenic activity compared to Ostarine and Andarine.

Signaling Pathway: Androgen Receptor Modulation

SARMs derived from this compound exert their effects by modulating the androgen receptor (AR), a ligand-activated transcription factor.

Upon binding to the AR in the cytoplasm, the SARM-AR complex translocates to the nucleus. Inside the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulator proteins (co-activators or co-repressors), ultimately leading to the modulation of gene expression in a tissue-specific manner. The differential recruitment of these co-regulators is believed to be a key mechanism underlying the tissue-selective effects of SARMs.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., Ostarine) AR_HSP AR-HSP Complex SARM->AR_HSP Binding AR Androgen Receptor (AR) AR_translocation AR AR->AR_translocation Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) on DNA AR_translocation->ARE Binding Coactivators Co-activators ARE->Coactivators Recruitment Corepressors Co-repressors ARE->Corepressors Recruitment Gene_Expression Modulation of Gene Expression Coactivators->Gene_Expression Activation Corepressors->Gene_Expression Repression

Caption: Androgen Receptor Signaling Pathway for SARMs.

Experimental Workflow: From Precursor to SARM Candidate Evaluation

The development and evaluation of novel SARMs from the this compound scaffold follows a structured experimental workflow.

SARM_Discovery_Workflow cluster_invitro In Vitro Evaluation Precursor This compound (Starting Material) Synthesis Chemical Synthesis of Derivatives Precursor->Synthesis Purification Purification and Characterization (e.g., NMR, Mass Spec) Synthesis->Purification In_Vitro In Vitro Assays Purification->In_Vitro In_Vivo In Vivo Animal Models (e.g., Hershberger Assay) In_Vitro->In_Vivo Binding_Assay AR Binding Affinity Reporter_Assay AR Transcriptional Activity Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement Preclinical Preclinical Development Lead_Optimization->Preclinical

References

A Comparative Guide to the Synthesis of 2-Hydroxy-2-methylpropanamide: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic route for 2-hydroxy-2-methylpropanamide with an established method. The objective is to offer an evidence-based evaluation of the performance, efficiency, and potential advantages of the new pathway. All experimental data is presented in clear, comparative tables, and detailed protocols for both methods are provided to facilitate reproducibility.

At a Glance: Comparison of Synthetic Routes

ParameterEstablished Route: Direct AmidationNew Route: Catalytic Hydration of Acetone Cyanohydrin
Starting Material 2-Hydroxy-2-methylpropanoic acid, AmmoniaAcetone Cyanohydrin, Water
Key Reagents/Catalyst Acid Catalyst (e.g., H₂SO₄)Manganese Dioxide (MnO₂)
Reaction Time Several hours (e.g., 5 hours)0.5 - 3 hours
Reaction Temperature 60-100°C (Reflux)60-90°C
Reported Yield Moderate to Good (e.g., 70-85%)High (up to 99%)
Product Purity Generally requires purificationHigh purity achievable
Safety Considerations Use of corrosive acidsUse of highly toxic acetone cyanohydrin
Environmental Impact Use of strong acids, potential for salt wasteUse of a recyclable catalyst, water as a solvent

Established Synthetic Route: Direct Amidation of 2-Hydroxy-2-methylpropanoic Acid

The traditional synthesis of this compound involves the direct condensation of 2-hydroxy-2-methylpropanoic acid with ammonia.[1] This reaction typically requires an acid catalyst to facilitate the dehydration process and is often carried out at elevated temperatures.

established_route start 2-Hydroxy-2-methylpropanoic Acid + Ammonia reaction Direct Amidation start->reaction product This compound reaction->product conditions Acid Catalyst (e.g., H₂SO₄) Reflux in Ethanol ~5 hours conditions->reaction new_route start Acetone Cyanohydrin reaction Catalytic Hydration start->reaction product This compound reaction->product conditions Manganese Dioxide (MnO₂) Water 60-90°C, 0.5-3 hours conditions->reaction

References

Unveiling the Therapeutic Promise of 2-Hydroxy-2-Methylpropanamide Derivatives: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

A new class of compounds, the 2-hydroxy-2-methylpropanamide derivatives, is demonstrating significant therapeutic potential across a range of diseases, from muscle wasting and osteoporosis to cancer and viral infections. This review provides a comprehensive comparison of the performance of these derivatives, supported by experimental data, to guide researchers and drug development professionals in this promising field.

The versatility of the this compound scaffold has given rise to a diverse library of compounds with distinct pharmacological activities. The most extensively studied among these are the Selective Androgen Receptor Modulators (SARMs), which hold promise for anabolic therapies with reduced androgenic side effects. Additionally, derivatives have shown potent activity as enzyme inhibitors in cancer and as potential antiviral agents.

Selective Androgen Receptor Modulators (SARMs)

Derivatives of this compound form the chemical backbone of a prominent class of non-steroidal SARMs. These compounds are designed to selectively target androgen receptors (AR) in anabolic tissues like muscle and bone, while minimizing the androgenic effects on reproductive tissues such as the prostate. This tissue selectivity is a key advantage over traditional anabolic steroids.

In Vivo Efficacy of SARM Derivatives

The in vivo efficacy of these SARMs is primarily evaluated in castrated rat models, where the anabolic effect on the levator ani muscle and the androgenic effect on the prostate and seminal vesicles are measured. This allows for the determination of an "anabolic-androgenic ratio," a key indicator of tissue selectivity.

One of the most well-characterized derivatives is (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) . In castrated male rats, S-23 has demonstrated potent anabolic and androgenic activity.[1] The dose required to produce a half-maximal effect (ED50) in the levator ani muscle was 0.079 mg/day, while in the prostate it was 0.43 mg/day, showcasing its preferential anabolic activity.[1] Other notable derivatives in this class include S-1 and S-4, which have also shown tissue-selective anabolic effects in preclinical studies.[2]

Table 1: Comparative In Vivo Efficacy of this compound SARM Derivatives in Castrated Male Rats

CompoundAnabolic Effect (Levator Ani Muscle ED50)Androgenic Effect (Prostate ED50)Anabolic/Androgenic RatioReference
S-230.079 mg/day0.43 mg/day5.4[1]
S-1Data not available in a comparative formatData not available in a comparative formatReported as a partial agonist in prostate[2]
S-4Data not available in a comparative formatData not available in a comparative formatReported as a partial agonist in prostate[2]

Note: A higher anabolic/androgenic ratio indicates greater tissue selectivity.

Pharmacokinetics

The pharmacokinetic profile of these derivatives is crucial for their clinical potential. S-23, for example, exhibits good oral bioavailability and a plasma half-life of approximately 12 hours in preclinical models, making it suitable for convenient dosing regimens.[3]

Anticancer Potential

Emerging research suggests that this compound derivatives may also possess anticancer properties. Their mechanism of action in this context is believed to involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation, such as Pyruvate Dehydrogenase Kinase (PDK).

While specific IC50 values for this compound derivatives against various cancer cell lines are not yet widely published in a comparative format, the general approach to evaluating their cytotoxic effects involves assays like the MTT assay. This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Antiviral Activity

The broad therapeutic potential of this chemical class extends to antiviral applications. While still in the early stages of investigation, the structural features of this compound derivatives make them attractive candidates for the development of novel antiviral agents. Further research is needed to identify specific derivatives with potent activity against various viruses and to elucidate their mechanisms of action.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.

Androgen Receptor Binding Assay

This assay is fundamental to determining the affinity of SARM candidates for the androgen receptor.

Protocol:

  • Preparation of Receptor: A recombinant human androgen receptor ligand-binding domain (AR-LBD) is used.

  • Radioligand: A high-affinity radiolabeled androgen, such as [3H]-mibolerone, is used as the tracer.

  • Competition Binding: The test compound (this compound derivative) is incubated at various concentrations with the AR-LBD and the radioligand.

  • Separation: The bound and free radioligand are separated using a method like filtration through a glass fiber filter.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

In Vivo Anabolic and Androgenic Activity Assay (Rat Model)

This assay, often referred to as the Hershberger assay, is the gold standard for evaluating the in vivo efficacy and tissue selectivity of SARMs.

Protocol:

  • Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

  • Dosing: The test compound is administered daily for a specified period (e.g., 7-10 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and the levator ani muscle, prostate, and seminal vesicles are carefully dissected and weighed.

  • Data Analysis: The weights of the tissues are normalized to the body weight of the animal. The ED50 values for the anabolic (levator ani muscle) and androgenic (prostate and seminal vesicles) effects are calculated by plotting the dose-response curves.

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][5][6][7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these derivatives.

Androgen Receptor Signaling Pathway

The binding of a SARM to the androgen receptor initiates a cascade of events leading to changes in gene expression.

SARM_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_selection Candidate Selection Synthesis Derivative Synthesis AR_Binding AR Binding Assay (Ki determination) Synthesis->AR_Binding Cell_Assay Cell-based Functional Assays AR_Binding->Cell_Assay PK Pharmacokinetics (Oral Bioavailability, Half-life) Cell_Assay->PK Promising Candidates Efficacy Hershberger Assay (Anabolic/Androgenic Ratio) PK->Efficacy Lead Lead Candidate Efficacy->Lead

References

Safety Operating Guide

Proper Disposal of 2-hydroxy-2-methylpropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-hydroxy-2-methylpropanamide, as with any laboratory chemical, is crucial for ensuring personnel safety and environmental protection. This guide provides a clear, step-by-step approach to its disposal, adhering to standard laboratory safety protocols and regulatory considerations.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. According to its classification, this compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[3] This typically involves either controlled incineration or other approved chemical treatment methods. Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or feed.[3]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Ensure the container is made of a compatible material, is in good condition, and has a secure lid.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Waste Accumulation:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Secondary containment should be used to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste, including its name and any potential hazards.

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound must be decontaminated before disposal.

    • A common procedure is to triple-rinse the container with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal, but it is critical to consult with your local EHS office and adhere to local regulations.

    • After thorough cleaning, deface or remove the original label from the container. The clean, empty container can then be disposed of in the regular trash or recycled, depending on institutional policies.[1][5]

Disposal Options Summary

Disposal MethodKey ConsiderationsRegulatory Compliance
Licensed Chemical Destruction Plant The most recommended and environmentally responsible method. Ensures complete and safe destruction of the chemical.Compliant with federal, state, and local regulations for hazardous waste disposal.
Controlled Incineration An effective method for the destruction of organic compounds. Flue gas scrubbing may be required to neutralize harmful combustion byproducts.[3]Must be carried out in a permitted hazardous waste incinerator.
Sewer System Discharge Strictly prohibited. This can lead to environmental contamination and may violate local and federal regulations.[3]Non-compliant and may result in significant penalties.

Disposal Workflow

start Begin Disposal Process for This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Compatible, and Sealed Container ppe->collect_waste is_container_empty Is the original container now empty? collect_waste->is_container_empty contact_ehs Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup is_container_empty->contact_ehs No triple_rinse Triple-Rinse Container with a Suitable Solvent is_container_empty->triple_rinse Yes end End of Disposal Process contact_ehs->end collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean, Empty Container in Regular Trash or Recycle (Deface Original Label) collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Personal protective equipment for handling 2-hydroxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-hydroxy-2-methylpropanamide. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical irritant.[1][2] It can cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired PPESpecifications and Best Practices
Eye Protection Safety Goggles or a Face ShieldMust be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for handling many chemicals and offer good resistance to weak acids and bases. However, specific breakthrough time and degradation data for this compound are not readily available. It is crucial to consult the glove manufacturer's chemical resistance guide for specific recommendations. For prolonged or high-exposure tasks, consider thicker gloves or double-gloving. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory CoatA standard lab coat should be worn and fully buttoned.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area.If handling large quantities or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work in a fume hood to minimize inhalation exposure.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

Experimental Workflow for Handling this compound

G Experimental Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid in a Fume Hood prep_workspace->handling_weigh handling_dissolve Dissolve in a Suitable Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure a chemical fume hood is in proper working order.

    • Don all required PPE as outlined in Table 1.

  • Handling:

    • When weighing the solid, perform the task in a fume hood to avoid inhalation of any dust particles.

    • Use a spatula for transferring the solid. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent, followed by soap and water.

    • Dispose of all waste materials according to the disposal plan outlined in Section 3.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container. The label should include the chemical name and any associated hazards. Dispose of through your institution's hazardous waste program.
Liquid Waste (Solutions) Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams. Dispose of through your institution's hazardous waste program.
Contaminated PPE (Gloves, etc.) Place in a designated, sealed waste bag and dispose of according to your institution's guidelines for chemically contaminated solid waste.

Disposal Decision Workflow

G Disposal Workflow start Waste Generated waste_type Identify Waste Type (Solid, Liquid, Contaminated PPE) start->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid ppe_waste Collect in Designated Contaminated PPE Bag waste_type->ppe_waste PPE dispose Dispose via Institutional Hazardous Waste Program solid_waste->dispose liquid_waste->dispose ppe_waste->dispose

Caption: A decision-making workflow for the proper disposal of waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 3: Emergency Response Protocols

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's emergency response team.

Emergency Response Logic

G Emergency Response Logic exposure Exposure Event exposure_type Type of Exposure? exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_flush_skin Flush with Water (15 min) Remove Contaminated Clothing skin_contact->action_flush_skin action_flush_eyes Flush with Water (15 min) Seek Immediate Medical Attention eye_contact->action_flush_eyes action_fresh_air Move to Fresh Air Seek Medical Attention inhalation->action_fresh_air action_rinse_mouth Rinse Mouth Seek Immediate Medical Attention ingestion->action_rinse_mouth

Caption: A flowchart outlining immediate actions for different types of exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.